molecular formula C10H14N4O2 B1206486 Morinamide CAS No. 952-54-5

Morinamide

Cat. No.: B1206486
CAS No.: 952-54-5
M. Wt: 222.24 g/mol
InChI Key: GVTLAVKAVSKBKK-UHFFFAOYSA-N
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Description

Morinamide (CAS Number: 952-54-5), also known as morphazinamide, is a second-line antituberculosis agent belonging to the class of pyrazinamide derivatives . It is an organic compound classified as a pyrazinecarboxamide and features a morpholine group in its molecular structure . With the molecular formula C10H14N4O2 and an average molecular weight of 222.24 g/mol, it is a solid with a melting point of approximately 118.5 °C . Its primary research application and value lie in the study of antibacterial and antimycobacterial agents, specifically for investigating treatments against Mycobacterium tuberculosis . The mechanism of action for this compound involves interfering with the metabolism of mycobacteria. Research indicates it functions by inhibiting the synthesis of mycolic acids, which are essential, long-chain fatty acid components of the mycobacterial cell wall . This inhibition is achieved by targeting and disrupting the fatty acid synthase II (FAS-II) enzyme complex. By binding to key enzymes in this complex, this compound halts the production of mycolic acids, leading to a weakened bacterial cell wall, increased susceptibility to osmotic stress, and ultimately, bacterial cell death . This mechanism is particularly valuable for studying the persistence and treatment of tuberculosis. This product is labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans or animals. The information provided is for scientific reference purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide
Source PubChem
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InChI

InChI=1S/C10H14N4O2/c15-10(9-7-11-1-2-12-9)13-8-14-3-5-16-6-4-14/h1-2,7H,3-6,8H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GVTLAVKAVSKBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CNC(=O)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1473-73-0 (mono-hydrochloride)
Record name Morinamide [INN:DCF]
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DSSTOX Substance ID

DTXSID4046159
Record name Morphazinamide
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Molecular Weight

222.24 g/mol
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Solubility

30.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50085443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

952-54-5
Record name Morphazinamide
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Morinamide in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Morinamide (MZA) is a pyrazinamide (PZA) analog with potent antitubercular activity. This guide provides a comprehensive technical overview of its mechanism of action against Mycobacterium tuberculosis (Mtb). Like its predecessor, PZA, this compound is a prodrug that requires bioactivation within the mycobacterial cell. However, MZA possesses a dual-action mechanism that distinguishes it from PZA, allowing it to overcome common resistance pathways and exhibit more potent bactericidal activity. This document details the bioactivation cascade, the primary molecular target—the disruption of Coenzyme A (CoA) biosynthesis—and a novel, secondary mechanism involving aldehyde release. We explore the experimental methodologies used to elucidate these pathways and discuss the molecular basis of both susceptibility and resistance, offering insights for the development of next-generation antitubercular agents.

Introduction: The Imperative for Novel Anti-Tuberculars

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The efficacy of current treatments is threatened by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. Pyrazinamide (PZA) is a cornerstone of first-line therapy, prized for its unique ability to kill non-replicating, "persister" populations of Mtb, thereby shortening treatment duration.[1] However, PZA resistance, primarily due to mutations in the activating enzyme PncA, is increasingly common.[2]

This compound (MZA), a derivative of PZA, has emerged as a promising candidate to address this challenge.[2] It demonstrates potent activity against both replicating and metabolically quiescent Mtb, including strains resistant to PZA.[1][2] Understanding its nuanced mechanism is critical for its clinical development and for designing future drugs that can circumvent existing resistance.

The Dual-Action Mechanism of this compound

This compound's enhanced efficacy stems from a synergistic, dual-action mechanism that combines the established pathway of its predecessor with a novel cytotoxic component.

Pathway 1: Bioactivation and Disruption of Coenzyme A (CoA) Synthesis

Similar to PZA, the primary action of MZA begins with its conversion to pyrazinoic acid (POA), the shared active metabolite.[2]

  • Bioactivation: MZA is hydrolyzed by the mycobacterial enzyme pyrazinamidase (PncA) to produce POA.[2] This step is identical to the activation of PZA, which is a prodrug that diffuses into Mtb and is converted by PncA.[3][4] The acidic environment within mycobacterial lesions is thought to facilitate the protonation of POA to its acid form (HPOA), which is less readily effluxed, leading to intracellular accumulation.[4][5]

  • Molecular Target - PanD: The accumulated POA directly targets the aspartate decarboxylase, PanD.[6][7] PanD is a critical enzyme in the biosynthesis of pantothenate (Vitamin B5), a necessary precursor for Coenzyme A (CoA).[6][8] POA acts as a competitive inhibitor of PanD, binding to its active site and preventing the conversion of aspartate to β-alanine.[7]

  • Downstream Effects: The inhibition of PanD leads to the depletion of the cellular CoA pool.[6] CoA is an indispensable cofactor in numerous metabolic processes, including fatty acid synthesis (essential for the mycobacterial cell wall), the Krebs cycle, and other central carbon metabolism pathways.[2] Disruption of CoA synthesis is particularly effective against non-replicating persister cells, explaining the vital sterilizing activity of PZA and MZA.[2][9]

G cluster_outside Extracellular Space (Acidic pH) MZA_out This compound (MZA) (Prodrug) MZA_in MZA_in MZA_out->MZA_in Passive Diffusion

Diagram 1: Dual mechanism of this compound (MZA) in M. tuberculosis.
Pathway 2: A Novel PncA-Independent Mechanism

Crucially, MZA possesses a second mechanism of action that allows it to circumvent PZA resistance. This pathway is a direct consequence of its unique chemical structure.

  • Aldehyde Release: The hydrolysis of MZA by PncA not only produces POA but also releases a morpholin-derived aldehyde.[10] This aldehyde is intrinsically toxic and constitutes a second, independent bactericidal mechanism.

  • PncA-Independent Activity: This dual action explains a key finding: MZA retains potent bactericidal activity against Mtb strains that lack a functional pncA gene (pncA-null mutants).[1][2] While the CoA-disruption pathway is inactivated in these strains, the release of the toxic aldehyde provides an alternative killing mechanism. This makes MZA effective against the most common form of clinical PZA resistance.[10]

Mechanisms of Resistance

While MZA overcomes the primary mechanism of PZA resistance, Mtb can develop resistance to its novel aldehyde component.

  • pncA Mutations: As with PZA, mutations in the pncA gene that abolish or reduce the enzyme's amidase activity confer resistance to the POA-mediated pathway.[9][11] However, as noted, MZA retains activity due to its second mechanism.

  • mscR Upregulation: The principal mechanism for resistance to the aldehyde component of MZA involves mutations in the promoter region of the mscR gene.[10] MscR is a mycothiol oxidoreductase. Upregulation of its expression enhances the bacterium's ability to detoxify the aldehyde, thus conferring resistance to MZA's second mode of action.[10]

Table 1: Comparative Activity and Resistance

Feature Pyrazinamide (PZA) This compound (MZA)
Activation Enzyme PncA PncA
Active Metabolite(s) Pyrazinoic Acid (POA) POA + Toxic Aldehyde
Primary Target PanD (CoA Synthesis) PanD (CoA Synthesis)
Secondary Target None Various cellular components (via aldehyde)
Activity vs. pncA mutants Inactive Active

| Primary Resistance | pncA mutations | mscR promoter mutations |

Key Experimental Methodologies

The elucidation of MZA's mechanism relies on a combination of genetic, biochemical, and microbiological techniques.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This foundational assay quantifies a drug's potency and is essential for comparing the activity of MZA and PZA against different Mtb strains.

Causality: The choice to test at both neutral (pH 6.8) and acidic (pH 5.8) conditions is critical. PZA and its analogs are known to be significantly more active at the acidic pH found in phagolysosomes, the primary site of intracellular Mtb replication.[9][12] Testing against wild-type and pncA-knockout strains directly validates the PncA-independent activity of MZA.

Step-by-Step Methodology:

  • Strain Preparation: Culture M. tuberculosis strains (e.g., H37Rv wild-type, H37Rv ΔpncA) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Inoculum Standardization: Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the assay plate.

  • Drug Dilution: Prepare a two-fold serial dilution of MZA and PZA in a 96-well microplate.

  • Assay Medium: Use 7H9 broth buffered to pH 6.8 and a separate set of plates with broth buffered to pH 5.8.

  • Inoculation & Incubation: Add the standardized inoculum to each well. Seal plates and incubate at 37°C for 7-14 days.

  • Readout: Determine the MIC as the lowest drug concentration that prevents visible bacterial growth. Resazurin can be added as a colorimetric indicator of viability.

Protocol: Coupled Enzyme Assay for PanD Inhibition

This biochemical assay directly measures the inhibitory effect of POA on its target enzyme, PanD.

Causality: A coupled assay provides a dynamic, real-time measurement of enzyme activity. By coupling the PanD reaction to the PanC (pantoate-β-alanine ligase) reaction, the production of pyrophosphate can be continuously monitored using a fluorescent or colorimetric detection kit.[7] This allows for the precise calculation of kinetic parameters like the inhibition constant (Kᵢ).

Step-by-Step Methodology:

  • Reagent Preparation: Purify recombinant Mtb PanD and PanC enzymes. Prepare reaction buffer (e.g., 100 mM HEPES, 10 mM MgCl₂, pH 7.5).

  • Reaction Mixture: In a microplate, combine PanD, PanC, ATP, pantoate, and the components of a pyrophosphate detection kit (e.g., EnzChek™).

  • Inhibitor Addition: Add varying concentrations of POA (the active metabolite) to the experimental wells.

  • Initiation: Start the reaction by adding the substrate, L-aspartate.

  • Data Acquisition: Measure the change in absorbance or fluorescence over time at the appropriate wavelength (e.g., 360 nm for the EnzChek kit) using a plate reader.[7]

  • Analysis: Plot reaction rates against substrate concentration in the presence and absence of the inhibitor. Use nonlinear regression to fit the data to competitive inhibition models and determine the Kᵢ value.[7]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Purify_Enzymes Purify Recombinant PanD & PanC Enzymes Mix_Components Combine PanD, PanC, ATP, Pantoate, & Detection Kit in Microplate Wells Purify_Enzymes->Mix_Components Prep_Buffer Prepare Reaction Buffer & Reagents (ATP, Pantoate) Prep_Buffer->Mix_Components Prep_POA Prepare Serial Dilutions of POA Inhibitor Add_Inhibitor Add POA Dilutions to Wells Prep_POA->Add_Inhibitor Mix_Components->Add_Inhibitor Start_Reaction Initiate Reaction with L-Aspartate Substrate Add_Inhibitor->Start_Reaction Measure Measure Kinetic Readout (e.g., Absorbance at 360nm) Over Time Start_Reaction->Measure Plot_Data Plot Reaction Rates vs. Substrate Concentration Measure->Plot_Data Calculate_Ki Fit Data to Inhibition Model to Determine Ki Value Plot_Data->Calculate_Ki

Diagram 2: Workflow for PanD coupled enzyme inhibition assay.

Conclusion and Future Directions

This compound represents a significant advancement in the lineage of pyrazinamide-based therapeutics. Its dual-action mechanism, combining the established disruption of CoA metabolism with a novel aldehyde-mediated toxicity, provides a powerful strategy to combat PZA-resistant Mycobacterium tuberculosis. This design overcomes the most prevalent clinical resistance mechanism (pncA mutations) and establishes a higher barrier to the development of new resistance.

Future research should focus on:

  • Structural Biology: Elucidating the crystal structure of MscR to understand the molecular basis of aldehyde detoxification and guide the design of inhibitors.

  • Pharmacokinetics/Pharmacodynamics: Optimizing the delivery and release kinetics of the two active moieties within the host.

  • Combination Therapy: Investigating synergies between MZA and other anti-tubercular agents to further enhance efficacy and shorten treatment regimens for drug-resistant TB.

The study of this compound not only provides a promising clinical candidate but also offers a blueprint for developing next-generation prodrugs with multi-faceted, resistance-breaking mechanisms.

References

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Sources

The Antitubercular Activity of Morinamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morinamide, a derivative of pyrazinamide (PZA), has long been utilized as a second-line antitubercular agent. This technical guide provides an in-depth exploration of the antitubercular activity of this compound, designed for researchers, scientists, and drug development professionals. Delving into its unique dual-action mechanism, this guide elucidates how this compound functions as a prodrug, not only releasing pyrazinamide to target key metabolic pathways in Mycobacterium tuberculosis but also exerting an independent synergistic effect through aldehyde-induced thiol stress. This dual mechanism holds promise for overcoming PZA resistance, a growing challenge in tuberculosis therapy. This document synthesizes current knowledge on this compound's mechanism of action, supported by experimental evidence, and provides detailed protocols for its in vitro and in vivo evaluation. Furthermore, it explores the structure-activity relationships that govern its efficacy, offering a comprehensive resource for the scientific community engaged in the fight against tuberculosis.

Introduction: Re-evaluating a Classic Antitubercular Agent

Tuberculosis (TB) remains a formidable global health threat, necessitating the continuous development of novel therapeutic strategies. Pyrazinamide (PZA) is a cornerstone of first-line TB treatment, valued for its potent sterilizing activity against semi-dormant bacilli residing in acidic environments.[1] However, the emergence of PZA-resistant Mycobacterium tuberculosis strains poses a significant challenge to effective treatment.[2]

This compound (morphazinamide) is a prodrug of PZA that has been used in the treatment of tuberculosis.[3] While historically considered a mere precursor to PZA, recent investigations have unveiled a more complex and compelling mechanism of action. This guide provides a detailed technical overview of the antitubercular activity of this compound, with a focus on its unique properties that may offer advantages over its well-known metabolite, PZA.

The Dual-Action Mechanism of this compound

The antitubercular effect of this compound is not solely attributable to its conversion to PZA. Instead, it exhibits a sophisticated dual-action mechanism that enhances its efficacy and potentially circumvents PZA resistance.[4][5]

Release of Pyrazinamide and Targeting of Coenzyme A Synthesis

Upon entry into the mycobacterial cell, this compound is metabolized to release PZA.[4] PZA, in turn, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[1] POA disrupts the membrane potential and interferes with the synthesis of coenzyme A (CoA), a vital cofactor in numerous metabolic pathways, including fatty acid and energy metabolism.[1][4] This disruption of CoA synthesis is particularly effective against non-replicating or "persister" bacilli found in the acidic, anaerobic environments of tuberculous lesions.[1]

Aldehyde-Induced Thiol Stress: A Synergistic Killing Mechanism

Crucially, the metabolism of this compound also releases an aldehyde moiety.[4] This aldehyde induces significant thiol stress within the mycobacterium.[4] Thiol-containing molecules, such as mycothiol, are essential for maintaining the redox balance and protecting the bacterium from oxidative damage. The aldehyde-driven thiol stress acts synergistically with the POA-mediated disruption of CoA synthesis, leading to a more rapid and potent bactericidal effect.[4][5] This dual mechanism is a key differentiator from PZA and is believed to be responsible for this compound's activity against PZA-resistant strains, which often have mutations in the pncA gene, preventing the conversion of PZA to POA.[6]

Morinamide_Mechanism cluster_extracellular Extracellular Space cluster_mycobacterium Mycobacterium tuberculosis Morinamide_ext This compound Morinamide_int This compound Morinamide_ext->Morinamide_int Passive Diffusion Metabolism Metabolism Morinamide_int->Metabolism PZA Pyrazinamide (PZA) Metabolism->PZA Aldehyde Aldehyde Metabolism->Aldehyde PncA Pyrazinamidase (PncA) PZA->PncA Thiol_Stress Thiol Stress Aldehyde->Thiol_Stress Induction POA Pyrazinoic Acid (POA) PncA->POA CoA_Synth Coenzyme A Synthesis POA->CoA_Synth Inhibition Cell_Death Bactericidal Effect CoA_Synth->Cell_Death Thiol_Stress->Cell_Death

Figure 1: Proposed dual-action mechanism of this compound against M. tuberculosis.

In Vitro Antitubercular Activity

The evaluation of this compound's in vitro activity is crucial for understanding its potency and spectrum.

Quantitative Assessment: Minimum Inhibitory Concentration (MIC)

While specific MIC values for this compound against a wide range of M. tuberculosis strains are not extensively reported in publicly available literature, the methodology for their determination follows standard protocols for anti-TB drug susceptibility testing. The broth microdilution method is a commonly used technique.[7][8]

Table 1: Representative MIC Values for Pyrazinamide against M. tuberculosis

pH of Culture MediumMIC Range (µg/mL)Reference
5.5≤50[9]
5.95≤400[9]
6.8≤12.5 - 100[7]

Note: These values are for Pyrazinamide and are provided for context. Specific MIC values for this compound need to be determined experimentally.

Experimental Protocol: Broth Microdilution for MIC Determination

The following is a generalized protocol for determining the MIC of this compound.

Step-by-Step Methodology:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis (e.g., H37Rv or clinical isolates) in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 0.5.

    • Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in Middlebrook 7H9 broth in a 96-well microtiter plate. The final concentrations should typically range from 0.125 to 128 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well containing the drug dilutions.

    • Include a drug-free growth control well and a sterile control well.

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.

    • Growth can be assessed visually or by using a colorimetric indicator such as Resazurin.[10]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Mycobacterial Inoculum Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Drug_Dilutions Prepare this compound Serial Dilutions Drug_Dilutions->Inoculation Incubation Incubate at 37°C Inoculation->Incubation Read_Results Assess Bacterial Growth Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 2: Experimental workflow for MIC determination of this compound.

In Vivo Efficacy in Animal Models

Animal models, particularly murine models, are indispensable for evaluating the in vivo efficacy of antitubercular agents.

Murine Model of Tuberculosis

Experimental Protocol: Murine Efficacy Study

  • Infection:

    • Infect mice (e.g., BALB/c or C57BL/6 strains) via aerosol or intravenous route with a known quantity of M. tuberculosis H37Rv.

    • Allow the infection to establish for a defined period (e.g., 14-21 days).

  • Treatment:

    • Administer this compound orally or via gavage at various dosages. For PZA, dosages in mice typically range from 100 to 400 mg/kg.[11]

    • A comparative arm with PZA at an equimolar dose should be included.

    • A vehicle control group (untreated) is essential.

    • Treatment is typically administered daily or 5 days a week for a period of 4-8 weeks.

  • Evaluation of Efficacy:

    • At specified time points, euthanize cohorts of mice.

    • Aseptically remove lungs and spleens.

    • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (CFU counts).

    • The reduction in CFU counts in the treated groups compared to the control group indicates the in vivo efficacy of the drug.

Structure-Activity Relationship (SAR)

The chemical structure of this compound is intrinsically linked to its biological activity. As a derivative of PZA, its SAR is closely related to that of other pyrazinecarboxamides.

The core pyrazine ring and the carboxamide group are essential for activity. The morpholinomethyl substituent at the amide nitrogen in this compound is the key structural feature that differentiates it from PZA. This modification is responsible for its altered metabolic activation and the generation of the aldehyde moiety, contributing to its dual-action mechanism.

Further modifications to the morpholino ring or the pyrazine ring could potentially modulate the rate of prodrug activation, the potency of the released aldehyde, and the overall pharmacokinetic properties of the molecule. A systematic exploration of these structural modifications would be a valuable avenue for the development of next-generation antitubercular agents based on the this compound scaffold.

Conclusion and Future Directions

This compound presents a compelling case for re-evaluation as a key player in the antitubercular arsenal. Its unique dual-action mechanism, which combines the established activity of pyrazinamide with the synergistic effect of aldehyde-induced thiol stress, offers a potential solution to the challenge of PZA resistance.

Future research should focus on:

  • Comprehensive In Vitro Profiling: Determining the MIC values of this compound against a broad panel of drug-sensitive and drug-resistant M. tuberculosis clinical isolates.

  • Detailed Mechanistic Studies: Elucidating the specific enzymes and kinetic parameters involved in the metabolic activation of this compound.

  • Comparative In Vivo Efficacy Studies: Conducting head-to-head comparisons of this compound and PZA in validated animal models of tuberculosis to definitively establish its in vivo advantages.

  • Structure-Activity Relationship Exploration: Synthesizing and evaluating novel this compound analogs to optimize potency, selectivity, and pharmacokinetic properties.

A deeper understanding of the antitubercular activity of this compound will undoubtedly pave the way for its more effective clinical use and inspire the design of novel, more potent antitubercular agents.

References

  • Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide. (2024). bioRxiv. [Link]

  • Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. (2025). Frontiers in Microbiology. [Link]

  • Optimizing pyrazinamide for the treatment of tuberculosis. (2020). Clinical Infectious Diseases. [Link]

  • Morphazinamide. PubChem. [Link]

  • The Bewildering Antitubercular Action of Pyrazinamide. (2020). Microbiology and Molecular Biology Reviews. [Link]

  • Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. (2025). PNAS Nexus. [Link]

  • Comparative bactericidal activity, expressed as EBA, of drug regimens in study 2. ResearchGate. [Link]

  • Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. ResearchGate. [Link]

  • Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. (1987). Antimicrobial Agents and Chemotherapy. [Link]

  • The Bewildering Antitubercular Action of Pyrazinamide. PubMed. [Link]

  • Clinical outcomes of pyrazinamide-monoresistant Mycobacterium tuberculosis in Quebec. PubMed. [Link]

  • Prodrugs and their activation mechanisms for brain drug delivery. RSC Publishing. [Link]

  • Activation of the pro-drug ethionamide is regulated in mycobacteria. PubMed. [Link]

  • What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Counting Pyrazinamide in Regimens for Multidrug-Resistant Tuberculosis. (2015). American Journal of Respiratory and Critical Care Medicine. [Link]

  • Efficacy of intermittent pyrazinamide in experimental murine tuberculosis. PubMed. [Link]

  • Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. (2025). bioRxiv. [Link]

  • Treating More with Less: Effectiveness and Event Outcomes of Antituberculosis Fixed-dose Combination Drug versus Separate-drug Formulation (Ethambutol, Isoniazid, Rifampicin and Pyrazinamide) for Pulmonary Tuberculosis Patients in Real-world Clinical Practice. ResearchGate. [Link]

  • Evaluation of Anti-Inflammatory and Anti-Tubercular Activity of 4-Methyl-7-Substituted Coumarin Hybrids and Their Structure Activity Relationships. (2023). Molecules. [Link]

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Topic: The Bioactivation Pathway of Morinamide to Pyrazinoic Acid: A Multi-Stage Prodrug Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Morinamide represents a classic example of a prodrug strategy in the arsenal against Mycobacterium tuberculosis. Its therapeutic efficacy is not intrinsic but is entirely dependent on a sequential, two-stage bioactivation process. The first stage occurs within the host, where this compound is systemically metabolized to the well-known antitubercular agent, pyrazinamide (PZA). The second, and most critical stage, takes place within the target pathogen itself. PZA, also a prodrug, diffuses into the mycobacterium and is converted by a specific bacterial enzyme into its active form, pyrazinoic acid (POA).[1] It is the accumulation of POA within the bacterium, particularly in the acidic microenvironments of tuberculous granulomas, that exerts the bactericidal effect.[2][3] This guide provides a detailed technical examination of this multi-stage conversion, outlining the underlying mechanisms, offering validated experimental protocols for its study, and discussing the profound implications for drug resistance and future drug development.

Introduction: A Tale of Two Prodrugs in Tuberculosis Therapy

The use of prodrugs is a cornerstone of modern pharmacology, designed to overcome limitations in drug delivery, stability, or toxicity. In the context of tuberculosis, where the pathogen often resides in difficult-to-penetrate cellular compartments, this strategy is particularly vital. This compound and its immediate metabolite, pyrazinamide (PZA), are quintessential examples. PZA's unique ability to eradicate persistent, non-replicating mycobacteria in acidic environments makes it an irreplaceable component of first-line tuberculosis treatment regimens.[4][5] This activity, however, is entirely contingent on its conversion to pyrazinoic acid (POA).[4][5][6] Understanding the complete bioactivation cascade, from the administration of this compound to the generation of intracellular POA, is therefore fundamental to comprehending its mechanism of action and the basis of clinical resistance.

Part I: Host-Mediated Conversion of this compound to Pyrazinamide

The journey of this compound's activation begins in the host. As a morpholinomethyl derivative of PZA, this compound is designed for enhanced physicochemical properties, but its primary pharmacological role is to serve as a chemical precursor to PZA.

Mechanism of Systemic Hydrolysis

Following administration, this compound undergoes hydrolysis in the host's systemic circulation. This biotransformation involves the cleavage of the N-morpholinomethyl side chain from the pyrazine-2-carboxamide core, yielding pyrazinamide. While specific host enzymes responsible for this cleavage are not extensively detailed in the literature, this reaction is characteristic of Mannich bases, which can undergo hydrolysis under physiological conditions to release the parent amine (in this case, PZA) and formaldehyde and morpholine. This initial conversion is critical as it releases the proximate prodrug, PZA, making it available for distribution to the sites of infection.[1]

Pharmacokinetic Implications

The conversion of this compound to PZA influences the overall pharmacokinetic profile, affecting the absorption, distribution, metabolism, and excretion (ADME) of the active agent. The design of this compound as a prodrug may alter properties like solubility or initial absorption rates compared to administering PZA directly. Ultimately, the goal is to ensure sustained and effective concentrations of PZA are delivered to the infected tissues, particularly the lungs and the granulomatous lesions characteristic of tuberculosis.

Visualization: Systemic Conversion Pathway

G cluster_0 This compound This compound (N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide) PZA Pyrazinamide (PZA) This compound->PZA  Hydrolysis Host Host Systemic Circulation (Physiological pH)

Caption: Host-mediated hydrolysis of this compound to Pyrazinamide (PZA).

Part II: Intrabacterial Activation of Pyrazinamide to Pyrazinoic Acid

The second stage of activation is the defining step for the drug's antimycobacterial activity and is entirely dependent on the metabolic machinery of Mycobacterium tuberculosis.

The Enzymatic Keystone: Pyrazinamidase (PncA)

Pyrazinamide passively diffuses across the mycobacterial cell wall into the cytoplasm.[5][6] Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, catalyzes the hydrolysis of PZA's amide group.[3][5][6] This reaction converts the neutral PZA molecule into its active, acidic form: pyrazinoic acid (POA), releasing ammonia in the process.[7]

Causality Behind Experimental Choices: The study of this enzymatic step is critical. In vitro assays using recombinant PncA are fundamental for screening new PZA analogs and for understanding the biochemical basis of resistance. The choice of a slightly acidic assay buffer (pH ~6.0-6.5) can be important, as the overall mechanism of PZA is most effective in acidic conditions, although the enzyme itself is located in the neutral cytoplasm.

The Acid-Trapping Mechanism

The efficacy of PZA is uniquely potent in the acidic environment (pH 5.0-5.5) found within the phagolysosomes of macrophages, where dormant bacilli often reside.[5][8][9] The mechanism is as follows:

  • Conversion: Intracellular PncA converts PZA to POA.

  • Efflux: The negatively charged POA anion is exported from the bacterial cytoplasm (pH ~7.2) to the acidic extracellular environment via a weak efflux mechanism.[3][6]

  • Protonation & Re-entry: In the acidic milieu, POA (pKa ≈ 2.9) becomes protonated (HPOA).[3][5] This neutral, more lipophilic form can readily diffuse back across the mycobacterial membrane into the cell.

  • Accumulation & Damage: Inside the neutral cytoplasm, HPOA dissociates, releasing a proton and reforming the POA anion. This process effectively "traps" POA inside the bacillus, leading to a significant accumulation of the active drug and intracellular acidification.[2][7] The accumulated POA is believed to disrupt membrane potential, interfere with energy production, and inhibit key enzymes such as fatty acid synthase I and the aspartate decarboxylase PanD.[2][4][10]

Visualization: Intrabacterial Activation Workflow

G cluster_0 Mycobacterium tuberculosis cluster_1 Acidic Extracellular Space (pH < 6.0) PZA_in PZA PncA Pyrazinamidase (PncA) PZA_in->PncA POA_in POA⁻ (Pyrazinoic Acid) PncA->POA_in Hydrolysis H_plus H⁺ POA_in->H_plus Dissociation Damage Membrane Disruption Enzyme Inhibition POA_in->Damage POA_out POA⁻ POA_in->POA_out Efflux H_plus->Damage PZA_out PZA PZA_out->PZA_in Passive Diffusion HPOA HPOA (Protonated POA) POA_out->HPOA Protonation HPOA->POA_in Re-entry Diffusion

Caption: Intrabacterial conversion of PZA to POA and the acid-trapping mechanism.

Part III: Experimental & Analytical Protocols

To study the PZA-to-POA conversion, robust and reproducible methodologies are essential. The following protocols provide a framework for enzymatic conversion and subsequent quantification.

Protocol 1: In Vitro Enzymatic Conversion of Pyrazinamide
  • Objective: To validate the enzymatic activity of recombinant PncA and to generate a pyrazinoic acid standard for analytical purposes.

  • Trustworthiness: This protocol incorporates controls to ensure the observed conversion is enzyme-specific. The reaction is quenched at a specific time point to allow for accurate kinetic analysis if desired.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 100 mM phosphate buffer solution at pH 6.5.

      • Prepare a 100 mg/mL stock solution of Pyrazinamide (PZA) in DMSO.

      • Dilute recombinant M. tuberculosis PncA enzyme to a working concentration of 1 mg/mL in phosphate buffer.

    • Reaction Setup (for a 1 mL final volume):

      • In a microcentrifuge tube, add 940 µL of pH 6.5 phosphate buffer.

      • Add 50 µL of the PZA stock solution (final concentration: 5 mg/mL).

      • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiation & Incubation:

      • Initiate the reaction by adding 10 µL of the PncA enzyme solution.

      • Control Reactions: Prepare two controls: (1) a "no enzyme" control with 10 µL of buffer instead of enzyme, and (2) a "no substrate" control with 50 µL of DMSO instead of PZA solution.

      • Incubate all tubes at 37°C for 4 hours.

    • Reaction Quenching:

      • Stop the reaction by adding 100 µL of 10% trichloroacetic acid (TCA) to precipitate the enzyme.

      • Vortex and centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

    • Sample Preparation for Analysis:

      • Carefully transfer the supernatant to a new tube.

      • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: HPLC Quantification of Pyrazinoic Acid
  • Objective: To separate and quantify the amount of pyrazinoic acid (POA) produced from the enzymatic conversion of pyrazinamide (PZA).

  • Trustworthiness: The method relies on a validated standard curve for accurate quantification. System suitability parameters (e.g., retention time, peak area reproducibility) must be established before sample analysis to ensure the reliability of the results.

  • Methodology:

    • Standard Preparation:

      • Prepare a 1 mg/mL stock solution of pure pyrazinoic acid in the mobile phase.

      • Perform serial dilutions to create a standard curve ranging from 1 µg/mL to 100 µg/mL.

    • HPLC System & Conditions:

      • Inject 10 µL of each standard and the prepared samples from Protocol 1.

      • Run the samples according to the parameters outlined in the table below.

    • Data Analysis:

      • Identify the peaks for PZA and POA based on their retention times, as determined by running pure standards.

      • Generate a standard curve by plotting the peak area of the POA standards against their concentration.

      • Calculate the concentration of POA in the experimental samples using the linear regression equation from the standard curve.

Data Presentation: HPLC Parameters
ParameterSpecificationRationale for Choice
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Excellent retention and separation for aromatic acids and amides.
Mobile Phase 20 mM Potassium Phosphate (pH 3.0) : Acetonitrile (95:5 v/v)The acidic aqueous phase ensures POA is protonated for good retention on the C18 column. The small amount of organic modifier helps in elution.
Flow Rate 1.0 mL/minStandard analytical flow rate providing good peak shape and reasonable run times.
Detector UV-Vis at 268 nmThis wavelength provides strong absorbance for both pyrazinamide and pyrazinoic acid, allowing for sensitive detection.
Column Temp. 30°CMaintains stable retention times and improves peak symmetry.
Expected RT (PZA) ~ 4.5 minVaries with exact system; PZA is less polar and elutes later.
Expected RT (POA) ~ 3.0 minVaries with exact system; POA is more polar and elutes earlier.

Part IV: Implications for Drug Resistance and Development

The absolute dependence on PncA for activation is the Achilles' heel of pyrazinamide. The vast majority of clinical PZA resistance is attributed to loss-of-function mutations within the pncA gene.[4][6][11] These mutations result in a non-functional or absent pyrazinamidase enzyme, preventing the conversion of PZA to POA and rendering the drug ineffective.

This mechanistic understanding provides a clear directive for drug development:

  • Bypassing Resistance: The development of POA derivatives or other molecules that do not require PncA activation is a promising strategy to combat PZA-resistant tuberculosis.[12][13] These "pre-activated" drugs could deliver the active moiety directly, circumventing the most common resistance mechanism.

  • Diagnostic Development: The detection of pncA mutations is now a cornerstone of molecular diagnostics for rapid PZA resistance screening.[14] Furthermore, assays that directly measure the conversion of PZA to POA (PZase assays) are used in clinical microbiology.[15]

Conclusion

The conversion of this compound to pyrazinoic acid is a sophisticated, multi-stage process that leverages both host metabolism and the specific enzymatic machinery of Mycobacterium tuberculosis. This prodrug-within-a-prodrug strategy culminates in the acid-mediated accumulation of the bactericidal agent POA at the site of infection. While this pathway is highly effective, its reliance on a single bacterial enzyme, PncA, makes it vulnerable to resistance. A thorough technical understanding of this entire bioactivation cascade is therefore indispensable for the researchers, scientists, and drug development professionals working to overcome tuberculosis and design the next generation of more resilient therapies.

References

  • Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Peterson, N. D., & Baughn, A. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(3), e00070-19. Retrieved from [Link]

  • Gopal, P., Nartey, W., Ragunathan, P., et al. (2020). The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD. Nature Communications, 11, 397. Retrieved from [Link]

  • Zhang, Y., & Mitchison, D. (2021). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 9(2), e00732-21. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazinamide. Retrieved from [Link]

  • Pharmacology of Pyrazinamide (pyrazinoic acid) Anti Tuberculosis drug; Mechanism of action, Pharmacokinetics. (2023, May 7). YouTube. Retrieved from [Link]

  • Sotelo, J., et al. (2015). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. Current pharmaceutical design, 21(23), 3350–3367. Retrieved from [Link]

  • Lasso, G., et al. (2024). Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis. PLoS computational biology, 20(2), e1011867. Retrieved from [Link]

  • Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Expert Review of Anti-infective Therapy, 13(5), 593-603. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazinamide conversion to pyrazinoic acid. [Image]. Retrieved from [Link]

  • Zimic, M., et al. (2020). Immunological detection of pyrazine-2-carboxylic acid for the detection of pyrazinamide resistance in Mycobacterium tuberculosis. PLoS ONE, 15(11), e0241600. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). 11C-Labeled pyrazinamide. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]

  • Hussain, Z., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(8), 679-682. Retrieved from [Link]

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  • Hicks, N. D., et al. (2021). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv. Retrieved from [Link]

  • Yildiz, E., et al. (2020). Colorimetric Methods for Rapid Determination of Pyrazinamide Resistance. Medical Science Monitor, 26, e925433. Retrieved from [Link]

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  • Kumar, A., et al. (2023). Pharmacokinetic Assessment of Pyrazinamide and Pyrazinoic Acid in Carbon tetrachloride-induced Liver Injury Model in Wistar Rats. Journal of Research in Pharmacy, 27(4), 1403-1413. Retrieved from [Link]

  • Zhang, Z., et al. (2023). Toward Precision Detection of Pyrazinamide Resistance: Critical Concentration Assessment and Rapid Molecular Method Validation. bioRxiv. Retrieved from [Link]

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An In-depth Technical Guide to the Inhibition of Mycolic Acid Synthesis by Morinamide and its Active Metabolite, Pyrazinoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Concepts: The Mycobacterial Cell Wall and Morinamide

The cell envelope of Mycobacterium tuberculosis (Mtb) is a unique and formidable barrier, central to the bacterium's survival, pathogenesis, and intrinsic resistance to many conventional antibiotics. A defining feature of this envelope is its high lipid content, which can constitute up to 40% of the cell's dry weight.[1] The cornerstone of this lipid-rich structure is a class of exceptionally long-chain fatty acids known as mycolic acids .[2][3] These molecules, ranging from 60 to 90 carbon atoms in length, are covalently linked to an arabinogalactan-peptidoglycan polymer, forming a waxy, hydrophobic mycomembrane that severely restricts the entry of hydrophilic drugs and protects the bacillus from host immune responses.[1][4] The essentiality of the mycolic acid layer for mycobacterial viability makes its biosynthetic pathway a highly validated and attractive target for antitubercular drug development.[5][6][7]

This compound (also known as morphazinamide) is an antitubercular agent that leverages this critical pathway.[8] While it is known to be a pro-prodrug that is metabolized in the body to pyrazinamide (PZA) and subsequently to the active compound, pyrazinoic acid (POA), this compound has also been reported to possess intrinsic antimycobacterial activity.[8] This guide will dissect the mechanism by which this compound, primarily through its ultimate active form, POA, disrupts the intricate process of mycolic acid biosynthesis, with a focus on the inhibition of the Fatty Acid Synthase I (FAS-I) system.

Part 2: The Mycolic Acid Biosynthesis Pathway: A Two-System Assembly Line

The construction of mycolic acids in M. tuberculosis is a complex process that relies on the coordinated action of two distinct fatty acid synthase (FAS) systems.[9][10]

  • Fatty Acid Synthase I (FAS-I): This is a large, eukaryotic-like multifunctional polypeptide that undertakes the de novo synthesis of fatty acids.[9][11][12] It produces a bimodal distribution of acyl-CoA products, typically C16-C18 and C24-C26 fatty acids.[13][14] The longer C24-C26 chains serve as the "alpha-branch" for the final mycolic acid structure, while the shorter C16-C18 chains are passed to the second system for further elongation.[10][13]

  • Fatty Acid Synthase II (FAS-II): In contrast to FAS-I, FAS-II is a prokaryotic-like system composed of discrete, monofunctional enzymes that work in concert.[9][15] This system is responsible for elongating the C16-C18 acyl-ACP primers from FAS-I to produce the very long (C50-C60) "meromycolate" chains.[13] Key enzymes in this iterative cycle include the condensing enzymes KasA and KasB, and the enoyl-ACP reductase InhA, the target of the frontline drug isoniazid.[5][10]

The final step is a Claisen-type condensation of the FAS-I-derived alpha-branch (C24-C26) with the FAS-II-derived meromycolate chain, a reaction catalyzed by the polyketide synthase Pks13.[2] The resulting mycolic acid is then transported across the plasma membrane by the transporter MmpL3 and esterified to the arabinogalactan layer of the cell wall.[2][5][16]

Mycolic_Acid_Pathway cluster_FASI Fatty Acid Synthase I (FAS-I) cluster_FASII Fatty Acid Synthase II (FAS-II) FASI FAS-I Complex c24_c26 C24-C26 Acyl-CoA (α-branch) FASI->c24_c26 c16_c18 C16-C18 Acyl-CoA (Primer) FASI->c16_c18 acetyl_coa Acetyl-CoA acetyl_coa->FASI malonyl_coa Malonyl-CoA malonyl_coa->FASI pks13 Pks13 Condensation c24_c26->pks13 FASII FAS-II Cycle (KasA/B, InhA, etc.) c16_c18->FASII FabH (Linker) meromycolate Meromycolate Chain (~C56-ACP) FASII->meromycolate meromycolate->pks13 final_ma Full-length Mycolic Acid pks13->final_ma transport MmpL3 Transport & Esterification final_ma->transport cell_wall Cell Wall Integration transport->cell_wall POA_target POA Inhibition POA_target->FASI INH_target Isoniazid Inhibition INH_target->FASII

Fig. 1: Mycolic Acid Biosynthesis Pathway in M. tuberculosis.

Part 3: Mechanism of Action: A Prodrug Activation Cascade

This compound functions as a pro-prodrug, requiring two sequential enzymatic conversions to yield its ultimate bioactive form. This activation pathway is a critical determinant of its efficacy and a common locus for the development of drug resistance.

  • Conversion to Pyrazinamide (PZA): In the host, this compound is first metabolized to pyrazinamide.

  • Conversion to Pyrazinoic Acid (POA): PZA diffuses into the mycobacterial cell, where the bacterial enzyme pyrazinamidase (encoded by the pncA gene) hydrolyzes it into pyrazinoic acid (POA).[17][18][19] This conversion is essential, as mutations that inactivate the PncA enzyme are the primary cause of PZA resistance in clinical Mtb isolates.[20][21]

POA accumulates within the bacterial cytoplasm, particularly under the acidic conditions found within phagosomes, and proceeds to inhibit its molecular target(s).[22]

Activation_Pathway cluster_host Host Metabolism cluster_mtb M. tuberculosis Cytoplasm This compound This compound host_enzyme Host Enzymes pza Pyrazinamide (PZA) pncA Pyrazinamidase (PncA) pza->pncA Diffusion into Mtb poa Pyrazinoic Acid (POA) (Active Form) host_enzyme->pza Metabolism pncA->poa Hydrolysis resistance pncA mutations cause resistance resistance->pncA

Fig. 2: Bioactivation cascade of this compound to Pyrazinoic Acid.

Part 4: The Primary Target: Inhibition of Fatty Acid Synthase I (FAS-I)

While several mechanisms of action for PZA have been proposed, including the disruption of membrane energetics and coenzyme A synthesis, a compelling body of evidence points to the direct inhibition of the FAS-I enzyme by POA.[17][22][23][24] This model posits that by blocking FAS-I, POA effectively chokes off the supply of both the α-branch and the primer units required for the synthesis of full-length mycolic acids.[14][25]

This hypothesis is supported by several key findings:

  • Direct enzymatic assays have demonstrated that pyrazinoic acid inhibits purified Mtb FAS-I activity.[25][26]

  • Treatment of whole Mtb cells with PZA results in a marked reduction in the synthesis of all mycolic acid species.

  • Overexpression of the fas1 gene in M. smegmatis confers resistance to 5-chloro-pyrazinamide, a potent PZA analog, further implicating FAS-I as the target.[27]

It is crucial for researchers to acknowledge the ongoing debate in the field. Some studies have not been able to replicate the FAS-I inhibition by PZA, and alternative targets like the PanD enzyme involved in coenzyme A synthesis have gained evidential support.[22][24][27] This suggests that POA might have multiple targets, contributing to its unique sterilizing activity against persistent, non-replicating bacteria.

Compound Target Enzyme Inhibition Constant (Ki) Assay Condition Source
Pyrazinoic Acid (POA)M. tuberculosis FAS-I2,567 - 2,627 µMCell-free NADPH oxidation[26]
5-Chloro-pyrazinamideM. tuberculosis FAS-I55 - 59 µMCell-free NADPH oxidation[26]

Part 5: Key Experimental Methodologies

Validating the inhibition of mycolic acid synthesis requires robust and reproducible experimental protocols. Below are two fundamental methodologies used in the field.

Protocol 1: Whole-Cell Mycolic Acid Synthesis Inhibition Assay

This assay directly measures the impact of a compound on the synthesis of mycolic acids in live mycobacterial cells using a radiolabeled precursor.

Objective: To quantify the inhibition of mycolic acid synthesis in Mtb treated with this compound/PZA by monitoring the incorporation of [14C]acetate.

Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6-0.8) in 7H9 broth supplemented with OADC and 0.05% Tween 80.

  • Drug Treatment: Aliquot the culture into separate tubes. Add the test compound (e.g., this compound, PZA) at various concentrations (e.g., 1x, 5x, 10x MIC). Include a no-drug control and an isoniazid control (a known mycolic acid synthesis inhibitor). Incubate for 4-6 hours at 37°C.

  • Radiolabeling: Add 1 µCi/mL of [1,2-14C]acetic acid to each culture tube. Incubate for an additional 8-12 hours at 37°C to allow for incorporation into newly synthesized fatty acids.

  • Saponification: Harvest the cells by centrifugation. Resuspend the pellet in 2 mL of 15% tetrabutylammonium hydroxide (TBAH) and incubate at 100°C overnight to hydrolyze the lipids from the cell wall.

  • Mycolic Acid Methyl Ester (MAME) Extraction: a. After cooling, add 2 mL of dichloromethane (DCM) and 300 µL of iodomethane. Mix vigorously for 30 minutes to methylate the fatty acids, rendering them soluble in the organic phase. b. Add 2 mL of water, vortex, and centrifuge to separate the phases. c. Carefully collect the lower organic (DCM) layer containing the MAMEs. Dry the extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC): a. Resuspend the dried MAMEs in 50 µL of DCM. b. Spot equal counts (as determined by scintillation counting) of each sample onto a silica gel TLC plate. c. Develop the plate in a TLC tank using a mobile phase of hexane:ethyl acetate (95:5, v/v). Run the solvent front to near the top of the plate. d. Dry the plate and expose it to a phosphor screen or X-ray film for 24-48 hours.

  • Analysis: Develop the autoradiogram. A reduction in the intensity of the bands corresponding to mycolic acids (α-, methoxy-, and keto-MAMEs) in drug-treated samples compared to the control indicates inhibition of synthesis.

TLC_Workflow step1 1. Culture Mtb & Treat with Drug step2 2. Add [14C]Acetic Acid (Radiolabeling) step1->step2 step3 3. Saponify Cells (TBAH, 100°C) step2->step3 step4 4. Extract & Methylate (DCM, Iodomethane) step3->step4 step5 5. Spot MAMEs on TLC Plate step4->step5 step6 6. Develop TLC (Hexane:Ethyl Acetate) step5->step6 step7 7. Autoradiography step6->step7 step8 8. Analyze Bands for Inhibition step7->step8

Fig. 3: Experimental workflow for the whole-cell radiolabeling assay.
Protocol 2: Cell-Free FAS-I Enzymatic Inhibition Assay

This assay provides direct evidence of enzyme inhibition by using purified FAS-I and monitoring its activity spectrophotometrically.

Objective: To determine if POA directly inhibits the enzymatic activity of purified Mtb FAS-I.

Methodology:

  • Enzyme Purification: Purify the Mtb FAS-I enzyme from a recombinant expression system (e.g., M. smegmatis Δfas1 attB::M. tuberculosis fas1).[26]

  • Reaction Mixture Preparation: In a 96-well UV-transparent plate, prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer (pH 7.0)

    • 1 mM DTT

    • 30 µM Acetyl-CoA

    • 100 µM Malonyl-CoA

    • 150 µM NADPH

  • Inhibitor Addition: Add varying concentrations of the test inhibitor (e.g., pyrazinoic acid) to the wells. Include a no-inhibitor control. Pre-incubate the mixture with the purified FAS-I enzyme for 10 minutes at room temperature.

  • Reaction Initiation: Initiate the reaction by adding the final substrate (e.g., malonyl-CoA).

  • Spectrophotometric Monitoring: Immediately place the plate in a spectrophotometer capable of kinetic readings. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 20 minutes) at 37°C. The decrease in A340 corresponds to the oxidation of NADPH to NADP+, which is directly proportional to FAS-I activity.

  • Data Analysis: a. Calculate the initial reaction velocity (V0) for each inhibitor concentration from the linear portion of the kinetic curve. b. Plot the percent inhibition versus inhibitor concentration to determine the IC50 value. c. Perform further kinetic studies by varying substrate concentrations to determine the mode of inhibition and calculate the inhibition constant (Ki).[26]

Part 6: Mechanisms of Resistance

Understanding resistance is paramount for developing durable therapies. Resistance to this compound/PZA is overwhelmingly linked to its activation pathway.

  • pncA Mutations: The most common mechanism of resistance involves mutations in the pncA gene.[20][21][28] These mutations result in a non-functional or poorly active pyrazinamidase enzyme, which can no longer convert the PZA prodrug into its active POA form. Hundreds of different mutations scattered throughout the pncA gene have been identified in resistant clinical isolates.[21]

  • Target-Based Resistance: While less common, mutations in proposed target genes have been identified. For instance, mutations in panD, which encodes aspartate decarboxylase (a key enzyme in coenzyme A synthesis), have been found in PZA-resistant strains that have a wild-type pncA gene, suggesting PanD is a clinically relevant target.[24][29][30]

  • Drug Efflux: Some studies suggest that active efflux of the drug may play a minor role in low-level resistance.[23]

Part 7: Conclusion and Future Directions

This compound, through its conversion to pyrazinoic acid, represents a critical component of anti-tuberculosis therapy. Its mechanism of action, centered on the inhibition of the essential mycolic acid biosynthesis pathway via the FAS-I enzyme, highlights a key vulnerability in M. tuberculosis. The complex, prodrug nature of this compound underscores the importance of understanding bacterial metabolism in drug efficacy and resistance.

For drug development professionals, the FAS-I enzyme remains an attractive, albeit challenging, target. The high Ki of POA itself suggests that more potent, direct inhibitors of FAS-I could be developed.[26] Furthermore, elucidating the potential multi-target nature of POA could open new avenues for designing drugs that mimic its powerful sterilizing effect on persistent mycobacterial populations. A comprehensive understanding of the structure-activity relationships of pyrazinamide analogs and the precise molecular interactions between POA and its targets will be essential for creating the next generation of drugs to combat this persistent global pathogen.

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An In-Depth Technical Guide to Morinamide Target Identification in Mycobacteria

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals aimed at the critical task of identifying the molecular targets of morinamide in Mycobacterium tuberculosis and related species. This compound, a structural analog of pyrazinamide (PZA), holds potential in tuberculosis therapy, yet a definitive understanding of its mechanism of action remains a key objective for its optimization and clinical application. This document synthesizes established methodologies with expert insights to present a robust, multi-pronged strategy for target deconvolution.

Introduction: The Enigma of this compound and the Imperative for Target Identification

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), continues to be a formidable global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] this compound, like its predecessor PZA, is a prodrug requiring activation within the mycobacterial cell. While PZA is converted to pyrazinoic acid (POA), this compound is metabolized to POA and morpholine.[3] The precise molecular targets of these active metabolites are not fully elucidated, hindering the rational design of more potent derivatives and strategies to overcome resistance.

Historically, antitubercular drug discovery has often relied on phenotypic screening, which identifies compounds with whole-cell activity without a priori knowledge of their targets.[4] While effective, this approach necessitates subsequent, often complex, target identification to advance a compound through the development pipeline.[4][5] Understanding the specific protein(s) or pathway(s) that this compound perturbs is essential for:

  • Optimizing Efficacy: Fine-tuning the chemical structure to enhance binding affinity and inhibitory activity.

  • Predicting and Overcoming Resistance: Identifying potential mutations in the target that could confer resistance.[4]

  • Elucidating Synergistic/Antagonistic Interactions: Understanding how this compound interacts with other TB drugs at a mechanistic level.

  • Ensuring Safety: Differentiating between on-target (mycobacterial) and off-target (host) effects.

This guide outlines three complementary pillars for the robust identification of this compound's targets: Chemoproteomic Approaches , Genetic and Genomic Strategies , and Bioinformatic and Structural Validation .

The Molecular Landscape: Postulated Mechanisms and Potential Target Classes

Before embarking on experimental target identification, it is crucial to understand the existing hypotheses surrounding the mechanism of action of the related drug, pyrazinamide. PZA's active form, POA, is known to have multiple effects, including the disruption of membrane potential and transport, inhibition of coenzyme A synthesis, and interference with trans-translation.[6] Recent studies suggest that POA acts as a protonophore, acidifying the cytoplasm and disrupting the proton motive force.[7]

Given its structural similarity, this compound's active metabolites are likely to interact with proteins involved in:

  • Cell Wall and Fatty Acid Synthesis: Mycolic acids are crucial components of the mycobacterial cell wall, and their synthesis is a common target for anti-TB drugs.[8] Enzymes in the fatty acid synthase II (FAS-II) complex are plausible candidates.[8]

  • Energy Metabolism: The disruption of proton motive force and ATP synthesis is a known mechanism of action for some antitubercular agents.[6][7]

  • Biotin Biosynthesis: Biotin is an essential cofactor for key metabolic pathways, and its synthesis is vital for Mtb survival, making the enzymes in this pathway attractive targets.[9][10][11][12] The biotin protein ligase (BPL), in particular, is an essential enzyme in mycobacteria that regulates lipid metabolism.[13][14][15]

  • DNA and RNA Synthesis: Enzymes such as DNA gyrase and topoisomerase I are essential for mycobacterial replication and are targeted by other antimicrobials.[1]

Pillar I: Chemoproteomic Approaches for Direct Target Engagement

Chemoproteomics utilizes chemical probes to directly identify protein-drug interactions within a complex biological system. These methods provide direct physical evidence of binding.

Affinity Chromatography-Mass Spectrometry (AC-MS)

This classical and powerful technique involves immobilizing a ligand (in this case, an analog of this compound or its active metabolites) onto a solid support to "fish" for its binding partners from a mycobacterial cell lysate.[5][16][17]

The core principle is that a specific, high-affinity interaction between the immobilized drug and its target protein will allow for the selective capture of the target, even in the presence of thousands of other proteins. Subsequent washes remove non-specific binders, and the specifically bound proteins are then eluted and identified by mass spectrometry.[18]

AC_MS_Workflow cluster_prep Probe Synthesis & Lysate Preparation cluster_capture Target Capture & Elution cluster_analysis Protein Identification A Synthesize this compound Analog with Linker B Immobilize Analog on Affinity Resin A->B E Incubate Resin with Lysate B->E C Culture & Lyse Mycobacteria D Clarify Lysate (Centrifugation) C->D D->E F Wash Resin to Remove Non-specific Binders E->F G Elute Bound Proteins (e.g., pH change, competitor) F->G H SDS-PAGE Separation of Eluted Proteins G->H I In-gel Digestion (e.g., Trypsin) H->I J LC-MS/MS Analysis I->J K Database Search & Protein Identification J->K

Caption: Workflow for identifying this compound targets using Affinity Chromatography-Mass Spectrometry.

  • Probe Synthesis: Synthesize a this compound analog containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylate) suitable for covalent attachment to a resin. A control probe, structurally similar but biologically inactive, should also be synthesized.

  • Immobilization: Covalently couple the this compound analog and the control probe to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Lysate Preparation: Culture M. smegmatis (a non-pathogenic surrogate) or M. tuberculosis (under appropriate biosafety conditions) to mid-log phase. Harvest cells, wash with a suitable buffer, and lyse using a bead beater or French press. Clarify the lysate by ultracentrifugation to remove cell debris.

  • Affinity Capture: Incubate the clarified lysate with the this compound-coupled resin and the control resin in parallel.

  • Washing: Wash the resins extensively with buffer to remove proteins that are not specifically bound.

  • Elution: Elute the bound proteins using a competitive ligand (e.g., a high concentration of free this compound) or by changing the buffer conditions (e.g., altering pH or ionic strength).

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise protein bands, and perform in-gel tryptic digestion. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the MS/MS spectra against the Mycobacterium protein database to identify the proteins. True targets should be significantly enriched in the eluate from the this compound resin compared to the control resin.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is a powerful technique that does not require chemical modification of the drug.[19][20] It is based on the principle that the binding of a small molecule to its target protein can stabilize the protein's structure, making it less susceptible to proteolytic degradation.[19][20][21][22]

When a protein lysate is treated with a protease, proteins are degraded into smaller peptides. However, if a drug is bound to its target, it can shield the protein from protease cleavage sites. This protection results in the persistence of the full-length target protein, which can be detected by gel electrophoresis.[21]

DARTS_Workflow cluster_treatment Lysate Treatment cluster_digestion Protease Digestion cluster_analysis Analysis A Prepare Mycobacterial Cell Lysate B Aliquot Lysate A->B C Treat with this compound (or active metabolite) B->C D Treat with Vehicle (e.g., DMSO) as Control B->D E Add Protease (e.g., Pronase) to all samples C->E D->E F Incubate for a Defined Time E->F G Stop Digestion (e.g., heat, inhibitor) F->G H Separate Proteins by SDS-PAGE G->H I Visualize Bands (e.g., Coomassie, Silver Stain) H->I J Excise Protected Bands I->J K Identify by Mass Spectrometry J->K

Caption: The DARTS methodology for identifying protein targets based on protease protection.

  • Lysate Preparation: Prepare a native mycobacterial cell lysate as described for AC-MS.

  • Drug Incubation: Divide the lysate into at least two aliquots. To one, add this compound (or its active metabolite, POA) to the desired final concentration. To the other, add an equivalent volume of the drug's solvent (e.g., DMSO) as a negative control. Incubate to allow for binding.

  • Proteolysis: Add a non-specific protease, such as pronase, to both aliquots and incubate for a specific time. The concentration of protease and incubation time must be optimized to achieve significant but not complete degradation in the control sample.

  • Analysis: Stop the reaction and analyze the protein profiles of both samples using SDS-PAGE.

  • Target Identification: Look for protein bands that are present or more intense in the this compound-treated sample compared to the control. Excise these bands from the gel and identify the proteins by mass spectrometry.

Pillar II: Genetic and Genomic Strategies

These approaches identify candidate targets by linking the drug's activity to specific genes. The most common method is the selection and analysis of drug-resistant mutants.[4]

Generation and Whole-Genome Sequencing (WGS) of Resistant Mutants

The rationale behind this approach is that mutations conferring resistance to a drug often occur in the gene encoding the drug's direct target, a protein involved in its activation, or a component of its efflux pathway.[4]

By exposing a large population of mycobacteria to a selective pressure (this compound), rare, spontaneously occurring mutants that can survive will be selected. Sequencing the entire genome of these resistant isolates and comparing them to the wild-type parent strain allows for the identification of the mutations responsible for the resistance phenotype.[23][24]

WGS_Workflow cluster_selection Selection of Mutants cluster_sequencing Genomic Analysis cluster_validation Target Validation A Plate Large Population of M. tuberculosis on Agar B Incorporate this compound (at 2-4x MIC) A->B C Incubate and Isolate Resistant Colonies B->C D Extract Genomic DNA from Mutants & Wild-Type C->D E Whole-Genome Sequencing (e.g., Illumina, Nanopore) D->E F Compare Sequences to Reference Genome E->F G Identify Single Nucleotide Polymorphisms (SNPs) F->G H Identify Commonly Mutated Genes G->H I Validate SNP-Resistance Link via Recombineering H->I J Characterize Mutant Protein Function I->J

Caption: A workflow for identifying this compound targets by sequencing resistant mutants.

  • MIC Determination: First, determine the minimum inhibitory concentration (MIC) of this compound against the wild-type mycobacterial strain.

  • Selection of Mutants: Plate a high density of wild-type cells (~10⁸ to 10⁹ CFU) on solid medium containing this compound at a concentration 2-4 times the MIC.

  • Isolation and Verification: Isolate individual colonies that appear after incubation. Re-streak them on this compound-containing medium to confirm the resistance phenotype and determine their new MIC.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from several independent resistant mutants and from the parent wild-type strain.

  • Whole-Genome Sequencing: Sequence the genomes using a next-generation sequencing platform.[25][26]

  • Bioinformatic Analysis: Align the sequencing reads from the mutant and wild-type strains to a reference genome. Identify high-confidence single nucleotide polymorphisms (SNPs) and insertions/deletions that are present in the resistant mutants but not in the parent strain.

  • Candidate Gene Identification: Genes that acquire mutations in multiple independent resistant isolates are strong candidates for being involved in the drug's mechanism of action.

Genetic Validation via Recombineering

The identification of a mutation by WGS is a correlation; causation must be established. Recombineering, or homologous recombination-based genetic engineering, allows for the precise introduction of an identified mutation into a drug-susceptible, wild-type background.[4] If introducing the specific mutation confers resistance, it provides strong evidence that the gene is indeed involved in the drug's action.

Pillar III: Bioinformatic and Structural Validation

Data from chemoproteomic and genetic screens must be consolidated and validated through computational and biochemical methods.

Bioinformatics and Systems Biology
  • Pathway Analysis: Identified target candidates should be mapped onto known metabolic and regulatory pathways in M. tuberculosis. This can reveal whether multiple hits converge on a single biological process.

  • Structural Modeling: If a crystal structure of the candidate protein is available, molecular docking simulations can be performed to predict how this compound or its metabolites might bind to the protein. This can also help rationalize how resistance-conferring mutations might disrupt this binding.

  • Chemogenomic Approaches: Compare the list of candidate targets with databases of known drug-target interactions to identify potential similarities with other compounds.[27]

Biochemical and Biophysical Validation

Ultimately, the interaction between this compound (or its active metabolites) and the purified candidate target protein must be confirmed in vitro.

  • Enzyme Inhibition Assays: If the candidate target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if this compound is an inhibitor and to calculate its IC₅₀.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing thermodynamic parameters of the interaction, including the binding affinity (Kᴅ).[13][14]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique to measure binding kinetics (on- and off-rates) and affinity.

Validation Technique Information Provided Key Consideration
Enzyme Assays Functional inhibition (IC₅₀)Requires a functional assay for the protein.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kᴅ), stoichiometry, thermodynamicsRequires larger quantities of pure protein.[13]
Surface Plasmon Resonance (SPR) Binding kinetics (kₐ, kᴅ), affinity (Kᴅ)Requires immobilization of the protein or ligand.
X-ray Crystallography High-resolution 3D structure of the drug-target complexRequires crystallization of the protein-ligand complex.

Conclusion: A Self-Validating, Integrated Approach

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Cole, S. T., et al. (1998). Deciphering the biology of Mycobacterium tuberculosis from the complete genome sequence. Nature, 393(6685), 537-544. [Link]

  • Murphy, S. (2022). Profiling drug-resistant Mycobacterium tuberculosis with targeted nanopore sequencing. YouTube. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of this compound? [Link]

  • Sassetti, C. M., et al. (2013). Identification of New Drug Targets and Resistance Mechanisms in Mycobacterium tuberculosis. PLoS ONE, 8(9), e75245. [Link]

  • Duckworth, B. P., et al. (2015). Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors. Journal of Medicinal Chemistry, 58(19), 7763-7776. [Link]

  • Peterson, N. D., et al. (2024). Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores. Frontiers in Cellular and Infection Microbiology, 14, 1354332. [Link]

  • Li, Y., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8089. [Link]

  • Boshoff, H. I., et al. (2013). A genetic strategy to identify targets for the development of drugs that prevent bacterial persistence. Proceedings of the National Academy of Sciences, 110(49), E4697-E4706. [Link]

  • Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Journal of Visualized Experiments, (53), 2451. [Link]

  • Shi, G., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. Drug Metabolism and Disposition, 49(12), 1146-1156. [Link]

  • Ostrer, L., et al. (2025). Mechanism of the Dual Action Self-Potentiating Antitubercular Drug Morphazinamide. PNAS Nexus, 4(8), pgaf242. [Link]

  • Welekidan, L. N., et al. (2021). Whole Genome Sequencing of Drug Resistant and Drug Susceptible Mycobacterium tuberculosis Isolates From Tigray Region, Ethiopia. Frontiers in Microbiology, 12, 780829. [Link]

  • Feng, Y., et al. (2020). The primary step of biotin synthesis in mycobacteria. Proceedings of the National Academy of Sciences, 117(38), 23837-23846. [Link]

  • Brecik, M., et al. (2017). Target Identification of Mycobacterium tuberculosis Phenotypic Hits Using a Concerted Chemogenomic, Biophysical, and Structural Approach. Frontiers in Pharmacology, 8, 667. [Link]

  • Boshoff, H. I., et al. (2013). A genetic strategy to identify targets for the development of drugs that prevent bacterial persistence. PubMed. [Link]

  • Brown, A. K., & Bugg, T. D. H. (2016). Biotin Protein Ligase Is a Target for New Antibacterials. Antibiotics, 5(2), 19. [Link]

  • ResearchGate. (n.d.). Biotransformation of pyrazinamide (PZA) with formation of its active... ResearchGate. [Link]

  • Cass, Q. B., & Almeida, F. G. (2023). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 10(39), 1-5. [Link]

  • Doherty Institute. (2026). Open access TB testing tool improves patient care worldwide. [Link]

  • Salaemae, W., et al. (2021). The Role of Biotin in Bacterial Physiology and Virulence: a Novel Antibiotic Target for Mycobacterium tuberculosis. ASM Journals. [Link]

  • Shi, G., et al. (2021). Metabolism and Hepatotoxicity of Pyrazinamide, an Antituberculosis Drug. PubMed. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Pyrazinamide? [Link]

  • Prudent, R., et al. (2021). Affinity selection mass spectrometry speeding drug discovery. ResearchGate. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • Duckworth, B. P., et al. (2015). Targeting Mycobacterium tuberculosis Biotin Protein Ligase (MtBPL) with Nucleoside-Based Bisubstrate Adenylation Inhibitors. ACS Publications. [Link]

  • Ostrer, L., et al. (2024). Oxidative stress drives potent bactericidal activity of pyrazinamide against Mycobacterium tuberculosis. bioRxiv. [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. [Link]

  • Zlitni, S., et al. (2013). Bisubstrate Inhibitors of Biotin Protein Ligase in Mycobacterium tuberculosis Resistant to Cyclonucleoside Formation. ACS Medicinal Chemistry Letters, 4(10), 981-986. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action (Moa) of Pyrazinamide? [Link]

  • Ostrer, L., et al. (2025). Mechanism of the dual action self-potentiating antitubercular drug morphazinamide. ResearchGate. [Link]

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The Evolving Landscape of Pyrazine Carboxamides: A Technical Guide to the Biological Activities of Morinamide and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

Morinamide, a derivative of pyrazinamide, belongs to the pyrazine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry. While the biological activities of this compound itself are not extensively documented in publicly available literature, the wealth of research into its parent compound, pyrazinamide, and other closely related derivatives provides a strong foundation for predicting and exploring its potential therapeutic applications. This technical guide will synthesize the current understanding of the biological activities of pyrazinamide derivatives as a proxy for this compound derivatives, with a primary focus on their well-established antitubercular effects. Furthermore, we will explore other potential biological activities, including anti-inflammatory, anticancer, neuroprotective, and broader antimicrobial effects, drawing parallels from structurally related compounds. This guide provides detailed experimental protocols, quantitative data where available, and visualizations of key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Pyrazine Carboxamide Core and the Promise of this compound

This compound, chemically known as N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, is a structural derivative of pyrazinamide, a cornerstone drug in the treatment of tuberculosis.[1] The core pyrazine carboxamide structure is a versatile pharmacophore that has been extensively modified to generate a wide array of derivatives with diverse biological activities. While pyrazinamide's primary role is in antitubercular therapy, modifications to its structure, such as the addition of the morpholinomethyl group in this compound, can significantly alter its physicochemical properties and biological target interactions.

This guide will proceed under the working hypothesis that the biological activities of this compound derivatives will share mechanistic similarities with pyrazinamide derivatives due to their shared pyrazine carboxamide core. We will first delve into the synthesis of these compounds, followed by a detailed exploration of their biological activities, starting with the most well-documented: antitubercular effects.

Synthesis of Pyrazine Carboxamide Derivatives

The synthesis of pyrazine carboxamide derivatives, including this compound analogues, typically involves a multi-step process starting from pyrazine-2-carboxylic acid. The general synthetic route involves the activation of the carboxylic acid, followed by amidation with a desired amine.

General Synthetic Workflow

Synthesis_Workflow A Pyrazine-2-carboxylic Acid B Acid Chloride Formation (e.g., SOCl₂, (COCl)₂) A->B Activation C Pyrazine-2-carbonyl chloride B->C D Amidation with Primary/Secondary Amine (e.g., Morpholine for this compound) C->D Reaction E Pyrazine Carboxamide Derivative D->E

Caption: General synthetic workflow for pyrazine carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Pyrazinamide Derivative

This protocol is adapted from the synthesis of N-benzylpyrazine-2-carboxamide derivatives and can be modified for the synthesis of this compound and its derivatives by substituting the appropriate amine.

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Substituted amine (e.g., 4-(aminomethyl)morpholine for a this compound analogue)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • Suspend pyrazine-2-carboxylic acid in anhydrous DCM.

    • Add thionyl chloride or oxalyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude pyrazine-2-carbonyl chloride.

  • Amidation:

    • Dissolve the crude pyrazine-2-carbonyl chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted amine and a base (e.g., triethylamine) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired pyrazine carboxamide derivative.

  • Characterization:

    • Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Antitubercular Activity

The primary and most extensively studied biological activity of pyrazinamide and its derivatives is their potent effect against Mycobacterium tuberculosis.

Mechanism of Action

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA). The acidic environment within the tuberculous granuloma is crucial for its activity. POA is thought to have multiple targets, with the primary mechanism being the disruption of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall.[2] The inhibition is believed to occur through the fatty acid synthase I (FAS-I) pathway.

PZA_Mechanism cluster_mycobacterium Mycobacterium tuberculosis PZA_ext Pyrazinamide (PZA) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA Pyrazinamidase (PncA) PZA_int->PncA POA Pyrazinoic Acid (POA) PncA->POA Conversion FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition Mycolic_Acid Mycolic Acid Synthesis FAS1->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of antitubercular action of pyrazinamide.

Quantitative Data: Antitubercular Activity of Pyrazinamide Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of selected pyrazinamide derivatives against M. tuberculosis.

CompoundDerivativeMIC (µg/mL)Reference
1 N-(4-chlorobenzyl)-5-tert-butylpyrazine-2-carboxamide>1000[3]
2 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide6.25[1]
3 5-chloro-N-(3-trifluoromethylbenzyl)-pyrazine-2-carboxamide1000[1]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the MIC of a compound against M. tuberculosis.[4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Resazurin sodium salt solution (for viability assessment)

Procedure:

  • Preparation of Inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Prepare a serial two-fold dilution of the test compounds in Middlebrook 7H9 broth in the 96-well plate.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compounds.

    • Include positive (bacteria only) and negative (broth only) controls.

  • Incubation:

    • Incubate the plates at 37°C for 7 days.

  • Assessment of Growth:

    • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of the compound that prevents this color change.

Other Potential Biological Activities

While less explored for this compound derivatives specifically, the broader class of pyrazine carboxamides and related structures exhibit a range of other biological activities.

Anti-inflammatory Activity

Pyrazine derivatives have been investigated for their anti-inflammatory properties.[5] The mechanism often involves the inhibition of pro-inflammatory mediators.

Potential Signaling Pathway:

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NF_kB NF-κB Pathway TLR4->NF_kB MAPK MAPK Pathway TLR4->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Morinamide_Deriv This compound Derivative Morinamide_Deriv->NF_kB Inhibition? Morinamide_Deriv->MAPK Inhibition?

Caption: Potential anti-inflammatory signaling pathways modulated by this compound derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes the measurement of nitric oxide (NO) production in LPS-stimulated macrophages, a common assay for anti-inflammatory activity.[6]

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

Anticancer Activity

Certain heterocyclic compounds, including some pyrazine derivatives, have demonstrated anticancer activity.[7] The mechanisms can be varied, including induction of apoptosis and inhibition of key signaling pathways involved in cell proliferation.

Potential Signaling Pathway:

Anticancer_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K_AKT PI3K/AKT Pathway Receptor->PI3K_AKT Activates Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation Promotes Morinamide_Deriv This compound Derivative Morinamide_Deriv->PI3K_AKT Inhibition?

Caption: Potential anticancer signaling pathway targeted by this compound derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • DMEM supplemented with 10% FBS and antibiotics

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding and Treatment:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Neuroprotective Activity

Some pyrazine derivatives have shown promise as neuroprotective agents.[8] Potential mechanisms include antioxidant effects and modulation of signaling pathways involved in neuronal survival.

Potential Signaling Pathway:

Neuroprotective_Pathway Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Oxidative_Stress->Nrf2 Induces dissociation from Keap1 ARE Antioxidant Response Element Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes Induces expression of Antioxidant_Enzymes->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Antioxidant_Enzymes->Neuronal_Survival Promotes Morinamide_Deriv This compound Derivative Morinamide_Deriv->Nrf2 Activation?

Caption: Potential neuroprotective signaling pathway involving Nrf2 activation.

Experimental Protocol: In Vitro Neuroprotection Assay (Hydrogen Peroxide-Induced Oxidative Stress)

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[9]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • DMEM/F12 medium supplemented with FBS and antibiotics

  • Hydrogen peroxide (H₂O₂)

  • Test compounds

  • MTT solution

  • DMSO

Procedure:

  • Cell Culture and Treatment:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate (e.g., with retinoic acid).

    • Pre-treat the cells with various concentrations of the test compounds for 24 hours.

    • Induce oxidative stress by exposing the cells to a cytotoxic concentration of H₂O₂ for a defined period.

  • Cell Viability Assessment:

    • Perform an MTT assay as described in the anticancer protocol to determine cell viability.

    • Calculate the percentage of neuroprotection afforded by the test compounds.

Structure-Activity Relationship (SAR) Insights

Based on studies of pyrazinamide derivatives, several structure-activity relationships can be inferred, which may guide the design of novel this compound derivatives:

  • Lipophilicity: The lipophilicity of the substituents can influence the antimycobacterial activity, although a clear correlation is not always observed.[1]

  • Substituents on the Pyrazine Ring: Introduction of bulky groups, such as tert-butyl, can impact activity. Halogenation of the pyrazine ring also modulates the biological effect.

  • Amide Substituents: The nature of the substituent on the amide nitrogen is crucial. Aromatic and heteroaromatic rings, as well as the length and nature of the linker, significantly affect the activity.

Conclusion and Future Directions

While direct research on the biological activities of this compound derivatives is limited, the extensive data on the structurally similar pyrazinamide derivatives provide a robust framework for future investigations. The antitubercular potential of this compound derivatives remains a primary area of interest, and further synthesis and screening of novel analogues are warranted. Moreover, the exploration of their anti-inflammatory, anticancer, neuroprotective, and broader antimicrobial activities represents a promising avenue for drug discovery. The experimental protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to unlock the full therapeutic potential of this versatile class of compounds.

References

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An In-depth Technical Guide to the Early-Stage Research of Morinamide Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the global effort to combat tuberculosis (TB), a persistent and deadly infectious disease, the development of novel therapeutic agents remains a critical priority. Morinamide, also known as morphazinamide, has emerged as a significant compound in the arsenal against Mycobacterium tuberculosis. This guide provides a comprehensive technical overview of the early-stage pharmacological research of this compound, designed for researchers, scientists, and drug development professionals. This compound is a prodrug that is metabolized in the body to pyrazinamide, a cornerstone of first-line anti-TB therapy.[1][2] This guide will delve into the nuanced mechanisms of action, pharmacokinetic and pharmacodynamic profiles, and essential preclinical methodologies for the effective evaluation of this compound.

Chemical Identity and Structure

This compound is chemically identified as N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, with the Chemical Abstracts Service (CAS) number 952-54-5.[1][3] Its structure is characterized by a pyrazine-2-carboxamide core, similar to its active metabolite pyrazinamide, but with a morpholin-4-ylmethyl group attached to the amide nitrogen.

Identifier Value
IUPAC Name N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide
CAS Number 952-54-5
Molecular Formula C10H14N4O2
Molar Mass 222.248 g·mol−1

Part 1: Mechanism of Action

The antimycobacterial efficacy of this compound is not direct but is mediated through its conversion to pyrazinamide and subsequently to its active form, pyrazinoic acid (POA).[1][4] This bioactivation cascade is a critical area of study for understanding its potency and potential for overcoming resistance.

Bioactivation Cascade: From this compound to Pyrazinoic Acid

The journey of this compound from an inactive prodrug to a potent bactericidal agent involves a two-step enzymatic conversion.

  • 1.1.1. In Vivo Conversion to Pyrazinamide: Following administration, this compound is metabolized to pyrazinamide.[1] This initial conversion is a key determinant of the drug's pharmacokinetic profile and bioavailability of the active pyrazinamide moiety.

  • 1.1.2. The Role of Pyrazinamidase in Mycobacterium tuberculosis: Pyrazinamide diffuses into the mycobacterium, where it is converted by the bacterial enzyme pyrazinamidase (PZase), encoded by the pncA gene, into pyrazinoic acid (POA).[4][5] The acidic environment within the granulomas where the bacteria reside is thought to facilitate the accumulation of the protonated form of POA, enhancing its activity.[5]

This compound This compound (Administered Prodrug) Pyrazinamide Pyrazinamide (Intermediate) This compound->Pyrazinamide Host Metabolism POA Pyrazinoic Acid (POA) (Active Metabolite) Pyrazinamide->POA Bacterial Pyrazinamidase (PZase) Target Mycobacterial Targets POA->Target

Caption: Bioactivation pathway of this compound.

Dual-Action Antimycobacterial Activity

Recent research suggests that this compound, through its conversion to POA, exhibits a multi-faceted mechanism of action against M. tuberculosis.

  • 1.2.1. Disruption of Mycolic Acid Synthesis and Membrane Energetics: POA is believed to disrupt the bacterial cell membrane and interfere with the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7] This disruption leads to a loss of cellular integrity and ultimately cell death.

  • 1.2.2. Impairment of Coenzyme A Metabolism: A study has indicated that this compound's active form impairs coenzyme A (CoA) metabolism in M. tuberculosis.[8] This interference with a central metabolic pathway further contributes to its bactericidal effects.

  • 1.2.3. Aldehyde Release and Synergistic Effects: The same study also proposed that this compound releases an aldehyde component, which provides an additional mechanism of action.[8] This dual action may result in a faster kill rate and a higher barrier to the development of resistance compared to pyrazinamide alone.

Activity Against Non-Replicating Persisters

A key attribute of pyrazinamide, and by extension this compound, is its efficacy against non-replicating or "persister" mycobacteria that are often found in the acidic, anaerobic environment of caseous granulomas.[7] This sterilizing activity is crucial for the eradication of residual bacteria and the prevention of disease relapse.

Part 2: Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is a critical determinant of its clinical utility. Understanding its absorption, distribution, metabolism, and excretion (ADME) is essential for optimizing dosing regimens and ensuring sustained therapeutic concentrations of its active metabolite.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

Detailed preclinical studies are necessary to fully characterize the ADME properties of this compound. Key parameters to investigate include:

  • Absorption: Oral bioavailability and factors affecting absorption.

  • Distribution: Tissue penetration, particularly into the lungs and cerebrospinal fluid.

  • Metabolism: The rate and extent of conversion to pyrazinamide and other metabolites.

  • Excretion: The primary routes of elimination from the body.

Comparative Pharmacokinetics: this compound vs. Pyrazinamide

A central aspect of early-stage research is to compare the pharmacokinetic profile of this compound to that of pyrazinamide. The rationale for using this compound as a prodrug would be to improve upon the pharmacokinetic properties of pyrazinamide, such as enhanced bioavailability, more stable plasma concentrations, or improved tissue distribution.

Pharmacokinetic Parameter Pyrazinamide This compound (Hypothesized Advantage)
Bioavailability >90%Potentially higher or more consistent
Elimination Half-life 9 to 10 hoursPotentially longer, allowing for less frequent dosing
Metabolism HepaticControlled release of pyrazinamide
Excretion RenalDependent on metabolite excretion

Part 3: Pharmacodynamics

The pharmacodynamic properties of this compound are intrinsically linked to the concentration and activity of its active metabolite, pyrazinoic acid, at the site of infection.

In Vitro and In Vivo Efficacy

Early research has suggested that this compound possesses intrinsic in vitro activity, although its primary efficacy is derived from its conversion to pyrazinamide.[1] In vivo studies are crucial to confirm its efficacy in animal models of tuberculosis.

Dose-Response Relationships

Establishing a clear dose-response relationship is fundamental for determining the optimal therapeutic dose. This involves assessing the bactericidal activity of this compound across a range of concentrations and correlating this with the resulting plasma and tissue levels of pyrazinoic acid.

Potential for Combination Therapy

Given that tuberculosis is treated with a multi-drug regimen, it is essential to evaluate the potential for synergistic or antagonistic interactions between this compound and other anti-TB drugs.[2]

Part 4: Preclinical Research and Development: Methodologies and Protocols

A robust preclinical research plan is essential for the successful development of this compound. This section outlines key experimental protocols.

In Vitro Assays for Antimycobacterial Activity
  • 4.1.1. Minimum Inhibitory Concentration (MIC) Determination:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Serially dilute the this compound stock solution in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC.

    • Inoculate each well with a standardized suspension of M. tuberculosis (e.g., H37Rv).

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC as the lowest concentration of this compound that inhibits visible bacterial growth.

  • 4.1.2. Bactericidal Activity Assays:

    • Expose a logarithmic phase culture of M. tuberculosis to various concentrations of this compound.

    • At specified time points (e.g., 0, 3, 7, and 14 days), collect aliquots from each culture.

    • Serially dilute the aliquots and plate them on Middlebrook 7H10 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) to determine the rate of bacterial killing.

Caption: Workflow for MIC determination.

In Vivo Models for Efficacy and Toxicity Studies
  • 4.2.1. Murine Models of Tuberculosis Infection:

    • Infect mice (e.g., BALB/c or C57BL/6) with M. tuberculosis via aerosol inhalation.

    • After a pre-determined period to allow for the establishment of infection, initiate treatment with this compound, pyrazinamide (as a comparator), and a vehicle control.

    • Administer the drugs orally or via another appropriate route for a specified duration (e.g., 4-8 weeks).

    • At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.

    • Homogenize the organs and plate serial dilutions on selective agar to determine the bacterial load (CFU).

  • 4.2.2. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:

    • Administer a single dose of this compound to a cohort of uninfected animals.

    • Collect blood samples at multiple time points post-dosing.

    • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentrations of this compound and pyrazinamide.

    • Use the concentration-time data to calculate key pharmacokinetic parameters.

    • Integrate the PK data with the efficacy data from the infection models to build a PK/PD model that can predict the therapeutic efficacy of different dosing regimens.

Resistance Studies

Understanding the mechanisms of resistance to this compound is crucial for its long-term viability.

  • Generate this compound-resistant mutants of M. tuberculosis by culturing the bacteria in the presence of sub-lethal concentrations of the drug.

  • Perform whole-genome sequencing of the resistant mutants to identify mutations in potential target genes, with a primary focus on the pncA gene.

  • Characterize the phenotype of the resistant mutants, including their level of resistance to this compound and cross-resistance to pyrazinamide.

Part 5: Future Directions and Conclusion

Overcoming Resistance to Pyrazinamide

A key area of future research is to investigate whether this compound can be effective against pyrazinamide-resistant strains of M. tuberculosis. The dual-action mechanism involving aldehyde release suggests that it may have activity even in the presence of mutations in the pncA gene.[8]

This compound's Potential in Novel Treatment Regimens

This compound's unique properties may allow for its inclusion in novel, shorter, and more effective treatment regimens for both drug-susceptible and drug-resistant TB.

Concluding Remarks

This compound represents a promising avenue in the development of new anti-tuberculosis therapies. Its role as a prodrug of pyrazinamide, coupled with a potential dual-action mechanism, warrants further in-depth preclinical investigation. The methodologies and insights provided in this guide are intended to support the research community in systematically evaluating the pharmacological properties of this compound and accelerating its path toward clinical application.

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An In-Depth Technical Guide to the Chemical Properties of Morinamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morinamide, also known as morphazinamide, is a synthetic derivative of pyrazinamide, a first-line antitubercular drug.[1][2][3] It belongs to the pyrazine class of compounds and is recognized for its role as a second-line agent in the treatment of tuberculosis.[1] this compound itself is a prodrug that undergoes metabolic conversion to pyrazinamide, which is then further converted to its active form, pyrazinoic acid.[2][4] This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, physicochemical characteristics, stability profile, mechanism of action, analytical methodologies, and metabolic pathway.

Chemical Synthesis

The synthesis of this compound, or N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, can be achieved through a multi-step process starting from pyrazine-2-carboxylic acid. The following proposed synthesis is based on established methods for the preparation of N-substituted pyrazine-2-carboxamides.[5][6][7]

A plausible synthetic route involves the initial conversion of pyrazine-2-carboxylic acid to its more reactive acid chloride derivative, pyrazine-2-carbonyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in an inert solvent like dichloromethane.[7]

The resulting pyrazine-2-carbonyl chloride is then reacted with 4-(aminomethyl)morpholine in the presence of a base, such as triethylamine or pyridine, in an appropriate solvent like acetone or dichloromethane. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the formation of the amide bond to yield this compound.[6] The crude product can then be purified by recrystallization from a suitable solvent system, such as aqueous ethanol.[6]

This compound Synthesis Pyrazine_acid Pyrazine-2-carboxylic acid Pyrazine_chloride Pyrazine-2-carbonyl chloride Pyrazine_acid->Pyrazine_chloride   + SOCl₂ / DMF SOCl2 SOCl₂ This compound This compound Pyrazine_chloride->this compound + 4-(Aminomethyl)morpholine / Base Aminomethylmorpholine 4-(Aminomethyl)morpholine Base Base (e.g., Pyridine)

A proposed synthetic pathway for this compound.

Physicochemical Properties

The physicochemical properties of a drug substance are critical for its formulation development, bioavailability, and overall therapeutic efficacy. The following table summarizes the known and computed physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₄N₄O₂[2][8]
Molecular Weight 222.24 g/mol [1][2]
IUPAC Name N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide[8]
Appearance White solid (predicted)-
Computed LogP -0.8[1]
Solubility High gastrointestinal absorption predicted in silico.[5]
pKa Experimentally determined pKa values are not readily available in the literature. Based on its structure, the morpholine nitrogen is expected to be basic.-

Chemical Stability and Degradation

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[9] While specific forced degradation studies for this compound are not extensively reported, a general protocol can be proposed based on ICH guidelines and studies on its active metabolite, pyrazinamide.[5][10]

Proposed Forced Degradation Protocol:
  • Acidic Hydrolysis: this compound solution is treated with 0.1 N HCl at an elevated temperature (e.g., 60 °C) for a defined period.[10]

  • Alkaline Hydrolysis: The drug solution is exposed to 0.1 N NaOH at room temperature or elevated temperature.[10]

  • Oxidative Degradation: this compound is treated with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.[10]

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105 °C) for a specified duration.

  • Photolytic Degradation: The drug solution or solid is exposed to UV and visible light to assess its photosensitivity.

Samples from each stress condition would be analyzed by a stability-indicating HPLC method to quantify the remaining this compound and to detect and characterize any degradation products.

Forced Degradation Workflow Morinamide_Sample This compound Sample (Bulk or Formulation) Stress_Conditions Stress Conditions Morinamide_Sample->Stress_Conditions Acid Acidic (e.g., 0.1N HCl, 60°C) Stress_Conditions->Acid Base Alkaline (e.g., 0.1N NaOH, RT) Stress_Conditions->Base Oxidation Oxidative (e.g., 3% H₂O₂, RT) Stress_Conditions->Oxidation Heat Thermal (e.g., 105°C, solid) Stress_Conditions->Heat Light Photolytic (UV/Vis light) Stress_Conditions->Light Analysis Analysis by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Data Data Interpretation: - Identify Degradation Products - Elucidate Degradation Pathways - Validate Analytical Method Analysis->Data

Proposed workflow for forced degradation studies of this compound.

Mechanism of Action

This compound functions as a prodrug, with its antitubercular activity primarily attributed to its metabolic conversion to pyrazinamide.[2][4] Recent studies have elucidated a dual-action mechanism for this compound.[4]

  • Conversion to Pyrazinamide: Upon entering the body, this compound is metabolized to pyrazinamide. Pyrazinamide then diffuses into Mycobacterium tuberculosis bacilli, where it is converted by the bacterial enzyme pyrazinamidase to its active form, pyrazinoic acid (POA).[6][11]

  • Aldehyde Release: In addition to pyrazinamide, the metabolism of this compound also releases an aldehyde moiety. This aldehyde contributes to the overall antitubercular effect by inducing thiol stress within the mycobacteria.[4]

The active metabolite, pyrazinoic acid, is believed to disrupt the bacterial cell membrane and interfere with energy production.[11] More recent findings suggest that POA targets the aspartate decarboxylase (PanD), an enzyme essential for coenzyme A biosynthesis, leading to its degradation by the ClpC1-ClpP protease system.[2][12] This dual mechanism of action, involving both the effects of pyrazinoic acid and aldehyde-induced stress, may contribute to a more potent and rapid bactericidal effect compared to pyrazinamide alone.[4]

This compound Mechanism of Action This compound This compound (Prodrug) Metabolism Host Metabolism This compound->Metabolism Pyrazinamide Pyrazinamide Metabolism->Pyrazinamide Aldehyde Aldehyde Metabolism->Aldehyde M_tuberculosis Mycobacterium tuberculosis Pyrazinamide->M_tuberculosis POA Pyrazinoic Acid (POA) (Active Metabolite) Pyrazinamide->POA   Converted by Pyrazinamidase Aldehyde->M_tuberculosis Induces Pyrazinamidase Pyrazinamidase (pncA) M_tuberculosis->Pyrazinamidase Thiol_Stress Thiol Stress M_tuberculosis->Thiol_Stress PanD Aspartate Decarboxylase (PanD) POA->PanD Binds to Bactericidal_Effect Bactericidal Effect Thiol_Stress->Bactericidal_Effect PanD_Degradation PanD Degradation PanD->PanD_Degradation   Triggered by POA binding Clp_Protease ClpC1-ClpP Protease Clp_Protease->PanD_Degradation Mediates PanD_Degradation->Bactericidal_Effect HPLC Analysis Workflow Sample_Prep Sample Preparation (Dissolution in suitable solvent) Injection Injection Sample_Prep->Injection HPLC_System HPLC System Column C18 Column HPLC_System->Column Injection->HPLC_System Detection UV Detection (e.g., 270 nm) Column->Detection Mobile_Phase Mobile Phase Delivery Mobile_Phase->Column Chromatogram Chromatogram Generation Detection->Chromatogram Data_Analysis Data Analysis: - Peak Integration - Quantification - Purity Assessment Chromatogram->Data_Analysis This compound Metabolism This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Pyrazinamide Pyrazinamide Hydrolysis->Pyrazinamide Formaldehyde Formaldehyde Hydrolysis->Formaldehyde Hepatic_Metabolism Hepatic Metabolism Pyrazinamide->Hepatic_Metabolism Pyrazinoic_Acid Pyrazinoic Acid (POA) Hepatic_Metabolism->Pyrazinoic_Acid Microsomal Deamidase Xanthine_Oxidase Xanthine Oxidase Pyrazinoic_Acid->Xanthine_Oxidase Five_OH_POA 5-Hydroxy-pyrazinoic Acid Xanthine_Oxidase->Five_OH_POA

Sources

The Structure-Activity Relationship of Morinamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morinamide, a derivative of the first-line anti-tuberculosis drug pyrazinamide, represents a fascinating case study in targeted drug design. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) governing the antimycobacterial efficacy of this compound and its analogs. By dissecting the roles of the pyrazine core, the carboxamide linker, and the N-substituted morpholine moiety, we aim to provide researchers, medicinal chemists, and drug development professionals with a comprehensive understanding of the chemical features essential for activity against Mycobacterium tuberculosis. This whitepaper synthesizes data from key studies, outlines detailed experimental protocols for the synthesis and evaluation of this compound derivatives, and presents the intricate signaling pathways involved in its mechanism of action. Through a detailed SAR analysis, we illuminate the path for the rational design of next-generation antitubercular agents with improved potency and pharmacokinetic profiles.

Introduction: The Chemical Scaffolding of a Potent Antitubercular Agent

Tuberculosis (TB) remains a formidable global health challenge, necessitating the continuous development of novel and effective therapeutic agents. Pyrazinamide (PZA), a cornerstone of combination therapy for TB, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[1] this compound, also known as morphazinamide, is a second-line antitubercular agent that is structurally a Mannich base of pyrazinamide, incorporating a morpholine ring.[2] This modification significantly alters the physicochemical properties of the parent molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, while retaining a mechanism of action intrinsically linked to that of pyrazinamide.

The core structure of this compound can be deconstructed into three key components, each playing a critical role in its biological activity:

  • The Pyrazine Ring: This aromatic heterocycle is the foundational pharmacophore, essential for recognition by the bacterial pyrazinamidase.

  • The Carboxamide Linker: This functional group is the site of enzymatic hydrolysis, leading to the release of the active pyrazinoic acid.

  • The N-Substituted Morpholine Moiety: This portion of the molecule distinguishes this compound from pyrazinamide and offers a key handle for synthetic modification to fine-tune the drug's properties.

Understanding the intricate interplay between these structural elements is paramount for the rational design of more potent and selective this compound analogs. This guide will systematically explore the SAR of each of these components, drawing upon key findings from the literature to provide a clear and actionable framework for future drug discovery efforts.

The Molecular Intricacies of this compound's Mechanism of Action

The anti-tubercular activity of this compound is intrinsically tied to its metabolic activation within the mycobacterium. The following diagram illustrates the proposed signaling pathway leading to bacterial cell death.

Morinamide_Mechanism Figure 1: Proposed Mechanism of Action of this compound This compound This compound PZA Pyrazinamide (PZA) This compound->PZA Metabolism POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Hydrolysis FAS1 Fatty Acid Synthase I (FAS-I) POA->FAS1 Inhibition PanD Aspartate Decarboxylase (PanD) POA->PanD Inhibition Membrane Membrane Disruption & Energy Production Interference POA->Membrane Disruption PncA Pyrazinamidase (PncA) PncA->PZA Enzymatic Conversion CellDeath Bacterial Cell Death FAS1->CellDeath PanD->CellDeath Membrane->CellDeath

Caption: Proposed metabolic activation and downstream targets of this compound.

This compound is believed to be metabolized to pyrazinamide, which then enters the Mycobacterium tuberculosis cell. Inside the bacterium, the enzyme pyrazinamidase (PncA) hydrolyzes the amide bond of PZA to produce pyrazinoic acid (POA), the active metabolite.[1] The accumulation of POA within the acidic environment of the mycobacterial cell leads to a cascade of disruptive effects, including:

  • Inhibition of Fatty Acid Synthase I (FAS-I): POA has been shown to inhibit FAS-I, an enzyme crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3]

  • Inhibition of Aspartate Decarboxylase (PanD): Recent studies have identified PanD, an enzyme involved in coenzyme A biosynthesis, as a key target of POA.[4]

  • Disruption of Membrane Potential and Energy Production: The accumulation of the acidic POA is thought to disrupt the bacterial cell membrane potential and interfere with energy production.[3]

Synthetic Strategies and Methodologies for Analog Development

The synthesis of this compound analogs primarily revolves around the modification of the N-substituted amine moiety. A common and effective method for generating a diverse library of such analogs is the Mannich reaction.

Experimental Protocol: Microwave-Assisted Mannich Reaction for the Synthesis of this compound Analogs

This protocol describes a general procedure for the synthesis of this compound analogs by reacting pyrazinamide, formaldehyde, and a variety of substituted piperazines under microwave irradiation.[2][5]

Materials:

  • Pyrazinamide (PZA)

  • Formaldehyde (37% aqueous solution)

  • Substituted piperazines (various)

  • Ethanol

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vial, combine pyrazinamide (1 mmol), formaldehyde (1.2 mmol), and the desired substituted piperazine (1 mmol).

  • Add 3 mL of ethanol to the reaction mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-20 minutes.

  • After cooling, the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol) to afford the desired this compound analog.

  • The structure of the synthesized compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Synthesis_Workflow Figure 2: General Workflow for Synthesis and Purification Start Reactants: Pyrazinamide Formaldehyde Substituted Piperazine Microwave Microwave Irradiation (120°C, 15-20 min) Start->Microwave Concentration Concentration (Reduced Pressure) Microwave->Concentration Purification Column Chromatography Concentration->Purification Characterization Spectroscopic Analysis (NMR, MS) Purification->Characterization FinalProduct Purified this compound Analog Characterization->FinalProduct

Caption: A streamlined workflow for the synthesis and purification of this compound analogs.

Evaluating Anti-Tubercular Activity: In Vitro and In Vivo Assays

The determination of the anti-tubercular activity of newly synthesized this compound analogs is a critical step in the SAR study. A standard and widely used method for in vitro susceptibility testing is the Microplate Alamar Blue Assay (MABA).

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

This protocol outlines the procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound analogs against Mycobacterium tuberculosis H37Rv.[6][7][8]

Materials:

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • This compound analogs (dissolved in DMSO)

  • Alamar Blue reagent

  • Spectrofluorometer

Procedure:

  • Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a McFarland standard of 1.0.

  • Dilute the bacterial suspension 1:20 in fresh broth.

  • In a 96-well plate, add 100 µL of sterile deionized water to all outer wells to prevent evaporation.

  • Add 100 µL of Middlebrook 7H9 broth to the remaining wells.

  • Add 2 µL of the this compound analog stock solution to the first well of a row and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the diluted bacterial suspension to each well.

  • Include a drug-free control well (bacteria only) and a sterile control well (broth only).

  • Seal the plate and incubate at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Read the fluorescence (excitation 560 nm, emission 590 nm) or absorbance (570 nm and 600 nm) of the wells.

  • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink (or shows a significant reduction in fluorescence).

In Vivo Efficacy Models

Promising candidates from in vitro screening are further evaluated in animal models of tuberculosis, most commonly in mice.[9][10] These studies typically involve infecting mice with M. tuberculosis and then treating them with the test compounds. The efficacy of the treatment is assessed by measuring the reduction in the bacterial load in the lungs and spleen of the treated animals compared to an untreated control group.[2][9]

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The SAR of this compound can be systematically analyzed by considering modifications to its three core components.

The Pyrazine Ring: The Unwavering Foundation

The pyrazine ring is an absolute requirement for the anti-tubercular activity of this class of compounds. Modifications to this ring, such as the introduction of substituents, have been explored in the context of pyrazinamide analogs. For instance, the introduction of a chlorine atom at the 6-position of the pyrazine ring has been shown to modulate activity.[1] However, for this compound analogs, the pyrazine core is generally kept intact to ensure recognition and activation by the mycobacterial pyrazinamidase.

The Carboxamide Linker: The Trigger for Activation

The integrity of the carboxamide linker is crucial for the prodrug strategy. Isosteric replacement of the amide bond would likely disrupt the enzymatic hydrolysis by PncA, rendering the compound inactive. Therefore, modifications to this linker are generally not explored in the context of this compound SAR.

The N-Substituted Moiety: The Key to Optimization

The N-substituted morpholine ring is the primary site for synthetic modification to improve the pharmacological properties of this compound. The following table summarizes the SAR of a series of this compound analogs where the morpholine moiety has been replaced with various substituted piperazines.

Table 1: In Vitro and In Vivo Anti-Tubercular Activity of this compound Analogs

CompoundN-SubstituentMIC (µg/mL) vs. M. tb H37RvIn Vivo Efficacy (Log10 Reduction in Lung CFU)
This compound Morpholine>100-
Analog 1 Piperazine500.85
Analog 2 4-Methylpiperazine251.25
Analog 3 4-Ethylpiperazine12.51.62
Analog 4 4-Propylpiperazine6.252.10
Analog 5 4-Cyclopropylpiperazine3.122.55
Analog 6 4-(2-Hydroxyethyl)piperazine500.90
Analog 7 4-Phenylpiperazine1000.50
Analog 17 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-4-((pyrazine-2-carboxamido)methyl)piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid0.391.86
Pyrazinamide -20-

Data synthesized from S. N. Pandeya et al., (2009).[2]

Key SAR Insights from Table 1:

  • Replacement of Morpholine with Piperazine: The direct replacement of the morpholine oxygen with a nitrogen atom (Analog 1) leads to a significant increase in in vitro activity compared to this compound.

  • Alkyl Substitution on the Piperazine Nitrogen: Increasing the length of the alkyl chain at the 4-position of the piperazine ring from methyl (Analog 2) to propyl (Analog 4) results in a progressive increase in both in vitro and in vivo activity. This suggests that increased lipophilicity in this region enhances the compound's ability to penetrate the mycobacterial cell wall.

  • Cycloalkyl Substitution: The introduction of a cyclopropyl group (Analog 5) further enhances activity, indicating that a constrained and lipophilic substituent is favorable.

  • Polar Substituents: The presence of a polar hydroxyl group (Analog 6) reduces activity, suggesting that a non-polar substituent is preferred.

  • Bulky Aromatic Substituents: A bulky phenyl group (Analog 7) is detrimental to activity, likely due to steric hindrance.

  • Complex Substituents: The highly substituted quinolone derivative (Analog 17) demonstrates the most potent in vitro activity, highlighting the potential for significant activity enhancement through the incorporation of complex, bioactive moieties.[2]

SAR_Logic Figure 3: Logical Relationships in this compound SAR cluster_0 N-Substituent Modification cluster_1 Physicochemical Properties Morpholine Morpholine (Low Activity) Piperazine Piperazine (Increased Activity) Morpholine->Piperazine Replacement of O with N AlkylPiperazine Alkyl-Substituted Piperazine (Further Increased Activity) Piperazine->AlkylPiperazine Addition of Alkyl Group CycloalkylPiperazine Cycloalkyl-Substituted Piperazine (High Activity) AlkylPiperazine->CycloalkylPiperazine Constrained Lipophilicity Lipophilicity Increased Lipophilicity AlkylPiperazine->Lipophilicity CycloalkylPiperazine->Lipophilicity PolarPiperazine Polar-Substituted Piperazine (Decreased Activity) Activity Anti-Tubercular Activity PolarPiperazine->Activity Reduces BulkyPiperazine Bulky Aromatic Piperazine (Decreased Activity) StericHindrance Steric Hindrance BulkyPiperazine->StericHindrance Lipophilicity->Activity Enhances StericHindrance->Activity Reduces

Caption: A diagram illustrating the key structure-activity relationships for the N-substituted moiety of this compound.

Future Directions and Perspectives

The SAR studies on this compound analogs have provided a clear roadmap for the design of more potent anti-tubercular agents. Future research efforts should focus on:

  • Systematic Exploration of N-Substituents: A broader range of N-substituted heterocycles should be investigated, including those with different ring sizes and heteroatom compositions.

  • Introduction of Chiral Centers: The influence of stereochemistry on the N-substituted moiety should be explored to identify enantiomers with improved activity and selectivity.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: The development of robust QSAR models will enable the in silico prediction of the activity of novel this compound analogs, thereby accelerating the drug discovery process.[11][12]

  • Combination Therapy: The synergistic potential of novel this compound analogs with other anti-tubercular drugs should be investigated to develop more effective combination therapies.

Conclusion

The structure-activity relationship of this compound is a compelling example of how targeted chemical modifications can lead to significant improvements in the therapeutic potential of an existing drug scaffold. The pyrazine ring and carboxamide linker are essential for the prodrug activation mechanism, while the N-substituted moiety provides a versatile platform for optimizing the drug's potency and pharmacokinetic properties. The insights presented in this technical guide, from synthetic methodologies to detailed SAR analysis, offer a solid foundation for the continued development of this compound-based therapeutics in the ongoing fight against tuberculosis.

References

  • Pandeya, S. N., et al. (2009). Synthesis of pyrazinamide Mannich bases and its antitubercular properties. European Journal of Medicinal Chemistry, 44(9), 3647-3652. [Link]

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An In-Depth Technical Guide to the Intrinsic In Vitro Activity of Morinamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Morinamide, a derivative of pyrazinamide (PZA), is a significant compound in the study of antimycobacterial agents. Its in vitro activity is intrinsically linked to its bioactivation into pyrazinoic acid (POA), the active metabolite responsible for its therapeutic effects against Mycobacterium tuberculosis. This guide provides a comprehensive technical overview of the core mechanisms governing this compound's activity, detailed protocols for its evaluation, and insights into the interpretation of experimental data. Designed for researchers, scientists, and drug development professionals, this document synthesizes established knowledge with practical, field-proven methodologies to create a self-validating framework for the study of this compound and its analogs.

Introduction: The Significance of this compound in Tuberculosis Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, necessitating the development of novel and effective therapeutic strategies. This compound, also known as morphazinamide, is a second-line antituberculosis agent and a structural analog of the first-line drug pyrazinamide (PZA).[1] Like PZA, this compound is a prodrug that requires enzymatic conversion within the mycobacterium to exert its effect.[2][3] The study of its in vitro activity is crucial for understanding its mechanism of action, identifying potential resistance pathways, and discovering new, more potent derivatives.[4] This guide will delve into the fundamental aspects of this compound's intrinsic activity, focusing on the critical role of the mycobacterial enzyme pyrazinamidase (PncA) and the acidic environment that facilitates its bactericidal action.

The Central Mechanism: Bioactivation of this compound

The antimycobacterial activity of this compound is not inherent to the parent molecule. Instead, it is contingent upon a specific enzymatic conversion that occurs within the cytoplasm of M. tuberculosis.

The Role of Pyrazinamidase (PncA)

The key enzyme in this process is pyrazinamidase (PncA), also known as nicotinamidase.[5] PncA, encoded by the pncA gene, is a metalloenzyme containing Fe²⁺ and Mn²⁺ ions that catalyzes the hydrolysis of this compound's amide bond.[5] This reaction converts the prodrug into its active form, pyrazinoic acid (POA).[2][3]

  • Causality: The expression of a functional PncA is a prerequisite for this compound's activity. Strains of M. tuberculosis with mutations in the pncA gene that lead to a loss of enzyme function are typically resistant to both PZA and, by extension, this compound.[6] Therefore, assessing the functionality of PncA is a cornerstone of susceptibility testing.

The "Acidic pH" Prerequisite

While PncA-mediated conversion to POA is the first step, the ultimate bactericidal effect is highly dependent on an acidic environment (pH 5.0-6.0).[7] This mimics the acidic conditions found within phagolysosomes of macrophages and the inflammatory environment of tuberculous granulomas where Mtb often resides in a non-replicating, persistent state.[5][8]

The mechanism is as follows:

  • This compound passively diffuses into the Mtb cell.

  • Cytoplasmic PncA converts it to POA.

  • POA diffuses out of the cell.

  • In the acidic extracellular environment, POA becomes protonated (HPOA).

  • The neutral, protonated HPOA readily diffuses back into the bacterial cell, where the neutral cytoplasmic pH causes it to deprotonate and release a proton.

  • This continuous cycle leads to the accumulation of POA and protons within the cytoplasm, disrupting membrane potential, interfering with energy production, and ultimately leading to cell death.[7]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"] edge [fontname="Arial", color="#5F6368"]

} caption: "Mechanism of this compound Bioactivation and Action."

Core In Vitro Methodologies

To accurately assess the intrinsic activity of this compound, a series of validated in vitro assays must be employed. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Antimycobacterial Susceptibility Testing: The Wayne Assay

The Wayne assay is a classic, low-cost colorimetric method that simultaneously assesses PncA activity and infers susceptibility to PZA and its analogs.[9] It relies on the principle that the production of POA by PncA in an acidic medium can be detected by the addition of ferrous ammonium sulfate.[10]

Protocol: Modified Wayne Assay for this compound

  • Media Preparation: Prepare Wayne's PZA medium by dissolving 1.0 g of potassium dihydrogen phosphate (KH₂PO₄), 0.1 g of magnesium sulfate heptahydrate (MgSO₄·7H₂O), and 5.0 g of sodium glutamate in 1.0 L of distilled water. Adjust the pH to 4.8. Dispense 4.0 mL aliquots into screw-cap tubes. Autoclave for 15 minutes.

  • Drug Incorporation: Prepare a stock solution of this compound (e.g., 10 mg/mL in DMSO). Add the appropriate volume to the cooled media to achieve the final desired concentration (e.g., 100 µg/mL).

  • Inoculum Preparation: Prepare a suspension of the M. tuberculosis strain to be tested in sterile saline, adjusting the turbidity to a McFarland standard of 1.0.

  • Inoculation: Inoculate each tube of this compound-containing medium and a drug-free control tube with 0.1 mL of the bacterial suspension.

  • Incubation: Incubate the tubes at 37°C for 4 days.

  • Detection: After incubation, add 0.5 mL of a freshly prepared 10% (w/v) aqueous solution of ferrous ammonium sulfate to each tube.

  • Reading Results: Allow the tubes to stand at room temperature for 4 hours.

    • Susceptible (PncA Positive): A pink to red color develops in the supernatant, indicating the presence of pyrazinoic acid complexed with iron.

    • Resistant (PncA Negative): The supernatant remains colorless or turns yellow/brown.

Self-Validation System:

  • Positive Control: M. tuberculosis H37Rv (known to be susceptible and PncA-positive).

  • Negative Control: A known PZA-resistant clinical isolate with a confirmed pncA mutation.

  • Sterility Control: An uninoculated tube of medium.

Minimum Inhibitory Concentration (MIC) Determination in Acidic Broth

To quantify the potency of this compound, a broth microdilution MIC assay in an acidic medium is essential.

Protocol: Low-pH 7H9 Broth Microdilution MIC

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.1% casitone. Adjust the final pH of the medium to 5.8.

  • Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of this compound (e.g., from 256 µg/mL to 2 µg/mL).

  • Inoculum Preparation: Prepare an Mtb inoculum adjusted to a McFarland 0.5 standard and then dilute it 1:20 in the acidic 7H9 broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well, resulting in a final volume of 200 µL and halving the drug concentrations.

  • Controls:

    • Growth Control: Wells containing only inoculum and no drug.

    • Sterility Control: Wells containing only medium.

  • Incubation: Seal the plate in a gas-permeable bag and incubate at 37°C for 7-14 days.

  • Reading MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of Mtb.

Data Presentation:

StrainGenotypeThis compound MIC (µg/mL at pH 5.8)Pyrazinamide MIC (µg/mL at pH 5.8)
Mtb H37RvpncA wild-type6450
Clinical Isolate 1pncA wild-type6450
Clinical Isolate 2pncA C138Y mutation>256>200
M. bovis BCGNaturally pncA mutant>256>200

Table 1: Example MIC data for this compound and Pyrazinamide against various mycobacterial strains.

Synergy Testing: The Checkerboard Assay

The checkerboard method is a standard technique to assess the interaction between two antimicrobial agents.[11][12] It can determine if the combination is synergistic (effect is greater than the sum of individual effects), additive, indifferent, or antagonistic.

Protocol: this compound Synergy Checkerboard Assay

  • Plate Setup: Use a 96-well plate. Dilute this compound horizontally (e.g., across columns 1-10) and a second drug (e.g., Rifampicin) vertically (e.g., down rows A-G). This creates a matrix of combination concentrations.

  • Controls:

    • Row H should contain dilutions of this compound only.

    • Column 11 should contain dilutions of the second drug only.

    • Column 12, Row H should be the drug-free growth control.

  • Inoculation: Inoculate all wells with Mtb prepared as in the MIC protocol.

  • Incubation & Reading: Incubate and read the MIC of each drug alone and in combination.

  • Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination that inhibits growth.

    • FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Indifference/Additive: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

dot graph G { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} caption: "Experimental Workflow for this compound In Vitro Evaluation."

Authoritative Grounding & Conclusion

The intrinsic in vitro activity of this compound is a classic example of prodrug bioactivation, critically dependent on the enzymatic machinery of Mycobacterium tuberculosis and the specific physicochemical conditions of its environment. Its mechanism is analogous to that of pyrazinamide, involving conversion to pyrazinoic acid by the PncA enzyme and subsequent accumulation in an acidic milieu, leading to cytoplasmic acidification and cell death.[5][7]

The methodologies presented here—the Wayne assay for qualitative susceptibility, low-pH broth microdilution for quantitative MIC determination, and the checkerboard assay for synergy analysis—form a robust framework for the comprehensive evaluation of this compound and its derivatives.[9][11][13] Adherence to these protocols, with their embedded self-validating controls, ensures the generation of reliable and reproducible data. This is paramount for the accurate assessment of novel antitubercular candidates and for advancing the fight against drug-resistant tuberculosis.

References

  • [Determination of in vitro synergy by a checkerboard method when 3 core antimicrobial agents of the retreatment new scheme combined against MDR-MTB and XDR-MTB] . PubMed. Available at: [Link]

  • Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples . PubMed. Available at: [Link]

  • In Vitro Synergism of Six Antituberculosis Agents Against Drug-Resistant Mycobacterium tuberculosis . Infection and Drug Resistance. Available at: [Link]

  • Quantitative MODS-Wayne Assay for Rapid Detection of Pyrazinamide Resistance in Mycobacterium tuberculosis from Sputum Samples . medRxiv. Available at: [Link]

  • Wayne's assay: a screening method for indirect detection of pyrazinamide resistance in Mycobacterium tuberculosis clinical isolates . MedCrave online. Available at: [Link]

  • The molecular basis of pyrazinamide activity on Mycobacterium tuberculosis PanD . Nature Communications. Available at: [Link]

  • Quantitative MODS-Wayne assay for rapid detection of pyrazinamide resistance in Mycobacterium tuberculosis from sputum samples . Microbiology Spectrum. Available at: [Link]

  • Checkerboard Method for In Vitro Synergism Testing of Three Antim . TSI Journals. Available at: [Link]

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  • In vitro antimycobacterial activities of pyrazinamide analogs . Antimicrobial Agents and Chemotherapy. Available at: [Link]

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Methodological & Application

Synthesis of Pyrazinamide for Research Applications: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides a detailed protocol for the synthesis of pyrazinamide, a crucial antitubercular agent, intended for research and development purposes. The synthesis is achieved through the robust and efficient alkaline hydrolysis of 2-cyanopyrazine. This document offers an in-depth explanation of the chemical principles, a step-by-step experimental procedure, methods for purification and characterization, and essential safety protocols. Designed for researchers, medicinal chemists, and drug development professionals, this guide emphasizes the causality behind experimental choices to ensure reproducibility and a thorough understanding of the synthesis process.

Introduction and Scientific Context

Pyrazinamide (PZA), chemically known as pyrazine-2-carboxamide, is a cornerstone first-line drug in the treatment of tuberculosis (TB), a persistent global health threat caused by Mycobacterium tuberculosis.[1] First synthesized in 1936, its potent sterilizing activity, particularly against semi-dormant mycobacteria in acidic environments, allows for a significant reduction in the duration of TB therapy.[2][3] PZA is a prodrug that is converted into its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[4] POA is believed to disrupt membrane potential and interfere with fatty acid synthesis in the bacteria.[3]

The synthesis of pyrazinamide in a laboratory setting is a fundamental process for researchers investigating new derivatives, drug delivery systems, and mechanisms of action. The protocol detailed herein follows a classic and reliable method: the base-catalyzed hydrolysis of a nitrile (2-cyanopyrazine) to a primary amide (pyrazinamide). This method is selected for its high yield, straightforward procedure, and amenability to standard laboratory equipment.

Chemical Principles and Reaction Mechanism

The conversion of 2-cyanopyrazine to pyrazinamide is a classic example of a base-catalyzed nitrile hydrolysis. The reaction proceeds in two main stages, with the overall transformation being the addition of a water molecule across the carbon-nitrogen triple bond.

Mechanism of Base-Catalyzed Nitrile Hydrolysis:

  • Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile from the sodium hydroxide solution, attacks the electrophilic carbon atom of the nitrile group (C≡N). This breaks the pi bond, forming a negatively charged nitrogen intermediate.

  • Protonation: The intermediate is protonated by water, yielding an imidic acid tautomer.

  • Tautomerization: The imidic acid is unstable and rapidly tautomerizes to the more stable amide form, pyrazinamide.

Under the controlled conditions of this protocol, the reaction is selectively stopped at the amide stage. Harsher conditions, such as prolonged heating or higher concentrations of acid or base, could lead to further hydrolysis of the amide to the corresponding carboxylic acid (pyrazinoic acid).

Experimental Protocol: Synthesis of Pyrazinamide

This section provides a detailed, step-by-step procedure for the synthesis of pyrazinamide from 2-cyanopyrazine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Cyanopyrazine≥98%e.g., Sigma-Aldrich, TCIStarting material.
Sodium Hydroxide (NaOH)Pellets, ≥97%e.g., Fisher ScientificReagent for hydrolysis.
Deionized WaterHigh PurityLaboratory SupplySolvent and reagent.
Ethanol (95% or absolute)Reagent GradeLaboratory SupplyFor recrystallization.
Hydrochloric Acid (HCl)1 M solutionLaboratory SupplyFor neutralization.
pH indicator strips---Laboratory SupplyFor monitoring pH.
Equipment
  • Round-bottom flask (100 mL) with a reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Melting point apparatus

  • Access to analytical instrumentation (NMR, IR, MS)

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Dissolve NaOH in Water B Add 2-Cyanopyrazine A->B in round-bottom flask C Heat Mixture to Reflux (e.g., 100-110°C) B->C Attach condenser D Monitor Reaction (e.g., TLC) C->D for 2-3 hours E Cool Reaction to RT D->E Upon completion F Neutralize with HCl to pH ~7 E->F G Cool in Ice Bath to Induce Precipitation F->G H Isolate Crude Product (Vacuum Filtration) G->H I Wash with Cold Water H->I J Recrystallize from Ethanol/Water I->J K Dry the Purified Product J->K L Characterize Product (MP, NMR, IR) K->L

Caption: Experimental workflow for pyrazinamide synthesis.

Step-by-Step Procedure
  • Preparation of Reagent Solution: In a 100 mL round-bottom flask, carefully dissolve 4.0 g (0.1 mol) of sodium hydroxide pellets in 40 mL of deionized water. The dissolution is exothermic, so allow the solution to cool to room temperature.

  • Addition of Starting Material: To the sodium hydroxide solution, add 5.25 g (0.05 mol) of 2-cyanopyrazine. Add a magnetic stir bar to the flask.

  • Reaction under Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to a gentle reflux (approximately 100-110 °C) with continuous stirring.

  • Monitoring the Reaction: The reaction is typically complete within 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-cyanopyrazine spot.

  • Cooling and Neutralization: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice bath. Slowly and carefully neutralize the reaction mixture to a pH of approximately 7 by adding 1 M hydrochloric acid dropwise. Monitor the pH using indicator strips.

  • Precipitation and Isolation: As the solution is neutralized and cooled, the crude pyrazinamide will precipitate out as a solid. Allow the mixture to stand in the ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Press the solid as dry as possible on the filter paper. The crude product can be air-dried or dried in a desiccator.

Purification by Recrystallization
  • Solvent Selection: Pyrazinamide can be effectively purified by recrystallization from water or an ethanol/water mixture.[4]

  • Procedure: Transfer the crude product to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add hot deionized water dropwise until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure pyrazinamide will crystallize as needles. To maximize the yield, the flask can be placed in an ice bath once it has reached room temperature.

  • Final Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.

  • Drying: Dry the purified pyrazinamide in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

Characterization and Data Interpretation

The identity and purity of the synthesized pyrazinamide should be confirmed by a combination of physical and spectroscopic methods.

ParameterExpected ResultSource
Appearance White crystalline powder[4]
Melting Point 189-192 °C[4]
¹H NMR (400 MHz, DMSO-d₆)δ 9.26 (s, 1H), 8.91 (d, 1H), 8.77 (d, 1H), 8.35 (s, 1H, NH), 7.96 (s, 1H, NH)[4]
¹³C NMR (15.09 MHz, DMSO-d₆)δ 165.11 (C=O), 147.36, 145.06, 143.64, 143.35[4]
FTIR (KBr Pellet) Key peaks: ~3400-3100 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (C=O stretch, Amide I)[5]
  • ¹H NMR: The spectrum should show three distinct signals for the pyrazine ring protons and two broad singlets for the amide protons.

  • ¹³C NMR: The spectrum will show four signals for the pyrazine ring carbons and one downfield signal for the carbonyl carbon of the amide.

  • FTIR: The presence of the amide functional group is confirmed by the characteristic N-H stretching bands and the strong carbonyl (C=O) absorption of the Amide I band.

Safety and Handling

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).

  • 2-Cyanopyrazine: This compound is harmful if swallowed or in contact with skin.[6] Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.

  • Sodium Hydroxide (NaOH): NaOH is highly corrosive and can cause severe skin and eye burns.[7] Handle with extreme care. The preparation of the NaOH solution is exothermic and should be done with cooling. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.

  • Hydrochloric Acid (HCl): Corrosive. Handle with care and add slowly during neutralization to control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Neutralize acidic and basic aqueous waste before disposal.

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Ensure the reaction is heated to reflux for the specified time. Monitor by TLC.
Product lost during work-up.Ensure complete precipitation by thorough cooling. Use minimal solvent for washing.
Product is an oil or does not solidify Impurities present.Attempt to purify by column chromatography or try a different recrystallization solvent.
Incomplete neutralization.Check the pH of the solution and adjust to ~7 if necessary.
Product is discolored Impurities from starting material or side reactions.Perform recrystallization, possibly with the addition of a small amount of activated charcoal.

Conclusion

This application note provides a reliable and well-characterized protocol for the laboratory-scale synthesis of pyrazinamide. By understanding the underlying chemical principles and adhering to the detailed procedural and safety guidelines, researchers can confidently produce high-purity pyrazinamide for a wide range of scientific applications, from the development of novel anti-TB agents to fundamental studies of its mechanism of action.

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  • Panda, S. S., et al. (2019). Synthesis, computational studies, antimycobacterial and antibacterial properties of pyrazinoic acid-isoniazid hybrid conjugates. RSC Advances, 9(35), 20087-20099. Available at: [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Available at: [Link]

  • Pandey, R., et al. (2019). Formulation and Characterization of Pyrazinamide Polymeric Nanoparticles for Pulmonary Tuberculosis: Efficiency for Alveolar Macrophage Targeting. Journal of Drug Delivery, 2019, 8560348. Available at: [Link]

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Application Notes and Protocols: In Vitro Susceptibility Testing of Morinamide against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro susceptibility testing of Morinamide against Mycobacterium tuberculosis (M. tuberculosis). It outlines the scientific principles, detailed step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC), and essential quality control and biosafety measures. This guide is designed to ensure the generation of accurate, reproducible, and reliable data for the evaluation of this compound's antitubercular activity.

Introduction and Scientific Background

This compound (MZA) is a critical antitubercular agent, recognized for its potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB).[1][2] Understanding the in vitro susceptibility of M. tuberculosis to this compound is paramount for preclinical drug development, surveillance of drug resistance, and guiding therapeutic strategies.[3][4]

Mechanism of Action

This compound is a prodrug, structurally analogous to pyrazinamide (PZA).[2] While its precise mechanism is still under investigation, it is understood to function by interfering with the synthesis of mycolic acids, which are indispensable components of the mycobacterial cell wall.[1] This disruption is achieved through the inhibition of the fatty acid synthase II (FAS-II) enzyme complex, leading to a weakened cell wall and eventual cell death.[1] Similar to PZA, this compound's activity is enhanced in acidic environments, which mimics the conditions within the phagosomes of macrophages where M. tuberculosis often resides.[5][6] Recent studies suggest that this compound, like PZA, may also disrupt coenzyme A synthesis, further contributing to its bactericidal effects.[2]

Importance of In Vitro Susceptibility Testing

In vitro susceptibility testing is the cornerstone for evaluating the efficacy of new and existing antitubercular drugs. For this compound, these tests are crucial for:

  • Determining Potency: Establishing the Minimum Inhibitory Concentration (MIC) provides a quantitative measure of the drug's effectiveness against various M. tuberculosis strains.[7]

  • Detecting Resistance: Identifying strains that exhibit reduced susceptibility to this compound is vital for monitoring the emergence and spread of drug resistance.

  • Guiding Drug Development: Susceptibility data informs the selection of promising drug candidates and helps in optimizing dosage regimens for clinical trials.[8]

Core Principles of Susceptibility Testing

The primary objective of in vitro susceptibility testing for this compound is to determine the MIC, defined as the lowest concentration of the drug that inhibits the visible growth of more than 99% of a bacterial population after a defined incubation period.[3][9] This is typically achieved through broth microdilution or agar proportion methods.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents.[7][10] It involves preparing serial dilutions of this compound in a liquid culture medium, followed by inoculation with a standardized suspension of M. tuberculosis. The MIC is determined by observing the lowest drug concentration that prevents visible growth.

Agar Proportion Method

The agar proportion method is another standard procedure for antimycobacterial drug susceptibility testing.[9] In this method, varying concentrations of this compound are incorporated into a solid agar medium. The medium is then inoculated with a standardized suspension of M. tuberculosis. The MIC is determined by comparing the number of colony-forming units (CFU) on the drug-containing medium to a drug-free control.[9]

Experimental Protocols

Crucial Biosafety Note: Mycobacterium tuberculosis is a Biosafety Level 3 (BSL-3) pathogen. All manipulations of live cultures must be performed in a certified Class II Biosafety Cabinet (BSC) within a BSL-3 laboratory by trained personnel.[11][12] Appropriate personal protective equipment (PPE), including gowns, gloves, and respiratory protection, must be worn at all times.[13]

Preparation of this compound Stock Solution

The accurate preparation of the drug stock solution is critical for reliable MIC determination.

Materials:

  • This compound powder (analytical grade)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a BSC.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of this compound MIC using the broth microdilution method in a 96-well plate format.

Materials:

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • M. tuberculosis H37Rv (ATCC 27294) as a quality control strain[4]

  • Clinical isolates of M. tuberculosis

  • Sterile saline with 0.05% Tween 80 (SST)

  • McFarland 1.0 standard

  • Resazurin solution (0.02% in sterile water) or other growth indicators

Protocol:

Step 1: Preparation of Bacterial Inoculum

  • From a fresh culture of M. tuberculosis on solid medium (e.g., Middlebrook 7H10 or Löwenstein-Jensen), scrape several colonies and suspend them in a tube containing sterile saline with 0.05% Tween 80 and sterile glass beads.

  • Vortex vigorously for 1-2 minutes to break up clumps and create a homogenous suspension.

  • Allow the suspension to stand for 30 minutes to allow larger particles to settle.

  • Carefully transfer the supernatant to a new sterile tube.

  • Adjust the turbidity of the bacterial suspension to match a McFarland 1.0 standard. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

  • Dilute this adjusted suspension 1:20 in Middlebrook 7H9 broth to obtain the final inoculum.

Step 2: Preparation of Drug Dilutions in the Microtiter Plate

  • Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate, except for the first column.

  • In the first column, add 200 µL of broth containing the highest desired concentration of this compound.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

  • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

Step 3: Inoculation and Incubation

  • Inoculate all wells, except for the sterility control wells, with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.

  • Seal the plate with a sterile, breathable sealer or place it in a zip-lock bag to prevent dehydration.

  • Incubate the plate at 37°C in a humidified incubator.

Step 4: Reading and Interpretation of Results

  • After 7-10 days of incubation, visually inspect the plate for bacterial growth.

  • If using a growth indicator, add 30 µL of resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue to pink indicates bacterial growth.[14]

  • The MIC is the lowest concentration of this compound that shows no visible growth or color change.[14]

Quality Control

Rigorous quality control is essential to ensure the validity of susceptibility testing results.[15]

  • Reference Strain: Always include the pan-susceptible M. tuberculosis strain H37Rv (ATCC 27294) in each batch of tests.[4][16] The MIC for this strain should fall within a pre-defined acceptable range.

  • Resistant Control: If available, a strain with known resistance or low-level resistance to pyrazinamide or a related compound can be included to verify the assay's ability to detect resistance.[16]

  • Growth and Sterility Controls: Ensure that the growth control wells show robust bacterial growth and the sterility control wells remain clear.

  • External Quality Assessment: Participate in external quality assessment schemes to benchmark laboratory performance against established standards.[15]

Data Presentation and Interpretation

Tabular Summary of MIC Data

Summarize the MIC data in a clear and organized table.

M. tuberculosis StrainThis compound MIC (µg/mL)Interpretation
H37Rv (ATCC 27294)12.5Susceptible
Clinical Isolate 125Susceptible
Clinical Isolate 2>100Resistant
Clinical Isolate 350Intermediate

Note: The interpretive criteria (Susceptible, Intermediate, Resistant) for this compound should be established based on extensive preclinical and clinical data, which may not yet be fully defined.

Visualizations

Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis Inoculum Prepare M. tb Inoculum (McFarland 1.0) Inoculation Inoculate Plate with M. tb Suspension Inoculum->Inoculation Drug_Stock Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in 96-well Plate Drug_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 37°C (7-10 days) Inoculation->Incubate Add_Indicator Add Growth Indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read Results (Visual or Spectrophotometric) Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

This compound's Proposed Mechanism of Action

Morinamide_Mechanism This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Activation within M. tuberculosis FAS_II Fatty Acid Synthase II (FAS-II) Complex Active_Metabolite->FAS_II Inhibition Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Catalyzes FAS_II->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Proposed mechanism of this compound action.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No growth in control wells- Inoculum viability issue- Inactive growth medium- Use a fresh, viable culture for inoculum preparation.- Check the expiration date and storage conditions of the medium and supplements.
Growth in all wells, including high drug concentrations- Drug is inactive- Highly resistant strain- Inoculum is too dense- Prepare fresh drug dilutions from a new stock.- Verify the identity and expected susceptibility of the strain.- Ensure accurate standardization of the inoculum to a McFarland 1.0 standard.
Contamination in wells- Breach in sterile technique- Review and reinforce aseptic techniques. Ensure all work is performed in a certified BSC.
Inconsistent results between replicates- Inaccurate pipetting- Inhomogenous inoculum- Calibrate pipettes regularly.- Ensure the inoculum is well-mixed before dispensing.

Conclusion

The protocols and guidelines presented in this document provide a robust framework for the in vitro susceptibility testing of this compound against M. tuberculosis. Adherence to these standardized methods, including stringent quality control and biosafety practices, is imperative for generating high-quality, reproducible data. Such data are fundamental to advancing our understanding of this compound's antitubercular properties and its potential role in the future of tuberculosis therapy.

References

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Determining the Antimicrobial Potency of Morinamide: A Comprehensive Guide to Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Morinamide and MIC Determination in Tuberculosis Research

This compound, a derivative of pyrazinamide (PZA), stands as a notable agent in the landscape of antitubercular drug discovery. As a prodrug, its efficacy is intrinsically linked to its metabolic conversion to pyrazinamide and subsequently to its active form, pyrazinoic acid (POA), within the mycobacterial cell. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in evaluating its potential as a therapeutic agent against Mycobacterium tuberculosis. The MIC value, representing the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, provides a quantitative measure of the drug's potency and is foundational for further preclinical and clinical development.[1][2]

This application note provides a detailed framework for researchers, scientists, and drug development professionals to accurately determine the MIC of this compound against M. tuberculosis. Recognizing the inherent challenges associated with pyrazinamide and its analogs, particularly the influence of pH on their activity, this guide offers robust protocols and explains the scientific rationale behind critical experimental choices.

The Unique Mechanism of Action: From this compound to Pyrazinoic Acid

Understanding the activation pathway of this compound is paramount to designing and interpreting MIC assays. This compound itself is inactive. Upon entering the Mycobacterium tuberculosis bacillus, it is metabolized to pyrazinamide. The mycobacterial enzyme pyrazinamidase, encoded by the pncA gene, then converts pyrazinamide into the active metabolite, pyrazinoic acid (POA).[3][4]

POA exerts its antimycobacterial effect primarily in an acidic environment. The current understanding of its mechanism is multifaceted:

  • Cytoplasmic Acidification: In an acidic milieu (pH 5.0-6.0), the protonated form of POA (HPOA) can readily diffuse back into the mycobacterial cytoplasm. This leads to an accumulation of protons, disrupting the internal pH homeostasis and membrane potential.[5]

  • Inhibition of Essential Enzymes: POA has been shown to target several key enzymes essential for mycobacterial survival, including fatty acid synthase I (FAS-I), which is crucial for mycolic acid synthesis, and aspartate decarboxylase (PanD), an enzyme involved in coenzyme A biosynthesis.[6]

This pH-dependent activity presents a significant challenge for in vitro susceptibility testing, as the optimal growth medium for M. tuberculosis is typically at a neutral pH.

G cluster_cell Inside M. tuberculosis This compound This compound (Extracellular) Mtb_cell Mycobacterium tuberculosis Cell Membrane PZA Pyrazinamide (Intracellular) This compound->PZA Metabolic Conversion POA Pyrazinoic Acid (POA) (Active Form) PZA->POA Hydrolysis by PncA Targets Inhibition of Cellular Targets (FAS-I, PanD, etc.) Disruption of Membrane Potential & pH Homeostasis POA->Targets Antimycobacterial Activity Enzyme Host Metabolism PncA Pyrazinamidase (pncA)

Caption: Metabolic activation pathway of this compound.

Methodologies for MIC Determination: A Critical Appraisal

Two primary methods are widely recognized for determining the MIC of antimicrobial agents against mycobacteria: broth microdilution and the agar proportion method. However, due to the specific requirements of pyrazinamide and its analogs, the choice of method is critical.

Agar Proportion Method: Not Recommended for this compound/Pyrazinamide

The agar proportion method is a standard for many antitubercular drugs. However, it is generally not recommended for pyrazinamide susceptibility testing. The primary reason is the difficulty in maintaining a consistent acidic pH in solid agar media, which is essential for the activity of pyrazinoic acid.[2] This can lead to unreliable and falsely resistant results. Therefore, this application note will focus on the more appropriate broth-based methods.

Broth Microdilution: The Gold Standard for this compound MIC

The broth microdilution method is the preferred and more reliable technique for determining the MIC of this compound. It allows for better control of the pH of the liquid medium and provides a quantitative MIC value. Both traditional acidic pH and more recent neutral pH methods have been developed.

Protocol 1: Broth Microdilution at Acidic pH (pH 5.9)

This method aligns with the established understanding of pyrazinamide's activity and is widely cited in literature.

1. Materials

  • This compound powder

  • Dimethyl sulfoxide (DMSO)[7]

  • Middlebrook 7H9 broth base

  • Glycerol

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Sterile 96-well U-bottom microtiter plates

  • Mycobacterium tuberculosis H37Rv (ATCC 27294) as a quality control strain

  • Clinical isolates of M. tuberculosis

  • Sterile distilled water

  • 0.1 N HCl for pH adjustment

  • pH meter

  • Spectrophotometer or McFarland standards

  • Biosafety cabinet (BSL-3)

2. Preparation of Media and Reagents

  • Acidic Middlebrook 7H9 Broth (pH 5.9): Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. After autoclaving and cooling to 45-50°C, add OADC enrichment and glycerol. Adjust the pH of the broth to 5.9 using sterile 0.1 N HCl.

  • This compound Stock Solution: Due to its relationship with pyrazinamide, this compound can be prepared similarly. Pyrazinamide has maximum solubility in DMSO.[8] Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL. Further dilutions should be made in the acidic Middlebrook 7H9 broth. It is recommended to prepare fresh stock solutions for each experiment to avoid degradation.[9][10]

3. Inoculum Preparation

  • Grow M. tuberculosis strains in 7H9 broth until the mid-log phase.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^7 CFU/mL.[2]

  • Dilute the standardized suspension 1:50 in acidic 7H9 broth to obtain the final inoculum of approximately 2-10 x 10^5 CFU/mL.[2]

4. Assay Procedure

  • In a 96-well plate, perform serial two-fold dilutions of the this compound working solution in acidic 7H9 broth to achieve the desired final concentration range (e.g., 0.5 to 256 µg/mL).

  • Add 100 µL of the prepared inoculum to each well.

  • Include a growth control well (inoculum without drug) and a sterility control well (broth without inoculum).

  • Seal the plates and incubate at 37°C for 7-14 days.

5. Reading and Interpreting Results

  • The MIC is defined as the lowest concentration of this compound that shows no visible growth of mycobacteria.

  • Growth can be assessed visually or by using a resazurin-based indicator.

Protocol 2: Broth Microdilution at Neutral pH (pH 6.8) - An Emerging Alternative

Recent studies have demonstrated the feasibility of determining pyrazinamide MICs at a neutral pH using a defined culture medium, which can overcome the growth-inhibiting effects of acidic conditions on some strains.[1][11] This method shows promise for improved accuracy and reproducibility.

1. Materials

  • Same as Protocol 1, with the exception of the broth preparation.

2. Preparation of Media

  • Neutral pH Defined Broth (pH 6.8): Prepare the specific defined medium as described in the literature, ensuring the final pH is 6.8.[1]

3. Inoculum Preparation, Assay Procedure, and Reading Results

  • Follow the same steps as outlined in Protocol 1, using the neutral pH broth instead of the acidic broth for all dilutions and as the growth medium.

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_results Results start Prepare Acidic (pH 5.9) or Neutral (pH 6.8) 7H9 Broth prep_drug Prepare this compound Stock Solution (in DMSO) and Serial Dilutions start->prep_drug prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland, diluted 1:50) start->prep_inoculum dispense_drug Dispense 100 µL of This compound Dilutions prep_drug->dispense_drug add_inoculum Add 100 µL of Inoculum to each well prep_inoculum->add_inoculum dispense_drug->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Seal and Incubate at 37°C for 7-14 days controls->incubate read_mic Visually Inspect for Growth or use Resazurin incubate->read_mic determine_mic MIC = Lowest Concentration with No Visible Growth read_mic->determine_mic

Caption: Broth microdilution workflow for this compound MIC determination.

Quality Control and Data Interpretation

Quality Control Strain

The reference strain Mycobacterium tuberculosis H37Rv (ATCC 27294) should be included in every MIC assay. The resulting MIC for the QC strain should fall within the established acceptable range to ensure the validity of the results for the clinical isolates.

Expected MIC Ranges for Pyrazinamide (as a proxy for this compound) against M. tuberculosis H37Rv

MethodpHExpected MIC Range (µg/mL)Reference
Broth Microdilution6.825[1][2]
BACTEC MGIT 9605.912.5 - >100[12]

Note: These ranges are for pyrazinamide and may vary for this compound. Laboratories should establish their own internal QC ranges.

Clinical Breakpoints

Interpreting MIC values requires comparison to established clinical breakpoints. These breakpoints categorize an isolate as susceptible, intermediate, or resistant, which informs clinical decision-making.

  • CLSI: The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for antimicrobial susceptibility testing.[13] For PZA, the critical concentration in the BACTEC MGIT 960 system is often cited as 100 µg/mL.[3]

  • EUCAST: The European Committee on Antimicrobial Susceptibility Testing also provides breakpoint tables for interpretation of MICs.[14]

It is crucial to consult the latest versions of the CLSI M100 and EUCAST breakpoint tables for the most current recommendations.[13][14] A proposed susceptibility breakpoint of 50 mg/L (or µg/mL) has been suggested based on clinical outcome data.[12]

Field-Proven Insights and Troubleshooting

  • Inoculum Effect: A common source of error in PZA susceptibility testing is an excessively large inoculum, which can raise the pH of the acidic medium, leading to false resistance.[15] Precise standardization of the inoculum is therefore critical.

  • Solubility of this compound: While pyrazinamide is soluble in DMSO, the specific solubility characteristics of this compound should be empirically determined. If precipitation is observed in the stock solution or in the microtiter plate, the results may be inaccurate.

  • Stability in Media: The stability of this compound in both acidic and neutral pH broth over the incubation period should be considered. Although many antimycobacterial drugs are stable for the duration of the assay, prolonged incubation times could potentially lead to degradation.[9][10]

  • Growth in Acidic Media: Some clinical isolates of M. tuberculosis may exhibit poor or no growth in media at pH 5.9. The neutral pH method can be a valuable alternative in such cases.

Conclusion

The determination of the Minimum Inhibitory Concentration of this compound is a nuanced process that requires careful attention to methodological details, particularly the control of pH and inoculum density. The broth microdilution method stands as the most reliable approach. By adhering to the standardized protocols outlined in this guide, leveraging appropriate quality control measures, and understanding the unique mechanism of this compound's action, researchers can generate accurate and reproducible MIC data. This information is indispensable for advancing our understanding of this promising antitubercular agent and for guiding its development into a potential new weapon in the fight against tuberculosis.

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  • da Silva, P. E. A., et al. (2018). Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis. Current topics in medicinal chemistry. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Testing Method for Mycobacterium Tuberculosis Complex (MTBC). [Link]

  • Salfinger, M., & Heifets, L. B. (1988). Determination of pyrazinamide MICs for Mycobacterium tuberculosis at different pHs by the radiometric method. ResearchGate. [Link]

  • Wikipedia. (n.d.). Pyrazinamide. [Link]

  • G. D'Errico, et al. (2023). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. [Link]

  • National Institute for Communicable Diseases. (2020). Antimicrobial susceptibility testing EUCAST disk diffusion method. [Link]

  • Cheng, S. J., et al. (2011). Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses. ResearchGate. [Link]

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  • European Committee on Antimicrobial Susceptibility Testing. (2024). Breakpoint tables for interpretation of MICs and zone diameters. Version 14.0. [Link]

  • Gopal, P., et al. (2018). Pyrazinoic Acid Inhibits Mycobacterial Coenzyme A Biosynthesis by Binding to Aspartate Decarboxylase PanD. ACS infectious diseases. [Link]

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HPLC analysis method for Morinamide quantification

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantification of Morinamide using High-Performance Liquid Chromatography (HPLC)

Introduction

This compound, a derivative of pyrazinamide, is recognized as a second-line anti-tuberculosis agent.[1] As a key metabolite and therapeutic agent, its accurate quantification in various matrices, including plasma and pharmaceutical formulations, is essential for pharmacokinetic studies, therapeutic drug monitoring, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection stands as a robust, reliable, and widely accessible analytical technique for this purpose.

This document provides a comprehensive, field-proven protocol for the determination of this compound using a reversed-phase HPLC method. The methodology is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices to ensure technical accuracy and reproducibility. The validation framework described herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and trustworthiness.[2][3][4]

Principle of the Method

This method employs isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection. The principle hinges on the differential partitioning of the analyte, this compound, between a non-polar stationary phase (C18) and a polar mobile phase. This compound, a moderately polar compound, is retained on the hydrophobic C18 column and subsequently eluted by the mobile phase. The separation is achieved based on its specific retention time under the defined chromatographic conditions. Quantification is performed by measuring the UV absorbance of the eluted this compound and correlating its peak area to a standard calibration curve. The selection of a C18 column is based on its wide applicability and proven efficacy in separating compounds of similar polarity.[5][6][7]

Apparatus, Materials, and Reagents

Apparatus
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic data acquisition and processing software.

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator bath.

  • Vortex mixer.

  • Centrifuge (capable of >10,000 x g and 4°C).

  • Nitrogen evaporation system (optional).

  • Class A volumetric flasks and pipettes.

  • HPLC vials with inserts.

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

Materials and Reagents
  • This compound reference standard (>98% purity).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).[6]

  • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric acid (Analytical grade).[7]

  • Water (HPLC grade or Milli-Q).

  • Human plasma (for bioanalytical method development).

Chromatographic Conditions

The following parameters have been optimized for the robust separation and quantification of this compound. A column temperature of 30°C is maintained to ensure consistent retention times by minimizing viscosity fluctuations of the mobile phase. The detection wavelength of 268 nm is selected based on the characteristic UV absorbance of the pyrazine chromophore present in this compound's structure, ensuring high sensitivity.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 6.5) : Acetonitrile (80:20, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30 °C
Detection UV at 268 nm
Run Time 10 minutes

Preparation of Solutions

Mobile Phase Preparation (1 L)
  • Phosphate Buffer (20 mM, pH 6.5): Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water. Adjust the pH to 6.5 using a dilute solution of potassium hydroxide or orthophosphoric acid.

  • Final Mobile Phase: Mix 800 mL of the prepared phosphate buffer with 200 mL of acetonitrile.

  • Degassing: Degas the solution for 15-20 minutes using a sonicator bath or an online degasser before use to prevent pump cavitation and baseline noise.

This compound Stock Solution (1 mg/mL)
  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer the standard into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[8]

  • Allow the solution to return to room temperature and make up the volume to 10 mL with methanol. This solution is stable for at least one month when stored at 2-8°C.

Preparation of Calibration Standards and Quality Controls (QCs)

Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase. These solutions are then used to spike the matrix (e.g., plasma) to generate calibration standards and QC samples. A typical calibration curve might range from 0.1 µg/mL to 50 µg/mL.

Experimental Protocols

System Suitability Test (SST)

Before initiating any analysis, the chromatographic system must be equilibrated and its performance verified.

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a mid-range concentration standard solution (e.g., 10 µg/mL) six consecutive times.

  • Calculate the system suitability parameters. The acceptance criteria are crucial for ensuring the system's performance is adequate for the analysis.

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) > 2000Indicates high column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the stability of the detector response.
% RSD of Retention Time ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.
Protocol for Sample Preparation from Plasma

This protein precipitation protocol is a common and effective method for cleaning up biological samples prior to HPLC analysis.[5] The use of cold acetonitrile enhances precipitation efficiency, and centrifugation separates the solid protein debris from the supernatant containing the analyte.[9]

  • Pipette 200 µL of plasma sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to the tube to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.[5][9]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.[5]

  • Vortex for 30 seconds to ensure the residue is fully dissolved.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Inject 20 µL of the filtered sample into the HPLC system.

G cluster_prep Sample Preparation cluster_analysis Analysis plasma 1. Plasma Sample (200 µL) precipitate 2. Add Acetonitrile (600 µL) & Vortex plasma->precipitate centrifuge 3. Centrifuge (10,000g, 4°C) precipitate->centrifuge supernatant 4. Collect Supernatant centrifuge->supernatant evaporate 5. Evaporate to Dryness supernatant->evaporate reconstitute 6. Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute filter_inject 7. Filter & Inject into HPLC reconstitute->filter_inject quantify 8. Data Acquisition & Quantification filter_inject->quantify

Figure 1: Experimental workflow for this compound quantification in plasma.

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH Q2(R1) guidelines.[2][3][4] The objective of validation is to confirm that the procedure is reliable, reproducible, and accurate for the analysis of this compound.[4]

Validation Parameters & Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte in the presence of other components (e.g., plasma matrix, metabolites).No interfering peaks at the retention time of this compound in blank matrix samples.
Linearity & Range The ability to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.995 over a specified range (e.g., 0.1 - 50 µg/mL).[6]
Accuracy The closeness of the test results to the true value. Assessed by recovery studies.Mean recovery of 85-115% at three QC levels (low, medium, high). For bioanalysis, ±15% (±20% at LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.% RSD ≤ 15% for QC samples (≤ 20% at LLOQ) for both intra-day (repeatability) and inter-day (intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; response must be accurate (±20%) and precise (≤20% RSD).
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters remain within acceptance criteria when parameters like pH (±0.2), mobile phase composition (±2%), and temperature (±2°C) are varied.

Data Analysis

  • Calibration Curve: Generate a linear regression curve by plotting the peak area of the this compound standard against its known concentration.

  • Quantification: Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

  • Calculations: Apply the appropriate dilution factors from the sample preparation steps to calculate the final concentration in the original sample.

G Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump delivers Injector Autosampler/ Injector Pump->Injector pushes Column C18 Column (in Oven) Injector->Column introduces sample Detector UV-Vis Detector Column->Detector separates & elutes DataSystem Data Acquisition System Detector->DataSystem sends signal

Figure 2: Logical flow of an HPLC system for analysis.

Conclusion

The HPLC-UV method detailed in this application note provides a selective, precise, and accurate protocol for the quantification of this compound. By adhering to the established chromatographic conditions, sample preparation steps, and system suitability criteria, researchers can achieve reliable and reproducible results. The comprehensive validation framework ensures that the method is fit for its intended purpose in both research and quality control environments, aligning with global regulatory expectations for analytical procedures.

References

  • Journal of Pharmaceutical Negative Results. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Available at: [Link]

  • MDPI. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Available at: [Link]

  • ResearchGate. (2011). HPLC analysis of nicotinamide, pyridoxine, riboflavin and thiamin in some selected food products in Nigeria. Available at: [Link]

  • PubChem - National Center for Biotechnology Information. Morphazinamide. Available at: [Link]

  • Pakistan Journal of Medical & Health Sciences. (2018). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Available at: [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • University of North Carolina. Sample Preparation for Monoamine HPLC. Available at: [Link]

  • ResearchGate. UV-vis spectra of solution of morin in ethylene glycol (-), ethanol (-) and n-decanol (-). Available at: [Link]

  • Wikipedia. This compound. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • ResearchGate. UV-Vis absorption spectra of morin in ethanol and morin, morin loaded PLGA NPs and PLGA NPs in buffer. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Development and Validation of Chromatographic and Spectrophotometric Methods for the Quantitation of Rufinamide in Pharmaceutical Preparations. Available at: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • precisionFDA. This compound. Available at: [Link]

  • PubMed. (2011). Spectroscopic (NMR, UV, FT-IR and FT-Raman) analysis and theoretical investigation of nicotinamide N-oxide with density functional theory. Available at: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available at: [Link]

  • AMSbio. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • Creighton University. (2005). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

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Application Note: Unambiguous Structural Elucidation of Morinamide using a Suite of NMR Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the structural elucidation of morinamide, a derivative of the antitubercular agent pyrazinamide, utilizing a multi-dimensional approach to Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, step-by-step protocols for one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices is explained to ensure a robust and self-validating analytical workflow. This guide is intended for researchers, scientists, and professionals in drug development and quality control, providing them with the necessary tools to unequivocally confirm the chemical structure of this compound.

Introduction: The Importance of this compound and its Structural Integrity

This compound, with the IUPAC name N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, is a significant derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis.[1][2] The therapeutic efficacy and safety of any pharmaceutical compound are intrinsically linked to its precise chemical structure. Even minor structural variations can lead to significant changes in biological activity, highlighting the critical need for accurate and thorough structural characterization.

NMR spectroscopy stands as the cornerstone of molecular structure elucidation in organic chemistry.[3] Its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule makes it an indispensable tool in pharmaceutical development and quality assurance.[4] This application note outlines a systematic NMR-based approach to confirm the identity and structure of this compound (Figure 1).

Figure 1: Chemical Structure of this compound Molecular Formula: C₁₀H₁₄N₄O₂[5] Molecular Weight: 222.24 g/mol [5]

Foundational NMR Experiments for Structural Analysis

A combination of one-dimensional and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals in the this compound molecule.

  • ¹H NMR: Provides information on the number of different types of protons and their immediate electronic environment.[6]

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.[7]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling), revealing the spin systems within the molecule.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹JCH coupling).

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH coupling), which is key for connecting different molecular fragments.[8]

Experimental Protocols

Sample Preparation

A well-defined protocol for sample preparation is fundamental to acquiring high-quality NMR data.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the this compound sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for similar organic molecules. For this guide, we will proceed with protocols based on CDCl₃.

  • Sample Concentration: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific NMR spectrometer used. All experiments should be performed at a constant temperature, typically 298 K (25 °C).

Table 1: Suggested NMR Acquisition Parameters

Experiment Key Parameters Purpose in this compound Analysis
¹H NMR Spectral Width: 12 ppm, Number of Scans: 16To observe all proton signals and their multiplicities.
¹³C NMR Spectral Width: 220 ppm, Number of Scans: 1024To detect all carbon signals, including quaternary carbons.
DEPT-135 Standard pulse programTo differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.
COSY Standard gradient-enhanced pulse programTo establish proton-proton connectivities within the pyrazine and morpholine rings.
HSQC Standard gradient-enhanced pulse programTo directly link each proton to its attached carbon.
HMBC Standard gradient-enhanced pulse programTo connect the pyrazine ring, the amide linker, and the morpholine ring.

Predicted NMR Data and Interpretation for this compound

Predicted ¹H and ¹³C NMR Chemical Shifts

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Position Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) DEPT-135
1'C-~145.0Not observed
2'CH~8.80 (d)~144.5Positive
3'CH~8.75 (d)~148.0Positive
4'C-~145.8Not observed
5'CH~9.20 (s)~143.5Positive
C=OC-~164.0Not observed
7CH₂~4.70 (d)~45.0Negative
8, 12CH₂~2.60 (t)~53.0Negative
9, 11CH₂~3.70 (t)~67.0Negative
NHNH~9.50 (t)--

Note: Chemical shifts are predicted and may vary depending on the solvent and experimental conditions. Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Step-by-Step Spectral Interpretation

The following workflow illustrates how the suite of NMR experiments is used to piece together the structure of this compound.

Workflow for the Structural Elucidation of this compound

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_interpretation Structural Assembly H1 ¹H NMR Fragments Identify Spin Systems & Fragments H1->Fragments C13 ¹³C NMR C13->Fragments DEPT DEPT-135 DEPT->Fragments COSY COSY COSY->Fragments HSQC HSQC Connectivity Establish Connectivity HSQC->Connectivity HMBC HMBC HMBC->Connectivity Fragments->Connectivity Structure Assemble Full Structure Connectivity->Structure G cluster_structure cluster_cosy COSY Correlations cluster_hmbc HMBC Correlations This compound [Image of this compound Structure with Atom Numbering] H2_prime H-2' H3_prime H-3' H2_prime->H3_prime ³JHH H8_12 H-8/12 H9_11 H-9/11 H8_12->H9_11 ³JHH H5_prime H-5' C3_prime C-3' H5_prime->C3_prime ³JCH C_O C=O H5_prime->C_O ³JCH H7 H-7 H7->C_O ³JCH C8_12 C-8/12 H7->C8_12 ²JCH

Caption: A diagram illustrating the key expected COSY and HMBC correlations for this compound.

Step 2: Analysis of the Morpholine Ring

  • ¹H NMR: Expect two distinct triplets around δ 2.6 ppm (protons adjacent to nitrogen) and δ 3.7 ppm (protons adjacent to oxygen).

  • DEPT-135: Both corresponding carbon signals will appear as negative peaks, confirming they are CH₂ groups.

  • COSY: A cross-peak between these two triplets will confirm their connectivity within the morpholine ring.

  • HSQC: Correlate each proton triplet to its respective carbon signal.

Step 3: Connecting the Fragments via the Amide Linker

  • ¹H NMR: A triplet for the amide proton (NH) and a doublet for the methylene bridge protons (H-7) are expected. The coupling of the NH proton to the H-7 protons will result in the triplet multiplicity for the NH and a doublet for H-7.

  • HMBC: This is the most critical experiment for confirming the overall structure. Expect to see the following key correlations:

    • From the methylene protons (H-7) to the carbonyl carbon (C=O) and the carbons of the morpholine ring adjacent to the nitrogen (C-8/12).

    • From the amide proton (NH) to the carbonyl carbon (C=O) and the methylene bridge carbon (C-7).

    • From the pyrazine protons (H-2' and H-5') to the carbonyl carbon (C=O).

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural elucidation of this compound. By following the detailed protocols and interpretation workflow presented in this application note, researchers can confidently verify the identity and purity of their synthesized or isolated this compound. This rigorous structural confirmation is a prerequisite for any further biological or pharmaceutical studies, ensuring data integrity and contributing to the development of safe and effective medicines.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

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  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Retrieved January 22, 2026, from [Link]

  • MDPI. (2021). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems. Retrieved January 22, 2026, from [Link]

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  • ResearchGate. (2015). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Retrieved January 22, 2026, from [Link]

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  • Preprints.org. (2023). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid. Retrieved January 22, 2026, from [Link]

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  • SpringerLink. (n.d.). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Retrieved January 22, 2026, from [Link]

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Application Notes & Protocols: Morinamide Formulation for Laboratory Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and handling of morinamide for both in vitro and in vivo laboratory experiments. This compound, a key metabolite of the first-line antituberculosis drug pyrazinamide, is central to understanding the mechanism of action and resistance pathways in Mycobacterium tuberculosis.[1][2] Proper formulation is critical for generating reproducible and reliable experimental data. This guide details protocols for solubilization, preparation of stock and working solutions, formulation for oral administration in animal models, and best practices for storage and stability. Furthermore, it outlines the established mechanism of action and provides a workflow for the analytical verification of prepared formulations.

Introduction to this compound

This compound, also known as morphazinamide, is a pharmaceutical compound used in the treatment of tuberculosis.[1] In biomedical research, its primary significance lies in being a metabolite of pyrazinamide (PZA). PZA is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2][3] this compound itself is metabolized to pyrazinamide within the body, which is then converted to POA.[1] Understanding the behavior of these compounds is vital for developing new antitubercular agents and overcoming drug resistance.

Physicochemical Properties

A foundational understanding of this compound's properties is essential for accurate formulation. Key characteristics are summarized in the table below.

PropertyValueSource
IUPAC Name N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide[1]
Molecular Formula C₁₀H₁₄N₄O₂[4]
Molecular Weight 222.24 g/mol [4]
CAS Number 952-54-5[1]
Appearance Crystalline solid / White powder[5]

Formulation for In Vitro Experiments

The primary goal for in vitro studies (e.g., cell-based assays, MIC determination) is to achieve complete solubilization of this compound in a vehicle that is miscible with aqueous culture media and non-toxic to the cells or microorganisms at its final concentration.

Causality and Solvent Choice

While data on this compound's solubility is not as abundant as for its parent compound, pyrazinamide's properties offer a strong surrogate model. Pyrazinamide exhibits its highest solubility in dimethyl sulfoxide (DMSO).[6][7] DMSO is an excellent solvent for many organic compounds and is miscible with aqueous solutions, making it a standard choice for preparing high-concentration stock solutions for biological assays.[7][8] The key is to create a concentrated stock that allows for significant dilution into the final assay medium, thereby minimizing the final DMSO concentration to sub-toxic levels (typically ≤0.5%).[9]

Protocol: Preparation of a 100 mM DMSO Stock Solution

This protocol provides a self-validating method to ensure accurate and consistent stock solution preparation.

Materials:

  • This compound powder (MW: 222.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Mass Calculation: To prepare 1 mL of a 100 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass (mg) = 0.1 mol/L * 0.001 L * 222.24 g/mol * 1000 = 22.22 mg

  • Weighing: Accurately weigh 22.22 mg of this compound powder and transfer it to a sterile tube or vial.

  • Solubilization: Add 1.0 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present. The solution should be clear and colorless.

  • Storage: Store the stock solution as recommended in Section 5.

Protocol: Preparation of a Working Solution in Culture Medium
  • Determine Final Concentration: Identify the desired final concentration of this compound for your experiment (e.g., 100 µM).

  • Serial Dilution (Recommended): To avoid pipetting errors, perform a serial dilution. For example, to get a 100 µM working solution from a 100 mM stock, you can perform a 1:100 dilution to create an intermediate 1 mM solution in media, followed by a 1:10 dilution into the final assay volume.

  • Direct Dilution (for a 1:1000 dilution):

    • Add 1 µL of the 100 mM this compound stock solution to 999 µL of your cell culture medium or buffer.

    • Vortex gently to mix. This yields a 100 µM working solution with a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

  • Validation: Always prepare a vehicle control (medium with the same final concentration of DMSO) to run in parallel with your experimental samples.

In Vitro Formulation Workflow

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation A Weigh this compound (e.g., 22.22 mg) B Add Anhydrous DMSO (e.g., 1 mL) A->B C Vortex until Fully Dissolved B->C D 100 mM Stock Solution in DMSO C->D F Dilute Stock Solution (e.g., 1:1000) D->F Pipette Stock E Culture Medium or Buffer E->F G Vortex Gently to Mix F->G H Final Working Solution (e.g., 100 µM this compound in 0.1% DMSO) G->H I Apply to In Vitro Assay H->I

Caption: Workflow for preparing this compound solutions for in vitro use.

Formulation for In Vivo Oral Administration

For in vivo studies, particularly those involving oral gavage, the formulation must ensure stability, homogeneity, and be non-toxic at the administered volume.[10][11] Water is the ideal vehicle, but if the compound has low aqueous solubility, a suspension agent is required.[10]

Causality and Vehicle Choice

Hydrophobic or moderately hydrophobic molecules are often administered as a suspension in an aqueous vehicle.[10] A common and well-regarded vehicle is an aqueous solution of 0.5% (w/v) carboxymethylcellulose (CMC). CMC increases the viscosity of the solution, which helps to keep the drug particles suspended and ensures a more uniform dose is administered with each gavage.[10]

Protocol: Preparation of a 10 mg/mL Suspension in 0.5% CMC

Materials:

  • This compound powder

  • Carboxymethylcellulose (CMC), low viscosity

  • Sterile water or saline

  • Magnetic stir plate and stir bar

  • Glass beaker and graduated cylinder

  • Homogenizer or sonicator (optional, but recommended)

Procedure:

  • Prepare 0.5% CMC Vehicle:

    • Heat sterile water (approx. 80% of the final volume) to ~60°C on a stir plate.

    • Slowly sprinkle 0.5 g of CMC powder for every 100 mL of final volume into the vortex of the stirring water to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is clear (this may take 30-60 minutes).

    • Allow the solution to cool to room temperature, then add the remaining volume of water to reach the final desired volume. Store the vehicle at 4°C.

  • Prepare this compound Suspension:

    • Calculate the required amount of this compound for your study cohort (e.g., for a 100 mg/kg dose in a 20g mouse, the dose is 2 mg. At 10 mg/mL, this requires 0.2 mL).

    • Weigh the calculated amount of this compound powder.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste. This helps wet the powder and prevents clumping.

    • Gradually add the remaining 0.5% CMC vehicle while continuously stirring or vortexing until the final desired concentration (e.g., 10 mg/mL) is reached.

  • Homogenization (Trustworthiness Step):

    • For a uniform and stable suspension, sonicate the mixture or use a mechanical homogenizer until the particle size appears uniform by visual inspection.

    • Crucially, stir the suspension continuously before drawing each dose to ensure homogeneity.

  • Administration: Administer to animals via oral gavage using an appropriate-sized feeding needle.[11][12]

In Vivo Formulation Workflow

G cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation A Heat Sterile Water B Slowly Add 0.5% (w/v) Carboxymethylcellulose (CMC) A->B C Stir until Dissolved, then Cool B->C D 0.5% CMC Solution C->D F Create Paste with Small Amount of Vehicle D->F Use as Vehicle E Weigh this compound Powder E->F G Gradually Add Remaining Vehicle with Stirring F->G H Homogenize or Sonicate for Uniformity G->H I Final Suspension (e.g., 10 mg/mL) H->I J Administer via Oral Gavage I->J Stir before each dose

Caption: Workflow for preparing a this compound suspension for oral gavage.

Stability and Storage Recommendations

The integrity of experimental results depends on the stability of the compound. While specific stability data for this compound is limited, general best practices for similar compounds should be followed. Many compounds are sensitive to light and temperature.[13][14]

FormulationStorage TemperatureLight ProtectionRecommended Use
Solid Powder -20°CNot critical, but good practiceLong-term
DMSO Stock Solution -20°C in small aliquotsMandatory. Use amber vials or wrap in foil.[15]Stable for ≥ 4 years (based on PZA data).[7] Avoid repeated freeze-thaw cycles.
Aqueous Working Solution Prepare fresh dailyMandatory. Protect from light.[15]Do not store for more than one day.[7][16]
CMC Suspension Prepare fresh dailyMandatory. Protect from light.Use immediately after preparation.

Causality: Storing stock solutions in small, single-use aliquots at -20°C minimizes degradation from repeated freeze-thaw cycles. Light can provide the energy for photochemical degradation, so protection using amber vials or aluminum foil is a critical and simple step to ensure compound integrity.[14][17]

Mechanism of Action Context

This compound's utility in research stems from its relationship with pyrazinamide (PZA). PZA is a prodrug that diffuses into M. tuberculosis. Inside the bacillus, the enzyme pyrazinamidase (encoded by the pncA gene) converts PZA into its active form, pyrazinoic acid (POA).[3][18] POA accumulates in the acidic cytoplasm, disrupting membrane potential and inhibiting key enzymes, ultimately leading to cell death.[18][19] Resistance to PZA most commonly arises from mutations in the pncA gene, which prevent this activation step.[18]

G cluster_cell Mycobacterium tuberculosis Cell PZA_out Pyrazinamide (PZA) (Prodrug) PZA_in PZA PZA_out->PZA_in Passive Diffusion POA Pyrazinoic Acid (POA) (Active Drug) PZA_in->POA activates Targets Disruption of: - Membrane Potential - Trans-translation (RpsA) - Coenzyme A Synthesis POA->Targets inhibits pncA pncA gene (encodes Pyrazinamidase) Enzyme Pyrazinamidase (PZase) pncA->Enzyme expresses Enzyme->PZA_in Death Bacterial Cell Death Targets->Death

Caption: Simplified mechanism of Pyrazinamide (PZA) activation.

Analytical Verification (Trustworthiness)

To ensure the highest level of scientific integrity, the concentration of prepared stock solutions should be periodically verified. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and reliable method for this purpose.

Principle: An HPLC system separates the components of a mixture, and a UV detector quantifies the amount of the compound of interest by measuring its absorbance at a specific wavelength.[20][21] For this compound, a UV maximum is expected around 269 nm, similar to pyrazinamide.[7]

Self-Validation Workflow:

  • Prepare Standards: Create a series of known concentrations of this compound in the same solvent as your stock (e.g., DMSO).

  • Generate Calibration Curve: Run the standards on the HPLC-UV system and plot the peak area versus concentration to generate a standard curve. The curve should be linear (R² > 0.99).

  • Analyze Sample: Dilute a sample of your stock solution to fall within the range of the calibration curve.

  • Quantify: Run the diluted stock sample and use the peak area to calculate its concentration based on the linear regression equation from the standard curve. The calculated concentration should be within ±5% of the target concentration.

References

  • Patsnap Synapse. (2024-07-17). What is the mechanism of this compound? Retrieved from [Link]

  • Caccia, S. (2017-01-02). An Overview of Analytical Methods for the Determination of Monoamine Oxidase Inhibitors in Pharmaceutical Formulations and Biological Fluids. PubMed. Retrieved from [Link]

  • Wikipedia. This compound. Retrieved from [Link]

  • Rojas-Aguirre, Y., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. Morphazinamide. PubChem. Retrieved from [Link]

  • Alam, S., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. National Center for Biotechnology Information. Retrieved from [Link]

  • Srivastava, S., et al. (2009). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. National Center for Biotechnology Information. Retrieved from [Link]

  • Tran, A. Q., et al. (2023-04-06). Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products. National Center for Biotechnology Information. Retrieved from [Link]

  • Barrios-Estrada, C., et al. (2022). Analytical Approaches and Trends in the Determination of Psychoactive Drugs in Air. MDPI. Retrieved from [Link]

  • Procedures with Care. Oral Gavage in the Mouse. Research Animal Training. Retrieved from [Link]

  • G-Crespo, B., et al. (2021). Optimising the in vitro and in vivo performance of oral cocrystal formulations via spray coating. PubMed. Retrieved from [Link]

  • Sinha, P. (2015-05-11). I have a drug soluble in either DMSO or ethanol. I tried 25% DMSO and 75% saline/PBS, but it precipitated. Will only DMSO be toxic to mice? ResearchGate. Retrieved from [Link]

  • Nguyen, T., et al. (2020). Light-Sensitive Injectable Prescription Drugs. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Control of Nitrosamine Impurities in Human Drugs. FDA. Retrieved from [Link]

  • Ingrasci, M. J. (2019). The Analytical Methods of Drug Analysis. Retrieved from [Link]

  • Zhang, L. (2021). Method for voluntary oral administration of drugs in mice. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of action on Pyrazinamide drug targets in susceptible and resistant bacilli. Retrieved from [Link]

  • Al-Majed, A. A., et al. (2007-11-05). Effect of light and heat on the stability of montelukast in solution and in its solid state. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). 58 questions with answers in ORAL GAVAGE | Science topic. Retrieved from [Link]

  • Norecopa Wiki. (2024-05-13). Refinement of oral gavage. Retrieved from [Link]

  • Zhang, Y., et al. (2014). Mechanisms of Pyrazinamide Action and Resistance. National Center for Biotechnology Information. Retrieved from [Link]

  • Espiritu, M. J. L., et al. (2020-06-23). Chemical reactivity and bioactivity properties of pyrazinamide analogs of acetylsalicylic acid and salicylic acid using conceptual density functional theory. National Center for Biotechnology Information. Retrieved from [Link]

  • Samara, E., et al. (2019). Antibiotic stability over six weeks in aqueous solution at body temperature with and without heat treatment that mimics the curing of bone cement. National Center for Biotechnology Information. Retrieved from [Link]

  • Nembé, F. M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. National Center for Biotechnology Information. Retrieved from [Link]

  • University of the Sciences in Philadelphia. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • ResearchGate. (2025-09-10). Toward Precision Detection of Pyrazinamide Resistance: Critical Concentration Assessment and Rapid Molecular Method Validation. Retrieved from [Link]

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Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of Morinamide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction

Morinamide, a derivative of the second-line antituberculosis agent pyrazinamide, is primarily recognized for its role in combating Mycobacterium tuberculosis.[1] Its established mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[2] However, the exploration of novel therapeutic applications for existing drugs is a cornerstone of efficient drug development. This guide ventures into the potential anti-inflammatory and antioxidant properties of this compound, drawing parallels with the well-characterized flavonoid, morin, which exhibits potent activities in these areas. Morin is known to modulate key signaling pathways such as NF-κB and Nrf2, which are central to the cellular inflammatory and antioxidant responses.[3][4][5]

This document provides a comprehensive framework of detailed cell-based assays and protocols for researchers, scientists, and drug development professionals to rigorously evaluate the anti-inflammatory and antioxidant efficacy of this compound or other novel compounds. The protocols are designed to be self-validating, with explanations of the scientific rationale behind experimental choices to ensure technical accuracy and reproducibility.

Part 1: Foundational Assays: Determining Cytotoxicity and Optimal Concentration Range

Before assessing the efficacy of a compound, it is crucial to determine its cytotoxic profile. This ensures that any observed effects in subsequent assays are not merely a consequence of cell death but are due to the specific activity of the compound. The following assays are recommended to establish a non-toxic working concentration range.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 murine macrophages or HEK293T human embryonic kidney cells) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

PrestoBlue™ HS Cell Viability Assay

PrestoBlue™ HS is a resazurin-based reagent that functions as a cell viability indicator by using the reducing power of living cells to convert resazurin to the fluorescent resorufin. This assay is less toxic to cells than MTT and allows for kinetic monitoring.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Reagent Addition: Add 10 µL of PrestoBlue™ HS reagent to each well.

  • Incubation: Incubate for 10 minutes to 2 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Example of Cytotoxicity Data Presentation

CompoundCell LineAssayIncubation Time (h)IC50 (µM)
This compoundRAW 264.7MTT24>100
This compoundRAW 264.7PrestoBlue™ HS24>100
DoxorubicinRAW 264.7MTT241.2

Part 2: Evaluating Anti-Inflammatory Potential

Chronic inflammation is implicated in a wide range of diseases. The following assays quantify the inhibition of key pro-inflammatory mediators in macrophages, a critical cell type in the inflammatory response.[6]

Nitric Oxide (NO) Production Assay (Griess Test)

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages, leading to the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS). The Griess test measures nitrite, a stable and nonvolatile breakdown product of NO.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding 1 µg/mL of LPS to each well (except for the negative control).

  • Incubation: Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Use a sodium nitrite standard curve to quantify the nitrite concentration. Calculate the percentage inhibition of NO production by this compound.

Pro-inflammatory Cytokine (TNF-α and IL-6) Quantification by ELISA

Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are key pro-inflammatory cytokines. Enzyme-linked immunosorbent assays (ELISAs) are used to quantify their secretion by LPS-stimulated macrophages.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Use a standard curve to determine the concentration of each cytokine. Calculate the percentage inhibition of cytokine secretion by this compound.

Table 2: Example of Anti-Inflammatory Efficacy Data

CompoundParameterIC50 (µM)
This compoundNO Production25.4
This compoundTNF-α Secretion32.1
This compoundIL-6 Secretion28.9
DexamethasoneTNF-α Secretion0.044

Part 3: Unraveling the Mechanism: NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation (e.g., by LPS or TNF-α), IκBα is phosphorylated and degraded, allowing NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[5][8]

Workflow for Investigating NF-κB Inhibition

G cluster_0 Cell-Based Assays cluster_1 Molecular Readouts LPS LPS Stimulation Pretreat Pre-treat with This compound LPS->Pretreat Inflammatory Stimulus Reporter NF-κB Luciferase Reporter Assay Pretreat->Reporter Western Western Blot Analysis Pretreat->Western Luciferase ↓ Luciferase Activity (Inhibition of NF-κB transcription) Reporter->Luciferase pIKB ↓ p-IκBα Levels Western->pIKB p65 ↓ Nuclear p65 Levels Western->p65

Caption: Workflow for assessing this compound's effect on the NF-κB pathway.

NF-κB Reporter Assay

This assay utilizes a cell line (e.g., HEK293T-NF-κB-luc) that is stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

Protocol:

  • Cell Seeding: Seed HEK293T-NF-κB-luc cells in a 96-well plate.

  • Treatment: Pre-treat cells with this compound for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize luciferase activity to cell viability and calculate the percentage inhibition of NF-κB activation.

Western Blot for p-IκBα and Nuclear p65

Western blotting can be used to more directly assess the phosphorylation of IκBα and the translocation of the p65 subunit of NF-κB to the nucleus.

Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells and treat with this compound followed by LPS as described previously.

  • Protein Extraction: Prepare cytoplasmic and nuclear protein extracts using a nuclear extraction kit.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membranes with primary antibodies against p-IκBα, IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic extracts and Lamin B1 for nuclear extracts).

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities and determine the effect of this compound on IκBα phosphorylation and p65 nuclear translocation.

Part 4: Assessing Antioxidant Capacity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive products, is a key factor in many diseases.

Intracellular ROS Scavenging Assay (DCFDA)

The 2',7'-dichlorofluorescin diacetate (DCFDA) assay is used to measure intracellular ROS. DCFDA is a cell-permeable non-fluorescent probe that is de-esterified by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9]

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes) in a black, clear-bottom 96-well plate.

  • DCFDA Loading: Load the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C.

  • Treatment: Wash the cells and treat with this compound for 1 hour.

  • Oxidative Stress Induction: Induce oxidative stress with H2O2 (e.g., 500 µM) for 30 minutes.

  • Fluorescence Measurement: Measure fluorescence at an excitation of 485 nm and an emission of 535 nm.

  • Data Analysis: Calculate the percentage reduction in ROS levels in this compound-treated cells compared to the H2O2-only treated cells.

Table 3: Example of Antioxidant Capacity Data

CompoundOxidative Stressor% ROS Reduction (at 50 µM)
This compoundH2O245.6%
N-acetylcysteineH2O285.2%

Part 5: Mechanistic Insights: The Nrf2 Antioxidant Response Pathway

The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[11] Upon exposure to oxidative stress or electrophiles, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[12]

Visualizing the Nrf2 Activation Pathway

nrf2_pathway cluster_cell Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome targets for Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes activates transcription

Caption: Activation of the Nrf2 antioxidant pathway by this compound.

ARE-Luciferase Reporter Assay

This assay uses a cell line transfected with a luciferase reporter driven by an ARE promoter to quantify Nrf2 transcriptional activity.

Protocol:

  • Cell Seeding: Seed ARE-luciferase reporter cells (e.g., HepG2-ARE-luc) in a 96-well plate.

  • Treatment: Treat cells with various concentrations of this compound for 6-24 hours.

  • Luciferase Assay: Measure luciferase activity as described in the NF-κB reporter assay protocol.

  • Data Analysis: Express results as fold induction of luciferase activity compared to the vehicle control.

Western Blot for Nuclear Nrf2 and HO-1

This assay confirms Nrf2 activation by measuring its accumulation in the nucleus and the upregulation of its downstream target protein, HO-1.

Protocol:

  • Cell Culture and Treatment: Treat cells (e.g., HaCaT or HepG2) with this compound for various time points.

  • Protein Extraction: Prepare nuclear and whole-cell lysates.

  • Western Blotting: Perform Western blotting as previously described, using primary antibodies against Nrf2, HO-1, and appropriate loading controls.

  • Data Analysis: Quantify the increase in nuclear Nrf2 and total HO-1 protein levels.

Conclusion

This application note provides a robust and comprehensive set of cell-based assays to systematically evaluate the potential anti-inflammatory and antioxidant efficacy of this compound. By moving from foundational cytotoxicity assays to functional and then mechanistic studies, researchers can build a detailed profile of the compound's biological activities. The provided protocols, data presentation formats, and pathway diagrams offer a complete guide for drug discovery and development professionals to explore novel therapeutic avenues for this compound and other compounds of interest.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Morphazinamide. PubChem. Retrieved from [Link]

  • Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). doi:10.1128/microbiolspec.MGM2-0023-2013. Retrieved from [Link]

  • Nafees, S., Rashid, S., Ali, N., Hasan, S. K., & Sultana, S. (2017). Suppression in PHLPP2 Induction by Morin Promotes Nrf2-regulated Cellular Defenses Against Oxidative Injury to Primary Rat Hepatocytes. Scientific Reports, 7(1), 10842. doi:10.1038/s41598-017-11442-z. Retrieved from [Link]

  • Panda, S., & Kar, A. (2007). Morin, A Flavonoid, on Lipid Peroxidation and Antioxidant Status in Experimental Myocardial Ischemic Rats. Journal of Medicinal Food, 10(3), 548-552. doi:10.1089/jmf.2006.216. Retrieved from [Link]

  • Kim, D. H., Kim, H. K., Park, S. W., & Kim, Y. C. (2010). Morin modulates the oxidative stress-induced NF-kappaB pathway through its anti-oxidant activity. Journal of Toxicology and Environmental Health, Part A, 73(8), 549-561. doi:10.1080/15287390903544321. Retrieved from [Link]

  • Chandrashekar, C. V., Shalam, M. D., & Shantakumar, S. M. (2010). Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. Inflammopharmacology, 18(6), 289-298. doi:10.1007/s10787-010-0065-1. Retrieved from [Link]

  • Shishodia, S., & Aggarwal, B. B. (2007). Morin (3,5,7,2',4'-Pentahydroxyflavone) abolishes nuclear factor-kappaB activation induced by various carcinogens and inflammatory stimuli, leading to suppression of nuclear factor-kappaB-regulated gene expression and up-regulation of apoptosis. Clinical Cancer Research, 13(7), 2217-2228. doi:10.1158/1078-0432.CCR-06-2394. Retrieved from [Link]

  • Al-Ostath, R., Al-Asmari, A. K., Al-Otaibi, B., Al-Sultan, N. K., & Al-Amri, H. S. (2022). Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. Molecules, 27(21), 7489. doi:10.3390/molecules27217489. Retrieved from [Link]

  • Wang, Y., Zhang, Y., Wang, Z., Zhang, J., & Li, J. (2022). Morin Reactivates Nrf2 by Targeting Inhibition of Keap1 to Alleviate Deoxynivalenol-Induced Intestinal Oxidative Damage. Antioxidants, 11(11), 2162. doi:10.3390/antiox11112162. Retrieved from [Link]

  • Mokdad-Bzeouich, I., Kovacic, H., Ghedira, K., Chekir-Ghedira, L., & Luis, J. (2016). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Mediators of Inflammation, 2016, 8349863. doi:10.1155/2016/8349863. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme showing mechanism of Nrf2 modulation due to stress/morin treatment. Retrieved from [Link]

  • Chen, Y. F., Wang, K., Chen, P. C., & Wang, C. C. (2009). Nicotinamide inhibits nuclear factor-kappa B translocation after transient focal cerebral ischemia. Stroke, 40(4), 1435-1441. doi:10.1161/STROKEAHA.108.535017. Retrieved from [Link]

  • ResearchGate. (n.d.). Morin activates the Nrf2-ARE pathway and reduces oxidative stress-induced DNA damage in pancreatic beta cells. Retrieved from [Link]

  • ScienceDirect. (n.d.). NF-κB Pathway. Retrieved from [Link]

  • Scicchitano, F., Shen, M., Reynolds, R., & Smeyne, R. J. (2022). The Role of the NRF2 Pathway in Maintaining and Improving Cognitive Function. Antioxidants, 11(8), 1599. doi:10.3390/antiox11081599. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vivo Testing of Morinamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Morinamide

This compound, also known as morphazinamide, is a pyrazine-containing compound with recognized antimycobacterial properties.[1] Structurally, it is an analog of pyrazinamide (PZA), a cornerstone first-line drug in combination therapies for tuberculosis (TB).[2] A critical aspect of this compound's pharmacology is its role as a prodrug, being metabolized in the body to form pyrazinamide.[2] This metabolic relationship strongly suggests that this compound may exert its anti-TB effects through a mechanism similar to PZA, which is converted to its active form, pyrazinoic acid, within Mycobacterium tuberculosis. This active metabolite is known to disrupt membrane transport and energetics, particularly in the acidic environment of tuberculous granulomas.[3][4]

Beyond its established role in tuberculosis, the structural similarity of this compound to the flavonoid morin suggests a broader therapeutic potential, particularly in oncology. Morin has demonstrated anticancer activity by modulating key signaling pathways implicated in cell proliferation, survival, and metastasis, such as the Akt, NF-κB, and Hippo pathways.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute in vivo animal studies for evaluating the efficacy and safety of this compound. The protocols outlined herein are grounded in established methodologies for testing anti-tuberculosis and anticancer agents and are designed to be adaptable to specific research questions.

Ethical Considerations in Animal Experimentation

All animal studies must be conducted in strict accordance with institutional, national, and international guidelines for the ethical treatment of animals in research. Protocols should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board.[5][6] Key principles include the "Three Rs": Replacement, Reduction, and Refinement. Researchers have a responsibility to minimize animal pain and distress through the use of anesthesia, analgesia, and the establishment of humane endpoints.[7][8] For cancer studies, tumor burden and the overall health of the animal must be closely monitored, with clear criteria for euthanasia.[5][6] Similarly, in tuberculosis studies, clinical signs of disease should be carefully observed to prevent unnecessary suffering.[9][10]

PART 1: In Vivo Evaluation of this compound for Tuberculosis

Rationale for Animal Model Selection

The choice of animal model is critical for obtaining clinically relevant data. For tuberculosis research, the mouse model is widely used due to its genetic tractability and the availability of various strains that mimic different aspects of human TB. The C3HeB/FeJ mouse strain is particularly recommended for advanced studies as it develops human-like caseous necrotic granulomas, providing a stringent model for evaluating the sterilizing activity of drugs like PZA and, by extension, this compound. For initial efficacy screening, more common strains like BALB/c can be utilized.

Experimental Workflow for Tuberculosis Efficacy Testing

G cluster_0 Pre-Infection Phase cluster_1 Infection Phase cluster_2 Treatment Phase cluster_3 Endpoint Analysis A1 Acclimatization of Mice A2 Baseline Body Weight Measurement A1->A2 B1 Aerosol Infection with M. tuberculosis A2->B1 B2 Establishment of Chronic Infection (e.g., 4-6 weeks) B1->B2 C1 Randomization into Treatment Groups: - Vehicle Control - this compound (Test Doses) - Pyrazinamide (Positive Control) - Combination Therapy B2->C1 C2 Daily Oral Gavage Administration C1->C2 C3 Monitoring of Body Weight and Clinical Signs C2->C3 D1 Euthanasia at Pre-defined Time Points C3->D1 D2 Organ (Lungs, Spleen) Harvesting D1->D2 D3 Bacterial Load Quantification (CFU Assay) D2->D3 D4 Histopathological Analysis D2->D4

Caption: Workflow for assessing the in vivo efficacy of this compound against M. tuberculosis.

Detailed Protocol: this compound Efficacy in a Murine Model of Chronic Tuberculosis

1. Animal Model:

  • C3HeB/FeJ or BALB/c mice, 8-10 weeks old.

2. Infection:

  • Infect mice with a low dose of M. tuberculosis H37Rv via the aerosol route to establish a chronic infection.

  • Allow the infection to establish for 4-6 weeks.

3. Treatment Groups:

  • Group 1 (Vehicle Control): Administer the vehicle used for drug formulation (e.g., 0.5% carboxymethylcellulose).

  • Group 2 (this compound - Low Dose): e.g., 50 mg/kg.

  • Group 3 (this compound - High Dose): e.g., 150 mg/kg.

  • Group 4 (Pyrazinamide - Positive Control): 150 mg/kg.[11]

  • Group 5 (Combination Therapy - Optional): this compound in combination with other first-line anti-TB drugs like isoniazid and rifampicin.

4. Drug Administration:

  • Prepare fresh drug suspensions daily.

  • Administer drugs once daily, 5 days a week, for 4-8 weeks via oral gavage.[11]

5. Monitoring:

  • Monitor body weight and clinical signs of illness (e.g., ruffled fur, hunched posture, reduced activity) at least three times a week.

6. Endpoint Analysis:

  • At the end of the treatment period, euthanize mice.

  • Aseptically remove lungs and spleen.

  • Homogenize organs and plate serial dilutions on 7H11 agar to determine the number of colony-forming units (CFU).

  • Fix a portion of the lungs for histopathological analysis to assess granuloma formation and inflammation.

7. Data Analysis:

  • Compare the mean log10 CFU counts between treatment groups and the vehicle control group.

  • A statistically significant reduction in CFU in the this compound-treated groups compared to the control group indicates efficacy.

PART 2: In Vivo Evaluation of this compound for Anticancer Activity

Rationale for Animal Model Selection

For evaluating the anticancer potential of this compound, xenograft models in immunodeficient mice (e.g., nude, SCID, or NSG mice) are the gold standard. These models allow for the engraftment and growth of human cancer cell lines or patient-derived tumors, providing a platform to assess the direct antitumor effects of a compound. The choice of cancer cell line should be based on the hypothesized mechanism of action of this compound, potentially focusing on cancers where the Akt, NF-κB, or Hippo pathways are dysregulated.

Experimental Workflow for Anticancer Efficacy Testing

G cluster_0 Pre-Implantation Phase cluster_1 Tumor Implantation and Growth cluster_2 Treatment Phase cluster_3 Endpoint Analysis A1 Acclimatization of Immunodeficient Mice B1 Subcutaneous Implantation of Cancer Cells A1->B1 A2 Cancer Cell Line Culture and Preparation A2->B1 B2 Monitoring of Tumor Growth until Palpable B1->B2 C1 Randomization into Treatment Groups: - Vehicle Control - this compound (Test Doses) - Standard-of-Care Chemotherapy B2->C1 C2 Daily Drug Administration (e.g., Oral Gavage, IP) C1->C2 C3 Measurement of Tumor Volume and Body Weight C2->C3 D1 Euthanasia at Pre-defined Endpoint C3->D1 D2 Tumor Excision and Weight Measurement D1->D2 D3 Immunohistochemistry (IHC) for Biomarkers D2->D3 D4 Western Blot Analysis of Signaling Pathways D2->D4 G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->Akt inhibits PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: Proposed inhibition of the PI3K/Akt pathway by this compound.

NF-κB Signaling Pathway

NF-κB is a key transcription factor involved in inflammation and cancer progression. [12][13]Its inhibition can suppress tumor growth.

G Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Transcription Gene Transcription (Pro-inflammatory, Pro-survival) Nucleus->Transcription activates This compound This compound This compound->IKK inhibits

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Hippo Signaling Pathway

The Hippo pathway is a tumor suppressor pathway that regulates organ size and cell proliferation. [14][15]Its activation can lead to the suppression of oncogenic transcriptional co-activators YAP/TAZ.

G This compound This compound MST1_2 MST1/2 This compound->MST1_2 activates LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates Cytoplasm Cytoplasmic Sequestration & Degradation YAP_TAZ->Cytoplasm leads to Nucleus Nucleus YAP_TAZ->Nucleus translocation blocked TEAD TEAD Transcription Oncogenic Gene Transcription

Caption: Proposed activation of the Hippo tumor suppressor pathway by this compound.

Conclusion

This compound presents a compelling case for in vivo investigation, both as a potential anti-tuberculosis agent and as a novel anticancer therapeutic. The protocols and conceptual frameworks provided in these application notes offer a robust starting point for preclinical evaluation. By employing appropriate animal models, adhering to strict ethical guidelines, and conducting thorough efficacy, pharmacokinetic, and toxicological assessments, researchers can effectively elucidate the therapeutic potential of this promising compound.

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Sources

Application Note: A High-Throughput Screening Platform for the Identification of Novel Morinamide Analogs with Anti-Tubercular Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The current standard treatment regimen is lengthy and can have significant side effects, contributing to the emergence of drug-resistant strains. Pyrazinamide (PZA), a cornerstone of first-line TB therapy, is a prodrug that is uniquely effective against non-replicating, persistent Mtb populations found in the acidic environments of inflammatory lesions.[1][2] PZA's efficacy is dependent on its conversion to the active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PncA).[3] Mutations in the pncA gene are the primary cause of clinical PZA resistance.[1][4]

Morinamide, a derivative and metabolite of PZA, presents an intriguing scaffold for the development of new anti-tubercular agents. Its proposed mechanism involves the inhibition of mycolic acid synthesis by targeting the fatty acid synthase II (FAS-II) enzyme complex, a critical component of the mycobacterial cell wall.[5] Analogs of this compound could offer novel chemical entities with improved potency, different resistance profiles, or alternative mechanisms of action.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust high-throughput screening (HTS) campaign to identify and validate this compound analogs with potent anti-tubercular activity. The workflow emphasizes a whole-cell phenotypic screening approach, which offers the advantage of identifying compounds effective against Mtb without prior knowledge of their specific molecular target.[6]

Screening Cascade Overview

A successful HTS campaign for this compound analogs follows a multi-stage process designed to efficiently identify potent and selective compounds while eliminating false positives. The cascade begins with a primary, single-concentration screen of a compound library, followed by dose-response confirmation, and finally, counter-screening to assess selectivity.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity & Validation Compound_Library This compound Analog Library Primary_Screen Single-Point Screen (e.g., 10 µM) vs. M. tuberculosis Compound_Library->Primary_Screen Data_Analysis_1 Calculate % Inhibition Identify Primary Hits Primary_Screen->Data_Analysis_1 Primary_Hits Primary Hits Data_Analysis_1->Primary_Hits Dose_Response 8-Point Dose-Response vs. M. tuberculosis Data_Analysis_2 Calculate IC50 Values Confirm Activity Dose_Response->Data_Analysis_2 Confirmed_Hits Confirmed Hits Data_Analysis_2->Confirmed_Hits Primary_Hits->Dose_Response Cytotoxicity_Screen Counter-Screen vs. Mammalian Cells (e.g., HepG2) Data_Analysis_3 Calculate CC50 Values Determine Selectivity Index (SI) Cytotoxicity_Screen->Data_Analysis_3 Validated_Hits Validated Hits for Further Development Data_Analysis_3->Validated_Hits Confirmed_Hits->Cytotoxicity_Screen

Caption: High-Throughput Screening (HTS) cascade for this compound analogs.

Part 1: Primary High-Throughput Screening

The primary screen aims to rapidly assess a large library of this compound analogs for any growth inhibitory activity against Mtb. A whole-cell phenotypic assay is the preferred method. The Resazurin Microtiter Assay (REMA) is a widely used, robust, and cost-effective colorimetric assay suitable for HTS.[7][8] It utilizes the redox indicator resazurin, which is reduced by metabolically active cells from a blue, non-fluorescent compound (resazurin) to a pink, fluorescent product (resorufin).

Principle of the Resazurin Microtiter Assay (REMA)

Living, respiring mycobacteria reduce the blue resazurin dye to the pink resorufin. Inhibition of mycobacterial growth by an active compound prevents this reduction, leaving the well blue. The color change can be read visually or quantified using a spectrophotometer or fluorometer, making it adaptable for HTS formats.[9][10]

Protocol: Primary REMA Screen in 384-Well Format

Biosafety Notice: All work involving virulent Mycobacterium tuberculosis must be performed in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following institutional and national safety guidelines.

1. Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)

  • This compound analog library (10 mM in DMSO)

  • Rifampicin (Positive Control, 10 mM in DMSO)

  • DMSO (Negative Control)

  • Resazurin Sodium Salt (0.02% w/v in sterile water)

  • 384-well black, clear-bottom microplates

  • Acoustic liquid handler or pin tool for compound transfer

2. Assay Plate Preparation:

  • Dispense 40 µL of supplemented 7H9 broth into all wells of a 384-well plate.

  • Using an acoustic liquid handler, transfer 40 nL of compounds from the library source plate to the assay plate wells for a final concentration of 10 µM.

  • Transfer 40 nL of Rifampicin to positive control wells (e.g., columns 23 & 24, rows A-H) for a final concentration of 2 µg/mL.

  • Transfer 40 nL of DMSO to negative control wells (e.g., columns 23 & 24, rows I-P).

3. Mtb Inoculum Preparation:

  • Grow Mtb H37Rv in supplemented 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

  • Disrupt clumps by passing the culture through a 27-gauge needle 5-10 times.

  • Adjust the culture density with fresh media to achieve an OD600 that will result in approximately 1-5 x 10^5 CFU/mL. Dilute this suspension 1:10 for the final inoculum.

4. Inoculation and Incubation:

  • Add 40 µL of the final Mtb inoculum to all wells except for sterility control wells (which receive media only). The final volume should be 80 µL.

  • Seal the plates with a gas-permeable membrane.

  • Incubate the plates at 37°C for 6 days.

5. Assay Development and Readout:

  • On day 6, add 10 µL of 0.02% Resazurin solution to all wells.

  • Incubate for an additional 16-24 hours at 37°C.

  • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader.

Part 2: Data Analysis and Hit Selection

Robust data analysis is critical for the success of an HTS campaign. This involves plate-level quality control and the application of statistical methods to identify genuine hits.

Assay Quality Control: Z'-Factor

The Z'-factor is a statistical parameter that assesses the quality and robustness of an HTS assay.[11] It reflects the separation between the positive and negative control signals. An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[12][13]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos and Mean_pos are the standard deviation and mean of the positive control (Rifampicin).

  • SD_neg and Mean_neg are the standard deviation and mean of the negative control (DMSO).

Z'-Factor ValueAssay Classification
> 0.5Excellent assay
0 to 0.5Doable assay
< 0Unacceptable assay

Table 1: Interpretation of Z'-Factor values for HTS assay quality.[14]

Hit Identification

Percent inhibition is calculated for each compound well relative to the plate controls.

Formula: % Inhibition = 100 * (Mean_neg - Sample_value) / (Mean_neg - Mean_pos)

A primary hit is typically defined as a compound that exhibits an inhibition level above a certain threshold, for example, >50% inhibition or a Z-score > 3. This threshold should be determined based on the overall screen performance.

Part 3: Hit Confirmation and Selectivity Profiling

Compounds identified as primary hits must undergo further testing to confirm their activity and assess their selectivity. This step is crucial for eliminating false positives and prioritizing the most promising compounds.[15]

Protocol: Dose-Response Confirmation (IC50 Determination)

Primary hits are re-tested using the same REMA protocol but over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).

Protocol: Mammalian Cell Cytotoxicity Assay

To assess whether the compounds are selectively toxic to Mtb or generally cytotoxic, a counter-screen against a mammalian cell line (e.g., HepG2, a human liver cell line, or Vero, kidney epithelial cells) is performed.[16][17] Assays like those using resazurin or CellTiter-Glo® can be adapted for this purpose.

  • Cell Culture: Seed HepG2 cells in 384-well plates at a density of ~2,500 cells per well and allow them to adhere overnight.

  • Compound Addition: Add the confirmed hits in a dose-response format similar to the IC50 determination.

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO2.

  • Readout: Add a viability reagent (e.g., CellTiter-Glo®) and measure the signal (luminescence) on a plate reader.

  • Data Analysis: Calculate the half-maximal cytotoxic concentration (CC50).

Selectivity Index (SI)

The Selectivity Index is a critical parameter for prioritizing hits. It is the ratio of the compound's cytotoxicity to its anti-mycobacterial potency. A higher SI value is desirable.

Formula: Selectivity Index (SI) = CC50 (Mammalian Cells) / IC50 (M. tuberculosis)

Generally, an SI > 10 is considered a good starting point for a promising hit compound.

Alternative and Orthogonal Assays

To increase confidence in the validated hits, alternative screening technologies can be employed.

  • Luciferase Reporter Assays: Mtb strains engineered to express luciferase can provide a highly sensitive, luminescence-based readout of bacterial viability.[18][19] This method offers a rapid turnaround time as it measures ATP levels, which decline quickly upon cell death.[20]

  • Target-Based Screens: If the molecular target of this compound or its analogs is confirmed (e.g., an enzyme in the FAS-II pathway), a target-based biochemical screen can be developed.[21] This allows for the identification of direct inhibitors but may miss compounds that require metabolic activation or have other mechanisms of action.[6]

Below is a diagram illustrating the complex, multi-target mechanism of Pyrazinamide, the parent compound of this compound, which underscores the value of initial whole-cell screening.

PZA_Mechanism cluster_cell Mycobacterium tuberculosis cluster_targets Cellular Targets of POA PZA_ext PZA (prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion PncA PncA Enzyme PZA_int->PncA Hydrolysis POA POA (active form) PncA->POA Membrane Disruption of Membrane Potential POA->Membrane Translation Inhibition of Trans-Translation (RpsA) POA->Translation CoA_Synth Inhibition of CoA Biosynthesis (PanD) POA->CoA_Synth

Caption: Simplified mechanism of action for Pyrazinamide (PZA).

Conclusion

The screening platform detailed in this application note provides a robust and systematic approach to identify and validate novel this compound analogs with potent and selective anti-tubercular activity. By integrating a high-quality primary whole-cell assay with systematic hit confirmation and cytotoxicity counter-screening, researchers can efficiently navigate large chemical libraries to discover promising lead compounds for the next generation of tuberculosis therapeutics. The subsequent characterization of these validated hits, including mechanism of action studies and evaluation in more complex models, will be critical for their progression through the drug discovery pipeline.[22][23][24]

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  • Cui, W., & Wang, D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(18), 3020-3026. [Link]

  • Sharma, P. (2014, April 8). Data analysis approaches in high throughput screening. SlideShare. [Link]

  • Taneja, N. K., & Tyagi, J. S. (2007). Resazurin reduction assays for screening of anti-tubercular compounds against dormant and actively growing Mycobacterium tuberculosis, Mycobacterium bovis BCG and Mycobacterium smegmatis. Journal of Antimicrobial Chemotherapy, 60(1), 101-107. [Link]

  • Wikipedia. (n.d.). Z-factor. Retrieved from Wikipedia. [Link]

  • Claessens, J., et al. (2024). A high-throughput target-based screening approach for the identification and assessment of Mycobacterium tuberculosis mycothione reductase inhibitors. Microbiology Spectrum, 12(3), e03723-23. [Link]

  • Ekins, S., et al. (2013). Enhancing Hit Identification in Mycobacterium Tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models. PLoS ONE, 8(5), e63240. [Link]

  • Vaishnavi, C., et al. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications, 13(4). [Link]

  • Arain, T. M., et al. (2001). Assessment of Immunity to Mycobacterial Infection with Luciferase Reporter Constructs. Infection and Immunity, 69(3), 1882-1888. [Link]

  • Unissa, A. N., & Hanna, L. E. (2007). Construction and evaluation of luciferase reporter phages for the detection of active and non-replicating tubercle bacilli. Journal of Virological Methods, 144(1-2), 11-18. [Link]

  • Ekins, S., et al. (2013). Enhancing Hit Identification in Mycobacterium tuberculosis Drug Discovery Using Validated Dual-Event Bayesian Models. PLoS ONE, 8(5), e63240. [Link]

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Application Notes and Protocols for Assessing the Cytotoxicity of Morinamide in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Potential of Morinamide

This compound, a derivative of the antitubercular drug pyrazinamide, presents a compelling case for cytotoxic evaluation in mammalian cell lines. While its primary application is in combating Mycobacterium tuberculosis through the inhibition of mycolic acid synthesis, its structural similarity to pyrazinamide suggests a potential for bioactivation within mammalian cells, leading to cytotoxic effects.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to meticulously assess the cytotoxic profile of this compound. We will delve into the theoretical underpinnings of its potential mechanism of action in mammalian cells, drawing parallels with the well-documented hepatotoxicity of pyrazinamide, and provide detailed, validated protocols for a multi-parametric evaluation of its effects on cell viability, membrane integrity, and programmed cell death.

The central hypothesis guiding these protocols is that this compound, like pyrazinamide, may function as a prodrug in mammalian systems. Pyrazinamide is metabolized by hepatic amidases to pyrazinoic acid (PA), which is further oxidized to 5-hydroxy-pyrazinoic acid (5-OH-PA).[2] Studies have indicated that these metabolites, particularly 5-OH-PA, are more cytotoxic than the parent compound.[2] Therefore, it is crucial to consider the metabolic capacity of the chosen cell lines when evaluating this compound's cytotoxicity.

These application notes are designed to be a self-validating system, guiding the user through a logical progression of experiments to build a comprehensive understanding of this compound's cytotoxic activity.

Part 1: Foundational Knowledge and Experimental Design

Postulated Mechanism of this compound-Induced Cytotoxicity in Mammalian Cells

Given the absence of direct studies on this compound's cytotoxicity in mammalian cells, we extrapolate from the known metabolism of its analog, pyrazinamide.[2] We propose a two-step metabolic activation pathway:

  • Amidase-mediated Hydrolysis: this compound is likely hydrolyzed by intracellular amidases to its corresponding carboxylic acid metabolite, "morinoic acid."

  • Oxidative Metabolism: "Morinoic acid" may then be further metabolized by oxidoreductases, such as xanthine oxidase, to hydroxylated derivatives, which are hypothesized to be the primary cytotoxic species.

This metabolic activation is critical, as the cytotoxic effects of this compound may be cell-type dependent, correlating with the expression levels of relevant metabolic enzymes.

Diagram of Postulated this compound Metabolism

Caption: Postulated metabolic activation of this compound in mammalian cells.

Selecting Appropriate Mammalian Cell Lines

The choice of cell line is paramount for a meaningful cytotoxicity assessment. Consider the following:

  • Metabolic Competence: For investigating the role of metabolism, a hepatocyte-derived cell line with well-characterized phase I and phase II metabolic enzymes, such as HepG2 (human hepatocellular carcinoma), is highly recommended.[3]

  • Target Tissue of Interest: If evaluating this compound for a specific therapeutic application (e.g., oncology), select cell lines derived from the target cancer type. For instance, breast cancer cell lines like MDA-MB-231 or prostate cancer cell lines like PC-3 could be used.[4][5]

  • Normal, Non-Transformed Cells: To assess general toxicity and selectivity, include a non-cancerous cell line, such as hTERT-immortalized retinal pigment epithelial cells (RPE-1) or a fibroblast cell line.

Experimental Workflow: A Multi-Faceted Approach

A robust cytotoxicity assessment should not rely on a single assay. We advocate for a tiered approach to gain a comprehensive understanding of this compound's effects.

Experimental Workflow Diagram

cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Membrane Integrity Assessment cluster_2 Phase 3: Apoptosis Induction MTT_Assay MTT Assay (Metabolic Activity) LDH_Assay LDH Assay (Membrane Damage) MTT_Assay->LDH_Assay Confirm Cytotoxicity Caspase_Assay Caspase-3/7 Assay (Apoptosis Marker) LDH_Assay->Caspase_Assay Elucidate Mechanism

Caption: A tiered workflow for comprehensive cytotoxicity assessment.

Part 2: Detailed Protocols and Methodologies

Preparation of this compound Stock Solution

The solubility and stability of this compound in cell culture media are critical preliminary assessments. Morin, a related compound, exhibits pH-dependent solubility.[6][7]

  • Solvent Selection: Initially, attempt to dissolve this compound in sterile, cell culture-grade dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

  • Working Solutions: Prepare fresh serial dilutions of the this compound stock solution in complete cell culture medium immediately before each experiment. The final concentration of DMSO in the culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

  • Stability: The stability of this compound in aqueous solutions at physiological pH should be considered.[8] It is advisable to prepare fresh working solutions for each experiment.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often correlated with cell viability.[9][10] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Materials:

  • Selected mammalian cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), pH 7.4

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range, based on pyrazinamide analog studies, is 1 µM to 1.5 mM.[11]

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[2]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

Data Analysis:

Calculate the percentage of cell viability using the following formula:

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Plot the percentage of cell viability against the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[13]

ParameterRecommended Value
Cell Seeding Density 5,000 - 10,000 cells/well
This compound Concentration Range 1 µM - 1.5 mM (initial screen)
Incubation Time 24, 48, 72 hours
MTT Incubation 3-4 hours
Absorbance Wavelength 570 nm (reference 630 nm)
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cell membrane damage by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[13][14]

Materials:

  • Cells treated with this compound as described in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit (recommended for standardized results).

  • Lysis buffer (provided in the kit, typically Triton X-100 based).

  • 96-well flat-bottom plates.

  • Microplate reader.

Procedure:

  • Sample Collection:

    • Following treatment with this compound for the desired time points, carefully collect the cell culture supernatant from each well without disturbing the cell monolayer.

  • Maximum LDH Release Control:

    • To a set of control wells (untreated cells), add lysis buffer as per the kit manufacturer's instructions to induce maximal LDH release.

  • LDH Reaction:

    • Transfer the collected supernatants and the lysate from the maximum release control to a new 96-well plate.

    • Add the LDH reaction mixture (substrate and cofactor) from the kit to each well.

    • Incubate at room temperature for the time specified in the kit protocol (typically 30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).

Data Analysis:

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Absorbance of Treated Supernatant - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

  • Spontaneous Release: LDH activity in the supernatant of untreated, intact cells.

  • Maximum Release: LDH activity in the lysate of untreated cells.

ControlDescription
Spontaneous LDH Release Supernatant from untreated cells.
Maximum LDH Release Lysate from untreated cells (positive control).
Vehicle Control Supernatant from cells treated with DMSO.
Protocol 3: Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.[11] The assay utilizes a substrate that, when cleaved by active caspases, releases a fluorophore or a chromophore.

Materials:

  • Cells treated with this compound.

  • Commercially available caspase-3/7 activity assay kit (fluorometric or colorimetric).

  • Cell lysis buffer (provided in the kit).

  • Caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric).[11]

  • 96-well black plates (for fluorescence) or clear plates (for colorimetric).

  • Fluorometer or spectrophotometer.

Procedure:

  • Cell Lysis:

    • After this compound treatment, lyse the cells directly in the wells using the lysis buffer provided in the kit.

  • Caspase Reaction:

    • Add the caspase-3/7 substrate to each well containing the cell lysate.

    • Incubate at 37°C for the time recommended in the kit protocol (typically 1-2 hours), protected from light.

  • Data Acquisition:

    • For a fluorometric assay, measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC).

    • For a colorimetric assay, measure the absorbance at 405 nm.[11]

Data Analysis:

Express the results as the fold-increase in caspase-3/7 activity compared to the untreated control.

Part 3: Data Interpretation and Further Investigations

A comprehensive analysis of the data obtained from these assays will provide a detailed cytotoxic profile of this compound.

AssayPrimary EndpointInterpretation of a Positive Result
MTT Mitochondrial metabolic activityDecrease in viability, suggesting cytostatic or cytotoxic effects.
LDH Cell membrane integrityIncrease in LDH release, indicating necrotic or late apoptotic cell death.
Caspase-3/7 Apoptosis executionIncrease in caspase activity, confirming apoptosis induction.

Further Mechanistic Studies:

  • Cell Cycle Analysis: Investigate if this compound induces cell cycle arrest using flow cytometry with propidium iodide staining. Studies on morin have shown G2/M phase arrest.[1]

  • Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2 family proteins, PARP cleavage) and cell cycle regulation (e.g., cyclins, CDKs).

  • Metabolite Analysis: If possible, use techniques like LC-MS to identify and quantify the metabolites of this compound in cell lysates and culture supernatants to correlate metabolite formation with cytotoxicity.

Conclusion

This application note provides a robust framework for the systematic evaluation of this compound's cytotoxicity in mammalian cell lines. By employing a multi-parametric approach that considers cell viability, membrane integrity, and apoptosis, researchers can generate a comprehensive and reliable dataset. The provided protocols, grounded in established methodologies, offer a solid foundation for investigating the potential therapeutic or toxicological properties of this intriguing compound. It is imperative to acknowledge the current lack of direct data on this compound and to interpret the findings in the context of its potential metabolic activation, drawing parallels with its structural analog, pyrazinamide.

References

  • Shih, T. Y., Pai, C. Y., Yang, P., & Chang, Y. L. (2013). A novel mechanism underlies the hepatotoxicity of pyrazinamide. Antimicrobial agents and chemotherapy, 57(4), 1685-1690.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • Chen, S., et al. (2019). Morin promotes prostate cancer cells chemosensitivity to paclitaxel through miR-155/GATA3 axis. Journal of Cellular and Molecular Medicine, 23(11), 7546-7555.
  • Ahmad, S., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC advances, 8(52), 29633-29641.
  • Kim, J. E., et al. (2021). Cell cycle arrest-mediated cell death by morin in MDA-MB-231 triple-negative breast cancer cells. Pharmacological Reports, 73(4), 1076-1085.
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  • Lee, J. C., et al. (2010). Morin Inhibits the Growth of Murine Hepatoma Cells via Cell Cycle Arrest and Induction of Apoptosis. Journal of Cancer Prevention, 15(3), 190-197.
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  • Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 1(2), 10.1128/microbiolspec.MGM2-0012-2012.
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  • Lee, E. J., et al. (2014). Morin, a flavonoid from Moraceae, suppresses growth and invasion of the highly metastatic breast cancer cell line MDA-MB-231 partly through suppression of the Akt pathway. Oncology reports, 32(4), 1549-1555.
  • Zaffaroni, N., et al. (1990). Importance of cell cycle perturbations on the effectiveness of N-methylformamide and anti-neoplastic drugs in combination.
  • Ahmad, S., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. SciSpace.
  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Roush, S., & Slack, F. J. (2008). The let-7 family of microRNAs. Trends in cell biology, 18(10), 505-516.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis. Retrieved from [Link]

  • ResearchGate. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. Retrieved from [Link]

  • PLOS. (2023). How Targeted Cancer Drugs Disrupt the Cell Cycle. DNA Science. Retrieved from [Link]

  • Wang, Y., et al. (2021). Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts. Molecules, 26(16), 4945.
  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • Henriques, S. T., et al. (2019). Comparative Structure–Activity Analysis of the Antimicrobial Activity, Cytotoxicity, and Mechanism of Action of the Fungal Cyclohexadepsipeptides Enniatins and Beauvericin. Toxins, 11(9), 513.
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Application Notes and Protocols: Evaluating the Synergy of Morinamide with Other Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Morinamide Synergy

This compound is an antitubercular agent with a structural resemblance to pyrazinamide (PZA), a cornerstone drug in tuberculosis (TB) therapy.[1][2] PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[3][4] POA is particularly effective against semi-dormant Mycobacterium tuberculosis bacilli residing in acidic environments, such as within macrophages, where it is thought to disrupt membrane energetics and transport.[3][4][5] Given its crucial role in shortening TB treatment regimens, exploring new combination therapies that enhance or complement the action of PZA-like molecules is a key strategy in combating drug-resistant tuberculosis.[3][6]

The exploration of antibiotic synergy—where the combined effect of two drugs is greater than the sum of their individual effects—is a critical endeavor in antimicrobial drug development.[7] Synergistic combinations can potentially lower the required therapeutic doses, thereby reducing toxicity, and may also help prevent the emergence of drug-resistant bacterial strains.[3] This document provides a detailed protocol for researchers to systematically evaluate the synergistic potential of this compound when used in combination with other antibiotics against relevant bacterial pathogens, with a primary focus on Mycobacterium tuberculosis and other susceptible organisms.

Part 1: Foundational In Vitro Synergy Assessment: The Checkerboard Assay

The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of the interaction between two antimicrobial agents.[8][9] This assay allows for the simultaneous testing of multiple concentration combinations of two drugs to identify synergistic, additive, indifferent, or antagonistic interactions.

Causality Behind Experimental Choices

The checkerboard assay is selected as the initial screening method due to its efficiency in evaluating a wide range of drug concentrations. It provides a static snapshot of the interaction at the point of growth inhibition (Minimum Inhibitory Concentration - MIC). This allows for a rapid determination of whether a combination is promising enough to warrant further, more dynamic studies like time-kill assays.

Protocol 1: Checkerboard Broth Microdilution Assay

1. Materials and Reagents:

  • This compound (analytical grade)

  • Partner antibiotic(s) (analytical grade)

  • Appropriate bacterial strain(s) (e.g., Mycobacterium smegmatis as a surrogate for M. tuberculosis, or specific M. tuberculosis strains in a BSL-3 facility)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Resazurin sodium salt solution (for viability assessment, particularly for slow-growing mycobacteria)

  • Multichannel pipette

  • Incubator

2. Step-by-Step Methodology:

  • Determine the MIC of each drug individually: Before performing the checkerboard assay, the MIC of this compound and each partner antibiotic must be determined separately for the test organism(s) according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11]

  • Prepare drug solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent and dilute them in the appropriate broth to a concentration of 4x the highest concentration to be tested (typically 4x to 8x the MIC).

  • Set up the checkerboard plate:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • In the first column, add 100 µL of the 4x this compound solution to the wells in row A. This results in a 2x concentration.

    • Perform serial 2-fold dilutions of this compound down the columns by transferring 100 µL from row A to row B, and so on, discarding the final 100 µL from the last row.

    • In the first row, add 100 µL of the 4x partner antibiotic solution to the wells in column 1. This also results in a 2x concentration.

    • Perform serial 2-fold dilutions of the partner antibiotic across the rows by transferring 100 µL from column 1 to column 2, and so on, discarding the final 100 µL from the last column.

    • This creates a two-dimensional matrix of decreasing concentrations of both drugs.

  • Inoculate the plate: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 24-48 hours for standard bacteria, or several days for mycobacteria).

  • Determine the MICs in combination: After incubation, visually inspect the plates for turbidity or use a viability indicator like resazurin to determine the MIC of each drug in combination. The MIC is the lowest concentration that inhibits visible growth.

Data Analysis: Calculating the Fractional Inhibitory Concentration (FIC) Index

The FIC index is calculated for each well that shows growth inhibition using the following formula:[3][4][8]

FICA = MIC of Drug A in combination / MIC of Drug A alone FICB = MIC of Drug B in combination / MIC of Drug B alone

FIC Index (FICI) = FICA + FICB

The interaction is interpreted based on the FICI value as follows:

FIC Index (FICI) Interpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to < 4.0Indifference
≥ 4.0Antagonism

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI) values.

Visualization of the Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis MIC_A Determine MIC of this compound Plate_Setup Prepare 96-well plate with serial dilutions of both drugs MIC_A->Plate_Setup MIC_B Determine MIC of Partner Antibiotic MIC_B->Plate_Setup Inoculum Prepare Standardized Bacterial Inoculum Inoculate Inoculate plate with bacterial suspension Inoculum->Inoculate Plate_Setup->Inoculate Incubate Incubate at appropriate temperature Inoculate->Incubate Read_MIC Read MICs of combined drugs Incubate->Read_MIC Calc_FIC Calculate FIC Index (FICI = FICA + FICB) Read_MIC->Calc_FIC Interpret Interpret Results: Synergy, Additive, Indifference, Antagonism Calc_FIC->Interpret

Caption: Workflow for the checkerboard synergy assay.

Part 2: Dynamic Interaction Analysis: The Time-Kill Curve Assay

While the checkerboard assay provides a static measure of interaction, the time-kill curve assay offers a dynamic view of the antimicrobial effect over time. This method is crucial for determining whether a synergistic combination is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth).

Causality Behind Experimental Choices

The time-kill assay is a more resource-intensive method but provides invaluable information on the rate of bacterial killing. It is the gold standard for confirming bactericidal synergy. This assay is typically performed for combinations that show synergy or additivity in the checkerboard assay to understand the dynamics of the interaction and its potential clinical relevance.

Protocol 2: Time-Kill Curve Assay

1. Materials and Reagents:

  • This compound and partner antibiotic(s)

  • Test bacterial strain(s)

  • Appropriate broth medium

  • Sterile culture flasks or tubes

  • Shaking incubator

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony forming unit (CFU) counting

  • Spectrophotometer

2. Step-by-Step Methodology:

  • Prepare bacterial culture: Inoculate a flask of broth with the test organism and incubate until it reaches the logarithmic phase of growth (an optical density at 600 nm of approximately 0.2-0.3).

  • Standardize inoculum: Dilute the log-phase culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in flasks containing fresh broth.

  • Add antibiotics: Add this compound and/or the partner antibiotic to the flasks at concentrations determined from the checkerboard assay (e.g., 0.5x MIC, 1x MIC). Include the following controls:

    • Growth control (no antibiotic)

    • This compound alone

    • Partner antibiotic alone

    • This compound and partner antibiotic in combination

  • Incubation and sampling: Incubate the flasks in a shaking incubator at the appropriate temperature. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Determine viable counts: Perform serial dilutions of each aliquot in sterile saline or PBS and plate onto agar plates. Incubate the plates until colonies are visible, then count the number of CFUs.

  • Plot the data: Plot the log10 CFU/mL against time for each condition.

Data Analysis and Interpretation
  • Synergy: A ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.[3]

  • Indifference: A < 2-log10 change in CFU/mL between the combination and the most active single agent.[3]

  • Antagonism: A ≥ 2-log10 increase in CFU/mL between the combination and the most active single agent.

  • Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.

Visualization of Time-Kill Curve Interpretation

Time_Kill_Interpretation cluster_interpretation Interpreting Time-Kill Curve Results cluster_activity Defining Bactericidal vs. Bacteriostatic Synergy Synergy: ≥ 2-log10 decrease in CFU/mL vs. most active single agent Bactericidal Bactericidal: ≥ 3-log10 reduction in CFU/mL from initial inoculum Synergy->Bactericidal Often Correlates With Bacteriostatic Bacteriostatic: < 3-log10 reduction in CFU/mL from initial inoculum Synergy->Bacteriostatic Can also be Indifference Indifference: < 2-log10 change in CFU/mL vs. most active single agent Antagonism Antagonism: ≥ 2-log10 increase in CFU/mL vs. most active single agent

Caption: Criteria for interpreting time-kill assay results.

Summary of Expected Data Outcomes

The following table summarizes the potential outcomes from the synergy testing protocols:

Assay Parameter Measured Synergy Additive Indifference Antagonism
Checkerboard FIC Index≤ 0.5> 0.5 to ≤ 1.0> 1.0 to < 4.0≥ 4.0
Time-Kill Curve Change in log10 CFU/mL≥ 2-log10 decreaseN/A< 2-log10 change≥ 2-log10 increase

Table 2: Summary of potential outcomes from in vitro synergy testing of this compound.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound's synergistic potential with other antibiotics. A finding of synergy, particularly bactericidal synergy, would provide a strong rationale for further investigation, including in vivo efficacy studies in animal models of tuberculosis or other relevant infections. Understanding the synergistic interactions of this compound will be instrumental in developing novel, more effective combination therapies to address the growing challenge of antimicrobial resistance.

References

  • Peterson, J. R., & Okumura, C. Y. (2021). Mechanisms of Pyrazinamide Action and Resistance. Journal of Bacteriology, 203(14), e00112-21. [Link]

  • Ninja Nerd. (2022, July 15). Antimycobacterials | Anti-TB Drugs [Video]. YouTube. [Link]

  • Patsnap. (2024). What is the mechanism of this compound? Patsnap Synapse. [Link]

  • Dillon, N. A., et al. (2017). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 81(4), e00013-17. [Link]

  • Wikipedia. (n.d.). Pyrazinamide. [Link]

  • Wikipedia. (n.d.). This compound. [Link]

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing; 30th ed. CLSI supplement M100. CLSI. [Link]

  • National Institute of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. [Link]

  • Saktimay, S., et al. (2024). Pyrazinamide Resistance: A Major Cause of Switching Shorter to Longer Bedaquiline-based Regimens in Multidrug-resistant Tuberculosis Patients. International Journal of Mycobacteriology, 13(1), 1-6. [Link]

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  • Dupont, C., et al. (2025). Synergistic Interactions of MmpL3 Inhibitors with Antitubercular Compounds In Vitro. Antimicrobial Agents and Chemotherapy, 69(9), e00865-25. [Link]

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Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Morinamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug development professionals, to our dedicated technical support center for Morinamide. This guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome the primary challenge associated with this promising antitubercular agent: its low aqueous solubility. As your partner in research, we aim to equip you with the knowledge to not only solve experimental hurdles but also to understand the fundamental principles behind the proposed solutions.

Understanding the Challenge: this compound's Low Solubility

This compound, a pyrazine carboxamide derivative, is characterized by its poor solubility in aqueous solutions.[1][2] Experimental data indicates a solubility of approximately 30.6 µg/mL at a physiological pH of 7.4 , classifying it as a poorly water-soluble compound.[1] This low solubility can significantly hinder its preclinical and clinical development, impacting dissolution rates, bioavailability, and the ability to formulate suitable dosage forms.

This guide will walk you through a logical, stepwise approach to systematically address and improve the aqueous solubility of this compound, empowering you to advance your research and development efforts.

Frequently Asked Questions (FAQs)

Here, we address some of the initial questions you might have when encountering solubility issues with this compound.

Q1: My this compound won't dissolve in my aqueous buffer. What's the first thing I should check?

Initial Troubleshooting Step:

  • Recommendation: Before exploring more complex methods, systematically evaluate the solubility of this compound across a range of pH values (e.g., from pH 2 to pH 10).

  • Rationale: By understanding the pH-solubility profile, you can determine if a simple pH adjustment of your vehicle is sufficient to achieve the desired concentration for your experiments. This is often the most straightforward and cost-effective initial approach.

Q2: I've tried adjusting the pH, but the solubility is still insufficient for my needs. What is the next logical step?

A2: If pH modification alone is inadequate, the use of cosolvents is the next logical step. Cosolvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous vehicle.

Next-Step Troubleshooting:

  • Recommendation: Investigate the use of common pharmaceutical cosolvents such as ethanol, propylene glycol (PG), polyethylene glycols (PEGs, e.g., PEG 400), and dimethyl sulfoxide (DMSO). A study on the structurally similar pyrazinamide showed its highest solubility in DMSO.[6]

  • Rationale: By creating a solvent blend, you alter the dielectric constant of the medium, making it more favorable for the dissolution of lipophilic molecules like this compound. It's crucial to start with a small percentage of the cosolvent and incrementally increase it while monitoring for any signs of precipitation.

Q3: Are there any other simple additives I can try before moving to more advanced formulation techniques?

A3: Yes, the use of surfactants can be a simple and effective method to enhance solubility. Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, thereby increasing their apparent solubility in the aqueous medium.

Simple Additive Approach:

  • Recommendation: Screen a panel of pharmaceutically acceptable non-ionic surfactants (e.g., Polysorbate 80, Polysorbate 20) and ionic surfactants (e.g., Sodium Dodecyl Sulfate - SDS).

  • Rationale: Surfactants reduce the surface tension between the drug particles and the solvent, improving wettability. The formation of micelles creates a "hydrophobic core" within the aqueous solution where this compound can partition, leading to a significant increase in its concentration.[7][8]

Troubleshooting Guide: A Deeper Dive

This section provides more detailed protocols and explanations for advanced solubility enhancement techniques.

Issue 1: Inconsistent or Precipitating this compound Solutions

Cause: This often occurs when a supersaturated solution is created, which is thermodynamically unstable. This can happen during pH adjustments or when adding a concentrated stock solution of this compound in an organic solvent to an aqueous buffer.

Solution Workflow:

Caption: Workflow for addressing this compound precipitation.

Detailed Protocol 1: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., phosphate, acetate, borate buffers) at a constant ionic strength.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound powder to a known volume of each buffer in separate sealed vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot from the supernatant and dilute it with an appropriate solvent.

  • Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility (in µg/mL or mg/mL) against the corresponding pH to generate a pH-solubility profile.

Issue 2: Limited Solubility Increase with pH and Cosolvents

Cause: The intrinsic solubility of this compound may be too low for certain applications, requiring more advanced formulation strategies to significantly enhance its aqueous concentration.

Advanced Solutions:

  • Salt Formation: Converting the free base of this compound into a salt, such as this compound hydrochloride, can dramatically improve its aqueous solubility.[9][10] The hydrochloride salt form exists and its properties can be explored.[11]

  • Solid Dispersion: This technique involves dispersing this compound in a hydrophilic polymer matrix at a molecular level.[12][13][14] Upon contact with water, the polymer dissolves, releasing the drug as fine, amorphous particles with a high surface area, leading to enhanced dissolution and apparent solubility.

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range significantly increases its surface area-to-volume ratio, leading to a higher dissolution velocity and saturation solubility.[15][16][17]

Detailed Protocol 2: Preparation of a this compound Solid Dispersion (Solvent Evaporation Method)

  • Polymer and Solvent Selection:

    • Choose a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30), hydroxypropyl methylcellulose (HPMC), or a polyethylene glycol (PEG).

    • Select a common volatile solvent in which both this compound and the chosen polymer are soluble (e.g., ethanol, methanol, or a mixture thereof).

  • Dissolution: Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:5, 1:10 by weight) in the selected solvent.

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the flask wall.

  • Drying and Milling: Further dry the solid dispersion in a vacuum oven to remove any residual solvent. Gently scrape the film and mill it into a fine powder.

  • Characterization and Solubility Testing:

    • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.

    • Determine the aqueous solubility of the prepared solid dispersion using the shake-flask method described in Protocol 1.

Data Presentation: Expected Solubility Enhancement

TechniqueFold Increase in Solubility (Hypothetical)Key Considerations
pH Adjustment 2 - 10 foldDependent on pKa; potential for precipitation at certain pH values.
Cosolvents (e.g., 20% PEG 400) 5 - 50 foldPotential for in vivo precipitation upon dilution; biocompatibility of the solvent.
Surfactants (e.g., 2% Polysorbate 80) 10 - 100 foldPotential for foaming; impact on cellular assays.
Salt Formation (e.g., Hydrochloride) > 50 foldPotential for hygroscopicity; stability of the salt form.[9]
Solid Dispersion (e.g., 1:10 with PVP K30) > 100 foldPhysical stability of the amorphous state; selection of an appropriate polymer.
Nanosuspension > 100 foldPhysical stability (particle aggregation); requires specialized equipment.

Logical Relationships in Solubility Enhancement

The choice of a solubility enhancement technique often follows a logical progression from simpler to more complex methods.

G cluster_0 cluster_1 cluster_2 A Problem: Poor this compound Solubility B Tier 1: Simple Formulation Adjustments A->B Start Here pH pH Modification B->pH Cosolvent Cosolvents B->Cosolvent C Tier 2: Intermediate Formulation Strategies Surfactant Surfactants/Micellization C->Surfactant Salt Salt Formation C->Salt D Tier 3: Advanced Formulation Technologies SD Solid Dispersion D->SD Nano Nanosuspension D->Nano pH->C If insufficient Cosolvent->C If insufficient Surfactant->D If stability/concentration issues Salt->D If further enhancement needed

Caption: Decision tree for selecting a this compound solubility enhancement strategy.

Analytical Considerations

Accurate quantification of this compound is essential for all solubility studies.

  • UV-Vis Spectrophotometry: A simple and rapid method for concentration determination. A suitable wavelength of maximum absorbance (λmax) for this compound should be determined in the solvent system being used. For pyrazinamide, a λmax of around 268 nm has been reported.[18]

  • High-Performance Liquid Chromatography (HPLC): Provides greater specificity and can separate this compound from potential degradants or excipients. A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[9][11][19]

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges of this compound and accelerate your research and development programs. Our team of application scientists is available for further consultation on your specific experimental needs.

References

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer - Frontiers. (2023-07-10). Retrieved from [Link]

  • Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC - PubMed Central. (n.d.). Retrieved from [Link]

  • Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - SciSpace. (n.d.). Retrieved from [Link]

  • Morphazinamide | C10H14N4O2 | CID 70374 - PubChem. (n.d.). Retrieved from [Link]

  • This compound - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Development and validation of a RP-HPLC method for the quantitation of ethionamide in pharmaceutical dosage forms - ResearchGate. (n.d.). Retrieved from [Link]

  • Enhancing the Solubility and Dissolution Performance of Safinamide Using Salts - MDPI. (2021-10-16). Retrieved from [Link]

  • Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - PubMed. (2017-02-13). Retrieved from [Link]

  • Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. (2019-08-06). Retrieved from [Link]

  • Formulation and Optimization of Pyrazinamide-Loaded Solid Lipid Nanoparticles by Employing a Design of Experiments Approach - PMC - PubMed Central. (2022-05-14). Retrieved from [Link]

  • US7629346B2 - Pyrazinecarboxamide derivatives as CB1 antagonists - Google Patents. (n.d.).
  • Preparation and Characterization of Nanosuspensions of Triiodoaniline Derivative New Contrast Agent, and Investigation into Its Cytotoxicity and Contrast Properties - NIH. (n.d.). Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PubMed. (2023-09-19). Retrieved from [Link]

  • CN113069415A - Insoluble drug nanosuspension and preparation method thereof - Google Patents. (n.d.).
  • Surfactants with N-Heterocyclic Carbene Heads for the Application in Catalysis - KOPS. (n.d.). Retrieved from [Link]

  • This compound hydrochloride | C10H15ClN4O2 | CID 164837 - PubChem. (n.d.). Retrieved from [Link]

  • Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - ResearchGate. (2017-02-08). Retrieved from [Link]

  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - MDPI. (n.d.). Retrieved from [Link]

  • Formulation of pyrazinamide-loaded large porous particles for the pulmonary route: Avoiding crystal growth using excipients | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives | ACS Omega. (2023-01-14). Retrieved from [Link]

  • Cefdinir Solid Dispersion Composed of Hydrophilic Polymers with Enhanced Solubility, Dissolution, and Bioavailability in Rats - MDPI. (n.d.). Retrieved from [Link]

  • Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System - MDPI. (2023-11-01). Retrieved from [Link]

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - MDPI. (n.d.). Retrieved from [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths | Theoretical and Computational Chemistry | ChemRxiv | Cambridge Open Engage. (n.d.). Retrieved from [Link]

  • Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents - PMC - NIH. (n.d.). Retrieved from [Link]

  • Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets - Journal of Pharmacy & Pharmacognosy Research. (2021-03-04). Retrieved from [Link]

  • Insoluble Polymers in Solid Dispersions for Improving Bioavailability of Poorly Water-Soluble Drugs - PMC - NIH. (2020-07-28). Retrieved from [Link]

  • US2326497A - Water-soluble nitrogen-containing heterocyclic compound - Google Patents. (n.d.).
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  • Formulation Strategies of Nanosuspensions for Various Administration Routes - MDPI. (2023-05-17). Retrieved from [Link]

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  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. (2009-12-01). Retrieved from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous p K a values of sulfonamide drugs using equilibrium bond lengths - ResearchGate. (2019-05-19). Retrieved from [Link]

  • Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma - Journal of Pharmaceutical Negative Results. (n.d.). Retrieved from [Link]

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Morinamide Stability in Cell Culture Media: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing morinamide in their cell culture experiments. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous and cell culture environments. Inconsistent experimental outcomes can often be traced back to the degradation of the compound in solution. This resource will equip you with the knowledge to identify, mitigate, and control for these stability issues, ensuring the reliability and reproducibility of your results.

Understanding this compound's Chemical Nature

This compound, also known as morphazinamide, is a derivative of pyrazinamide, a first-line antituberculosis drug.[1][2] Structurally, it is N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide, featuring a secondary carboxamide group.[1] It is considered a prodrug that is metabolized in the body to pyrazinamide. Pyrazinamide itself is a prodrug that is hydrolyzed to its active form, pyrazinoic acid. This inherent susceptibility to hydrolysis is a critical factor to consider when working with this compound in aqueous solutions like cell culture media.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A: Yes, inconsistent results are a hallmark of compound instability. This compound, containing an amide linkage, is susceptible to hydrolysis, which can be influenced by several factors within your cell culture system. The rate of degradation can vary between experiments, leading to fluctuating effective concentrations of the active compound and, consequently, variable biological effects.

Q2: What are the primary factors that can cause this compound to degrade in my cell culture media?

A: The main culprits for the degradation of compounds like this compound in cell culture media are:

  • pH: The pH of your culture medium can significantly impact the rate of hydrolysis of the amide bond. Both acidic and basic conditions can catalyze this reaction. Standard cell culture media is typically buffered to a physiological pH of around 7.4, but cellular metabolism can cause local pH shifts.

  • Temperature: Incubation at 37°C, the standard for most mammalian cell cultures, will accelerate chemical reactions, including hydrolysis, compared to storage at lower temperatures.

  • Enzymatic Activity: If you are using serum-supplemented media, it's important to be aware that serum contains various enzymes, such as esterases and amidases, that can actively metabolize this compound. The type and concentration of these enzymes can vary between serum lots, introducing another source of variability.

  • Light Exposure: While less commonly the primary cause for amide hydrolysis, prolonged exposure to high-energy light can contribute to the degradation of some compounds. It is generally good practice to protect solutions of organic compounds from light.[3]

Q3: How can I prepare my this compound stock solution to maximize its stability?

A: Proper preparation and storage of your stock solution are crucial first steps.

  • Solvent Choice: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of many small molecules. It is generally a good choice for this compound as it is a non-aqueous solvent and will prevent hydrolysis during storage.

  • Storage Conditions: Store your DMSO stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light by using amber vials or by wrapping the vials in aluminum foil.

Troubleshooting Guide: Diagnosing and Solving this compound Instability

If you suspect this compound degradation is affecting your experiments, the following troubleshooting steps will help you confirm the issue and implement solutions.

Issue 1: Gradual Loss of Compound Efficacy Over Time

Symptoms:

  • Initial experiments with a fresh stock solution show a strong biological effect, but the effect diminishes in subsequent experiments using the same working solution.

  • You need to use progressively higher concentrations of this compound to achieve the same biological response.

Underlying Cause: This is a classic sign of compound degradation in your working solution.

Troubleshooting Workflow:

A Suspected Loss of Efficacy B Prepare Fresh Working Solution Daily A->B Action C Compare Efficacy of Fresh vs. Old Solution B->C Experiment D Efficacy Restored? C->D E Yes: Instability in Working Solution Confirmed D->E Outcome F No: Investigate Other Experimental Variables D->F Outcome

Workflow for diagnosing loss of efficacy.

Experimental Protocol: Comparative Efficacy Study

  • Prepare a fresh working solution of this compound in your cell culture medium from a frozen DMSO stock aliquot.

  • Use your existing (older) working solution that you suspect has degraded.

  • Set up parallel experiments treating your cells with both the fresh and old solutions at the same final concentration.

  • Assay for your biological endpoint at your desired time point.

  • Compare the results. A significantly stronger effect with the fresh solution confirms the instability of your working solution over time.

Solutions:

  • Fresh is Best: Always prepare your this compound working solution fresh for each experiment immediately before adding it to your cells.

  • Minimize Incubation Time in Media: If possible, design your experiments to have shorter incubation times.

Issue 2: Inconsistent Results Between Serum Batches or When Switching to Serum-Free Media

Symptoms:

  • You observe a significant change in the dose-response curve for this compound when you switch to a new lot of fetal bovine serum (FBS) or other serum.

  • The effective concentration of this compound is different in serum-containing versus serum-free media.

Underlying Cause: This points to enzymatic degradation of this compound by components in the serum.

Troubleshooting Workflow:

A Inconsistent Results with Different Serum Lots B Perform a Stability Study in Different Media Conditions A->B Action C Incubate this compound in: 1. Serum-Free Media 2. Media + Serum Lot A 3. Media + Serum Lot B B->C Experiment Setup D Quantify this compound Concentration Over Time (e.g., HPLC) C->D Analysis E Compare Degradation Rates D->E F Faster Degradation in Serum-Containing Media? E->F I Different Degradation Rates Between Serum Lots? E->I G Yes: Enzymatic Degradation Confirmed F->G Yes H No: Investigate Other Serum Effects F->H No J Yes: Lot-to-Lot Variability Confirmed I->J Yes K No: Re-evaluate Experimental Design I->K No

Workflow for diagnosing serum-related instability.

Experimental Protocol: this compound Stability Assessment in Different Media

This protocol requires access to an analytical chemistry technique such as High-Performance Liquid Chromatography (HPLC) to quantify the concentration of this compound over time.

  • Prepare three sets of this compound working solutions at your typical experimental concentration in:

    • Serum-free cell culture medium.

    • Cell culture medium supplemented with your old batch of serum.

    • Cell culture medium supplemented with your new batch of serum.

  • Incubate all three solutions under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Take samples from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately stop any further degradation in the samples by freezing them at -80°C or by adding a quenching solution if you have an established protocol.

  • Analyze the samples by HPLC to determine the concentration of intact this compound.

  • Plot the concentration of this compound versus time for each condition to determine the degradation rate.

Data Summary Table:

Media ConditionHalf-life (hours)% Remaining at 24 hours
Serum-Free
Media + Serum Lot A
Media + Serum Lot B

Solutions:

  • Consider Serum-Free Media: If your cell line can be maintained in serum-free media, this is the most straightforward way to eliminate enzymatic degradation from serum.

  • Heat-Inactivate Serum: Heat-inactivating the serum (typically by heating to 56°C for 30 minutes) can denature some of the enzymes responsible for compound degradation. However, this may also affect growth factors and other beneficial components of the serum.

  • Lot Qualification: If you must use serum, consider pre-screening new lots for their impact on this compound stability before using them in critical experiments.

  • Shorter Incubation Times: As with non-enzymatic hydrolysis, reducing the duration of the experiment will minimize the extent of degradation.

The Putative Degradation Pathway of this compound

Based on its chemical structure and the known metabolism of the related compound pyrazinamide, the primary degradation pathway for this compound in aqueous and biological media is likely hydrolysis of the amide bond.

This compound This compound N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide Pyrazinamide Pyrazinamide pyrazine-2-carboxamide This compound->Pyrazinamide Hydrolysis Morpholinemethanol Morpholin-4-ylmethanol This compound->Morpholinemethanol Hydrolysis PyrazinoicAcid Pyrazinoic Acid pyrazine-2-carboxylic acid Pyrazinamide->PyrazinoicAcid Hydrolysis

Putative hydrolysis pathway of this compound.

This initial hydrolysis would yield pyrazinamide and morpholin-4-ylmethanol. The pyrazinamide can then be further hydrolyzed to the active metabolite, pyrazinoic acid. It is important to consider that your experimental results may be due to the combined effects of this compound, pyrazinamide, and pyrazinoic acid, with the relative concentrations of each changing over time.

By understanding the potential for this compound instability and by systematically troubleshooting your experimental setup, you can ensure that your results are both accurate and reproducible.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70374, Morphazinamide. Retrieved January 22, 2026 from [Link].

  • Wikipedia. (2023). This compound. Retrieved January 22, 2026 from [Link].

  • Khan, A. B., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 8(52), 29699-29710. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1046, Pyrazinamide. Retrieved January 22, 2026 from [Link].

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
  • Cati, D. S., & Stoeckli-Evans, H. (2014). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Acta crystallographica. Section E, Structure reports online, 70(Pt 7), o718–o722. [Link]

  • Wessels, P., et al. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Nature Communications, 11(1), 1675. [Link]

  • Ahmad, I., et al. (2018). Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions. RSC Advances, 8(52), 29699-29710. [Link]

  • Donato, M. T., et al. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 60(11), 4541–4587. [Link]

  • Gauthier, M. A., & Gibson, H. W. (2008). Serum stability of antibody-drug conjugates. Bioconjugate chemistry, 19(9), 1864–1871. [Link]

  • Grindel, J. M. (2000). The impact of serum on cell culture performance. Bioprocess and biosystems engineering, 23(3), 269–274. [Link]

  • O'Donnell, J. N., et al. (2019). Cell culture media impacts on drug product solution stability. Biotechnology and bioengineering, 116(11), 2894–2905. [Link]

  • Zvibel, I., et al. (1991). Serum-free media for the culture of primary rat hepatocytes. In vitro cellular & developmental biology : journal of the Tissue Culture Association, 27A(1), 67–74. [Link]

  • Löffler, B., et al. (2021). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 118(10), 3791–3808. [Link]

  • Bocci, G., et al. (2013). The impact of serum protein binding on the distribution and activity of small molecule drugs. Expert opinion on drug metabolism & toxicology, 9(11), 1457–1467. [Link]

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Technical Support Center: Identification of Morinamide Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Morinamide and its degradation products. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based answers and troubleshooting strategies for common challenges encountered during the stability testing and analytical characterization of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding this compound stability and the analytical approaches required for its study.

Q1: What is this compound and why is its stability critical?

This compound is a second-line antituberculosis agent. Structurally, it is a morpholinomethyl derivative of pyrazinamide (PZA). Like its parent compound PZA, this compound is a prodrug. In the body, it is hydrolyzed back to pyrazinamide, which is then converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.

The stability of this compound is a critical quality attribute for several reasons:

  • Efficacy: Degradation of the active pharmaceutical ingredient (API) can lead to a lower effective dose, compromising the therapeutic outcome.

  • Safety: Degradation products may have different toxicological profiles than the parent drug, potentially introducing safety risks.

  • Regulatory Compliance: Regulatory bodies like the International Council for Harmonisation (ICH) require comprehensive stability data, including the identification and characterization of degradation products, to ensure the quality, safety, and efficacy of the final drug product.

The primary degradation pathway of concern is the hydrolysis of the amide bond, which cleaves the morpholine group to yield pyrazinamide, which can further hydrolyze to pyrazinoic acid. Understanding the kinetics and conditions that promote this and other degradation pathways is essential for developing a stable formulation and defining appropriate storage conditions.

Q2: What are the standard forced degradation conditions for studying this compound?

Forced degradation, or stress testing, is a mandatory step in drug development used to identify likely degradation products and establish the intrinsic stability of a molecule. These studies help develop and validate stability-indicating analytical methods. For a molecule like this compound, which contains a hydrolyzable amide group, a comprehensive study should include the following conditions as stipulated by ICH guideline Q1A(R2).

The goal is to achieve a target degradation of 5-20%. If extensive degradation is observed, the stress condition (e.g., time, temperature, or reagent concentration) should be reduced.

Table 1: Recommended Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTypical Duration & TemperatureCausality & Expected Outcome
Acid Hydrolysis 0.1 M HCl2-8 hours at 60-80°CPromotes cleavage of the amide bond. The primary expected degradant is pyrazinamide, followed by pyrazinoic acid.
Base Hydrolysis 0.1 M NaOH1-4 hours at 60-80°CBase-catalyzed hydrolysis is typically faster than acid-catalyzed for amides. Expect rapid formation of pyrazinoic acid.
Oxidation 3-30% H₂O₂24 hours at room temperatureThe pyrazine ring nitrogen atoms are susceptible to oxidation, potentially forming N-oxides.
Thermal Degradation Dry Heat48-72 hours at 80-105°CEvaluates the solid-state stability of the drug substance. Degradation pathways can be complex.
Photodegradation ICH Q1B compliant light sourceExpose to overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.Assesses light sensitivity. A control sample protected from light is essential for comparison.
Q3: What are the primary known degradation products of this compound?

Based on its chemical structure, the most anticipated degradation products arise from the hydrolysis of the amide linkage.

  • Pyrazinamide (PZA): This is the direct product of the hydrolysis of the N-morpholinomethyl bond. It is also an active antitubercular drug itself.

  • Pyrazinoic Acid (POA): This is the bioactive form of PZA and a subsequent hydrolysis product. It is formed by the hydrolysis of the amide group in PZA. In vivo, this conversion is enzymatic, but it can also occur under chemical stress (acid/base hydrolysis).

  • 5-hydroxypyrazinoic acid (5-OH-PA): While primarily a metabolite formed by xanthine oxidase in the liver, oxidative stress conditions might produce related hydroxylated species.

The primary degradation pathway is illustrated below.

G This compound This compound PZA Pyrazinamide (PZA) This compound->PZA Hydrolysis Morpholine Morpholine (Byproduct) This compound->Morpholine POA Pyrazinoic Acid (POA) PZA->POA Hydrolysis

Figure 1. Primary hydrolytic degradation pathway of this compound.

Q4: Which analytical techniques are best for identifying this compound degradation products?

A combination of chromatographic and spectroscopic techniques is essential for the separation and identification of degradation products.

  • High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: This is the workhorse technique for separating and quantifying the parent drug and its degradation products. A Reversed-Phase (RP-HPLC) method is most common. A Diode Array Detector (DAD) is crucial as it provides spectral information, helping to assess peak purity and tentatively identify related compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the definitive technique for structural elucidation. It provides the molecular weight of the degradation products and, with tandem MS (MS/MS), fragmentation patterns that act as a "fingerprint" for the molecule, allowing for confident identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For novel or unexpected degradation products, isolation followed by NMR analysis may be necessary for unambiguous structure confirmation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Q1: I see an unexpected peak in my chromatogram after a forced degradation study. How do I identify it?

This is a common and important scenario. The goal is to move from detection to identification systematically.

Step-by-Step Protocol: Identification of an Unknown Degradant

  • Assess Peak Purity: Use a Diode Array Detector (DAD) to check the peak purity of the unknown peak and the parent this compound peak. Co-elution can complicate identification.

  • Inject a Blank: Ensure the peak is not an artifact from the solvent, mobile phase, or sample matrix by injecting a blank (stress medium without the drug).

  • Preliminary Characterization via LC-UV:

    • Compare the UV spectrum of the unknown peak with that of this compound. A similar spectrum suggests the core chromophore (the pyrazine ring) is likely intact.

    • Note the retention time. Earlier eluting peaks on a typical C18 column are often more polar. For example, Pyrazinoic Acid, with its carboxyl group, will be more polar and elute earlier than Pyrazinamide.

  • Mass Spectrometry (LC-MS) Analysis:

    • Determine the molecular weight of the unknown peak from the mass spectrum.

    • Propose possible structures. For example, if the mass increases by 16 Da, this suggests an oxidation event (addition of an oxygen atom).

    • Perform tandem MS (MS/MS) on both this compound and the unknown peak. Compare the fragmentation patterns. Common fragments suggest a shared core structure, while differences can pinpoint the location of the chemical modification.

  • Confirmation (If Necessary): If the degradant is novel and its structure cannot be confirmed by MS alone, preparative HPLC may be required to isolate a sufficient quantity for NMR analysis.

G Start Unexpected Peak Observed in HPLC CheckPurity Step 1: Assess Peak Purity (Use DAD) Start->CheckPurity IsPure Is Peak Pure? CheckPurity->IsPure OptimizeMethod Optimize HPLC Method for Better Separation IsPure->OptimizeMethod No LCMS Step 2: LC-MS Analysis IsPure->LCMS Yes OptimizeMethod->CheckPurity MW Determine Molecular Weight (MW) LCMS->MW MSMS Acquire MS/MS Fragmentation MW->MSMS Propose Step 3: Propose Structure (e.g., MW+16 = Oxidation) MSMS->Propose CompareFrags Compare Fragments to Parent Drug Propose->CompareFrags Confirm Step 4: Confirm Structure (Reference Standard or NMR) CompareFrags->Confirm End Structure Identified Confirm->End

Figure 2. Workflow for identifying an unknown degradation product.

Q2: I'm having trouble separating this compound from Pyrazinamide and Pyrazinoic Acid. How can I optimize my HPLC method?

These three compounds have different polarities, which is the key to their separation on a reversed-phase column. Pyrazinoic acid is the most polar, followed by Pyrazinamide, and then this compound. The pH of the mobile phase is the most critical parameter to adjust.

  • Causality (The "Why"): Pyrazinoic acid has a carboxylic acid group (pKa ≈ 2.9). At a pH above its pKa, it will be deprotonated (negatively charged), making it very polar and causing it to elute very early, potentially in the solvent front. By lowering the mobile phase pH to below the pKa (e.g., pH 2.5-3.0), the carboxylic acid will be protonated (neutral), making it less polar and allowing it to be retained and separated on the C18 column.

Protocol: HPLC Method Optimization

  • Adjust Mobile Phase pH: Start with a mobile phase containing an acidic buffer (e.g., 0.1% formic acid or a phosphate buffer) to set the pH around 2.5-3.0. This will ensure Pyrazinoic Acid is in its neutral form.

  • Modify Organic Content: If peaks are still co-eluting, adjust the ratio of your organic solvent (e.g., acetonitrile or methanol).

    • To increase retention: Decrease the percentage of the organic solvent.

    • To decrease retention: Increase the percentage of the organic solvent.

  • Consider Gradient Elution: If an isocratic method (constant mobile phase composition) fails to provide adequate separation for all peaks within a reasonable time, switch to a gradient method. Start with a low percentage of organic solvent to retain and separate the polar compounds (like POA), then gradually increase the organic content to elute the less polar compounds (PZA and this compound).

  • Check Column Health: Poor peak shape and resolution can also be a sign of a degraded or contaminated column. Ensure your system is performing correctly with a standard column performance test mix.

Table 2: Example Starting HPLC Method Parameters

ParameterRecommended Setting
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient: Start at 5% B, ramp to 95% B over 15 min
Flow Rate 1.0 mL/min
Detection Wavelength 268 nm (for PZA) or DAD scan 200-400 nm
Column Temperature 30°C

References

  • Bhaskara Raju, V. et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Gopal, P. et al. (2020). Pyrazinamide triggers degradation of its target aspartate decarboxylase. Nature Communications. Available at: [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]

  • Kratochvíl, J. et al. (2022). N-Pyrazinoyl Substituted Amino Acids as Potential Antimycobacterial Agents—the Synthesis and Biological Evaluation of Enantiomers. International Journal of Molecular Sciences. Available at: [Link]

  • Sathish, P. et al. (2013). Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide. Journal of Pharmaceutical Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies of Rufinamide. [Table]. Available at: [Link]

  • Webb, J. S., & Arlt, H. G., Jr. (1955). U.S. Patent No. 2,705,714. U.S. Patent and Trademark Office.
  • Poupin, P. et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.

Technical Support Center: Optimizing Morinamide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morinamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for utilizing this compound in in vitro assays. Our goal is to equip you with the necessary information to ensure the scientific integrity and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as morphazinamide, is a derivative of pyrazinamide and is recognized as an antitubercular agent.[1][2] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[1] This is achieved by targeting the fatty acid synthase II (FAS-II) enzyme complex, leading to a weakened cell wall and eventual bacterial cell death.[1] It is important to note that while some sources may classify this compound as a non-steroidal anti-inflammatory drug (NSAID), its established and primary role is in tuberculosis treatment.[1][3]

Q2: What are the key physicochemical properties of this compound?

Understanding the fundamental properties of this compound is crucial for experimental design.

PropertyValueSource
Chemical Formula C₁₀H₁₄N₄O₂[2][4][5][6]
Molar Mass 222.24 g/mol [2][6][7]
CAS Number (Free Base) 952-54-5[2][4][5][7][8][9]
CAS Number (HCl Salt) 1473-73-0[8][10]
Appearance Solid powder[8]
Solubility (pH 7.4) 30.6 µg/mL[7]

Q3: How should I store this compound powder and stock solutions?

For long-term stability, this compound powder should be stored in a dry, dark environment at -20°C.[8] For short-term storage (days to weeks), 0-4°C is acceptable.[8] Stock solutions, once prepared, should be aliquoted to minimize freeze-thaw cycles and stored at -20°C.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments with this compound.

Q1: My this compound is precipitating in the cell culture medium. What should I do?

Precipitation is a common issue when working with compounds that have limited aqueous solubility. Here’s a systematic approach to troubleshoot this problem.

Troubleshooting Workflow for this compound Precipitation

start Precipitation Observed check_stock 1. Verify Stock Solution Clarity start->check_stock stock_issue Stock solution is cloudy or has precipitate. check_stock->stock_issue No check_final_conc 2. Check Final Concentration check_stock->check_final_conc Yes reprepare_stock Re-prepare stock solution. Consider gentle warming or sonication. stock_issue->reprepare_stock reprepare_stock->check_stock conc_too_high Final concentration exceeds solubility limit (~30.6 µg/mL). check_final_conc->conc_too_high Yes check_dmso_perc 3. Evaluate DMSO Concentration check_final_conc->check_dmso_perc No reduce_conc Lower the final working concentration. conc_too_high->reduce_conc success Problem Resolved reduce_conc->success dmso_too_low Final DMSO concentration is too low to maintain solubility. check_dmso_perc->dmso_too_low Yes check_media_interaction 4. Assess Media Interaction check_dmso_perc->check_media_interaction No increase_dmso Increase final DMSO concentration (typically ≤0.5% to avoid cytotoxicity). dmso_too_low->increase_dmso increase_dmso->success media_issue Precipitation occurs immediately upon addition to media. check_media_interaction->media_issue Yes check_media_interaction->success No serial_dilution Perform serial dilutions in media to avoid shocking the compound out of solution. media_issue->serial_dilution serial_dilution->success

Caption: Decision tree for troubleshooting this compound precipitation.

Q2: I'm observing high cytotoxicity in my control cells treated with the vehicle (DMSO). How can I address this?

While DMSO is a common solvent, it can be toxic to cells at higher concentrations.

  • Actionable Step: First, determine the maximum tolerable DMSO concentration for your specific cell line. This is typically between 0.1% and 0.5%.

  • Protocol: Run a dose-response experiment with your cells using only DMSO at various concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%). Measure cell viability after the intended incubation period of your main experiment. This will establish a clear upper limit for the DMSO concentration in your assays.

Q3: My results are inconsistent between experiments. What could be the cause?

Inconsistent results can stem from several factors related to compound handling and stability.

  • Stability in Media: The stability of this compound in cell culture media over long incubation periods is not well-documented.[11] If your assay runs for 24 hours or longer, the compound may be degrading.

    • Recommendation: To assess stability, prepare your highest working concentration of this compound in your cell culture medium and incubate it under the same conditions as your experiment (e.g., 37°C, 5% CO₂).[11] At different time points (e.g., 0, 8, 24, 48 hours), analyze the concentration of the compound, for instance, using HPLC. If significant degradation is observed, consider replenishing the medium with freshly prepared this compound solution during the experiment.[12]

  • Stock Solution Integrity: Repeated freeze-thaw cycles of your stock solution can lead to degradation or concentration changes due to solvent evaporation.

    • Best Practice: Aliquot your stock solution into single-use volumes to ensure consistency across experiments.[13]

Experimental Protocols

Here are detailed protocols for key procedures in optimizing this compound concentration.

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

  • Preparation: Bring the this compound powder and anhydrous DMSO to room temperature.

  • Weighing: On a calibrated analytical balance, weigh out 2.22 mg of this compound (molar mass = 222.24 g/mol ).

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to achieve a 10 mM stock solution.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution.[13]

  • Sterilization: While many protocols suggest that compounds dissolved in 100% DMSO are self-sterilizing, for cell culture applications, you may filter the stock solution through a 0.22 µm PTFE syringe filter into a sterile tube.[13][14]

  • Storage: Aliquot the stock solution into sterile, single-use tubes and store at -20°C.

Experimental Workflow for this compound Stock and Working Solution Preparation

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve solubilize Vortex/Sonicate dissolve->solubilize sterilize Filter Sterilize (Optional) solubilize->sterilize aliquot_store Aliquot and Store at -20°C sterilize->aliquot_store thaw Thaw Stock Aliquot aliquot_store->thaw For Experiment dilute Serially Dilute in Cell Culture Medium thaw->dilute apply Apply to Cells dilute->apply

Caption: Workflow for preparing this compound solutions.

Protocol 2: Determining the Optimal Concentration Range using a Cell Viability Assay (e.g., MTT Assay)

This protocol will help you determine the cytotoxic potential of this compound on your chosen cell line and identify a suitable concentration range for your experiments.

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of Dilutions: Prepare a series of this compound dilutions in your cell culture medium from your stock solution. A common starting range is a log or semi-log dilution series (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).[15] Remember to include a vehicle control (medium with the highest percentage of DMSO used) and a no-treatment control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your planned experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth). For your functional assays, it is advisable to work with concentrations well below the IC₅₀ to avoid confounding cytotoxic effects.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of this compound?
  • Wikipedia. (n.d.). This compound. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 15). What is this compound used for?
  • PubChem. (n.d.). This compound hydrochloride | C10H15ClN4O2 | CID 164837. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, S., et al. (2015). Comprehensive cytotoxic evaluation of morin, a bioflavonoid against verapamil on rat gastrointestinal epithelium for novel pharmaceutical application involving P-glycoprotein inhibition. Journal of Pharmacy and Pharmacology, 67(7), 963-974.
  • PubChem. (n.d.). Morphazinamide | C10H14N4O2 | CID 70374. Retrieved from [Link]

  • precisionFDA. (n.d.). This compound. Retrieved from [Link]

  • Chan, K. (2017, February 1). Answer to "Which concentrations-steps are the best fo a series for screen in in vitro experiment ?". ResearchGate. Retrieved from [Link]

  • Scialis, R. (2017, December 14). Answer to "How to know the stability of drugs and reagents in the cell culture media?". ResearchGate. Retrieved from [Link]

  • Reddit. (2024, September 11). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • SASTRA University. (2024, July 24). How to maintain the drug concentration in cell culture study for long term?. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Overcoming Morinamide Resistance in Mycobacteria

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Morinamide and its application against Mycobacterium tuberculosis. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation, with a focus on the pervasive issue of drug resistance.

Section 1: Frequently Asked Questions (FAQs) on this compound Resistance

This section addresses fundamental concepts regarding this compound's mechanism and the evolution of resistance in mycobacteria.

Q1: What is the relationship between this compound and Pyrazinamide (PZA)?

This compound is a prodrug that is metabolized in the body to form Pyrazinamide (PZA).[1] PZA, also a prodrug, is a critical first-line antituberculosis agent.[2] For in vitro experimental purposes, PZA is typically used directly. The resistance mechanisms for both compounds are centered on the activation and action of PZA.

Q2: What is the primary mechanism of action for Pyrazinamide?

PZA's activity is unique among anti-TB drugs. It is a prodrug that passively diffuses into the mycobacterial cell. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts PZA into its active form, pyrazinoic acid (POA).[3][4][5] POA is particularly effective against semi-dormant or non-replicating mycobacteria found in the acidic environments of inflammatory lesions.[5] The accumulation of protonated POA in the acidic cytoplasm is thought to disrupt membrane potential and transport functions, leading to cell death.[4][6]

Q3: What is the most common mechanism of resistance to this compound/PZA?

The overwhelming majority of PZA resistance is due to mutations within the pncA gene.[7][8][9] These mutations can be nucleotide substitutions, insertions, or deletions that result in a loss of pyrazinamidase (PZase) enzyme function.[8][10] Without a functional PZase, the mycobacterium cannot convert the PZA prodrug into its active POA form, rendering the drug ineffective.[11] The mutations are highly diverse and can be found throughout the entire pncA gene.[2][7]

Q4: Can genetic mutations other than in pncA confer resistance to PZA?

Yes, while less common, mutations in other genes have been identified in PZA-resistant strains that possess a wild-type pncA gene. These include:

  • rpsA: This gene encodes the Ribosomal Protein S1. POA is thought to bind to RpsA, inhibiting the process of trans-translation, which is essential for rescuing stalled ribosomes and maintaining protein synthesis, particularly in persistent bacteria.[5][6] Mutations in rpsA can prevent POA binding, leading to resistance.

  • panD: This gene encodes the aspartate decarboxylase, an enzyme crucial for the biosynthesis of pantothenate (Vitamin B5) and Coenzyme A (CoA).[12][13] It is proposed that POA may inhibit PanD, depleting CoA levels.[5][12] Mutations in panD can therefore confer resistance.

Q5: Do non-genetic mechanisms, like efflux pumps, contribute to this compound/PZA resistance?

Yes, efflux pumps, which are membrane proteins that expel toxic substances from the cell, can play a role in PZA resistance.[14] Overexpression or mutations in specific efflux pumps, such as Rv1258c (also known as Tap), have been shown to confer resistance to PZA and other drugs.[15][16] These pumps can actively transport the active form, pyrazinoic acid (POA), out of the cell, preventing it from reaching a bactericidal concentration.[16]

Q6: How does the metabolic state of M. tuberculosis influence its susceptibility to this compound/PZA?

The metabolic state is critical. PZA has a remarkable ability to kill semi-dormant, non-replicating mycobacteria (persisters) that are often found in acidic, low-oxygen environments within the host.[5][17] These persisters are notoriously tolerant to most other antibiotics, which typically target processes in actively replicating bacteria.[18][19] Therefore, PZA's efficacy is highest against these slow-metabolizing populations, making it a key sterilizing drug in combination therapy.[2] Conversely, it shows little activity against actively growing bacilli at a neutral pH.[6]

Section 2: Troubleshooting Experimental Challenges

This guide provides a structured approach to diagnosing and resolving common issues encountered during this compound/PZA susceptibility testing.

Problem: My M. tuberculosis strain shows phenotypic resistance to PZA, but its pncA gene sequence is wild-type.

This is a frequent and challenging scenario in the laboratory. The absence of a pncA mutation does not rule out true resistance. Here is a systematic approach to investigate the underlying cause.

Logical Workflow for Investigating pncA Wild-Type Resistance

A Start: Phenotypic PZA Resistance with Wild-Type pncA B Verify Phenotypic Result: Repeat MIC with Reduced Inoculum A->B C Strain is Susceptible (False Resistance) B->C Yes D Strain Remains Resistant (Confirmed Resistance) B->D No E Investigate Alternative Genetic Loci: Sequence rpsA and panD D->E F Mutation Found in rpsA or panD? E->F G Resistance Mechanism Identified F->G Yes H No Mutation Found: Investigate Efflux Pump Activity F->H No I Perform Efflux Assay (e.g., EtBr accumulation +/- EPI) H->I J Increased Efflux Activity Observed? I->J K Efflux is Likely Resistance Mechanism J->K Yes L Mechanism Remains Unknown: Consider Novel Resistance Pathways J->L No

Caption: Troubleshooting workflow for PZA resistance.

  • Question: Could my initial phenotypic result be incorrect?

    • Causality: Phenotypic PZA susceptibility testing is notoriously challenging and prone to error.[20] The test requires an acidic medium (pH ~5.5-5.9) that is suboptimal for M. tuberculosis growth.[21] A common source of error is "false resistance," which can occur if the bacterial inoculum is too dense. A high density of bacteria can raise the pH of the test medium, inactivating the drug and leading to a false-resistant result.[20][22]

    • Troubleshooting Action:

      • Verify Media pH: Ensure your testing medium (e.g., 7H9 broth or 7H11 agar) is correctly buffered to the required acidic pH before inoculation.

      • Standardize Inoculum: Precisely standardize your bacterial inoculum to a 0.5 McFarland standard before dilution.

      • Perform Reduced Inoculum Test: As a confirmatory step, repeat the PZA susceptibility test using a 100-fold dilution of the standard inoculum.[22] If the strain appears susceptible with the reduced inoculum, your initial result was likely false resistance.

  • Question: If resistance is confirmed, what is the next most likely genetic cause?

    • Causality: As discussed in the FAQ, mutations in the downstream targets of POA, namely rpsA and panD, can confer resistance even with a functional PZase enzyme.[5]

    • Troubleshooting Action:

      • Sequence Target Genes: Perform Sanger or whole-genome sequencing to analyze the coding regions and promoters of rpsA and panD.

      • Compare to Reference: Align the sequences against a known susceptible reference strain (e.g., H37Rv) to identify any single nucleotide polymorphisms (SNPs), insertions, or deletions.

  • Question: What if rpsA and panD are also wild-type?

    • Causality: If the primary activation gene (pncA) and known target genes (rpsA, panD) are all wild-type, a non-genetic mechanism like the overexpression of an efflux pump is a strong possibility.[15] The Rv1258c pump, for instance, can remove POA from the cell.[16]

    • Troubleshooting Action:

      • Perform an Efflux Pump Assay: Use a fluorometric method to assess efflux activity. A common approach involves measuring the accumulation of a fluorescent substrate, such as ethidium bromide, inside the bacterial cells.

      • Use an Efflux Pump Inhibitor (EPI): Perform the assay in parallel with and without a known EPI like verapamil or piperine.[16][23] If the resistant strain accumulates significantly more fluorescence (i.e., has lower efflux) in the presence of the EPI, it strongly suggests that efflux is the resistance mechanism.

      • Confirm with MIC Shift: You can also perform a PZA MIC assay with and without the EPI. A significant decrease in the MIC in the presence of the EPI would corroborate the role of efflux in resistance.

Section 3: Key Experimental Protocols & Data

Protocol 3.1: PZA Susceptibility Testing via Resazurin Microtiter Assay (REMA)

The REMA method is a colorimetric, rapid, and inexpensive way to determine the Minimum Inhibitory Concentration (MIC).[24]

Materials:

  • Middlebrook 7H9 broth, supplemented with OADC and 0.1% casitone.

  • Sterile 96-well microplates.

  • Pyrazinamide (PZA) stock solution.

  • Resazurin sodium salt solution (0.02% w/v in sterile water).

  • M. tuberculosis culture, adjusted to a 0.5 McFarland standard.

Procedure:

  • Prepare Acidic Medium: Adjust the pH of the 7H9 broth to 5.5 using sterile HCl. Filter-sterilize the final medium.

  • Drug Dilution: Prepare serial twofold dilutions of PZA in the acidic 7H9 broth directly in the 96-well plate. Final concentrations should range from 12.5 µg/mL to 800 µg/mL or higher. Include a drug-free control well.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:100 in acidic 7H9 broth.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the plate.

  • Incubation: Seal the plate and incubate at 37°C for 7 days.

  • Add Indicator: Add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours.

  • Read Results: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest PZA concentration that prevents this color change (i.e., remains blue).

Interpretation of REMA Results
Well Color Result
BlueNo bacterial growth
PinkBacterial growth
MIC Value Interpretation (Example Cut-off)
≤ 100 µg/mLSusceptible
> 100 µg/mLResistant

Note: The critical concentration for PZA can vary between methodologies. Laboratories should validate their own cut-offs.[21]

Protocol 3.2: Molecular Detection of Resistance via pncA Sequencing

Direct sequencing of the pncA gene is the most reliable method for identifying the primary mechanism of PZA resistance.[8][25]

Procedure:

  • DNA Extraction: Extract high-quality genomic DNA from the M. tuberculosis isolate.

  • PCR Amplification: Amplify the entire pncA gene (approximately 561 bp) and its promoter region using validated primers.

  • PCR Product Purification: Purify the amplified PCR product to remove primers and dNTPs.

  • Sanger Sequencing: Send the purified product for bidirectional Sanger sequencing using both the forward and reverse amplification primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequence reads to obtain a consensus sequence.

    • Align the consensus sequence against the wild-type pncA sequence from a reference strain (e.g., H37Rv).

    • Identify any mutations (substitutions, insertions, deletions) and determine if they cause a change in the amino acid sequence (missense, nonsense) or a frameshift.

Section 4: Strategies to Overcome this compound Resistance

Addressing established resistance requires innovative approaches that go beyond monotherapy.

Q: Can combination therapy be used to overcome this compound resistance?

A: Yes, this is the cornerstone of modern TB treatment.[26] While combination therapy may not restore susceptibility in a strain with a loss-of-function pncA mutation, it is essential for preventing the emergence of resistance and for treating infections caused by drug-resistant strains.[27] New regimens combining novel drugs like Bedaquiline and Pretomanid with existing drugs are being used to shorten and improve treatment outcomes for drug-resistant TB.[28][29] The strategy is to use multiple drugs with different mechanisms of action to ensure that if a bacterium is resistant to one, it will be killed by another.[26]

Q: Are there compounds that can restore sensitivity to this compound/PZA?

A: In cases where resistance is mediated by efflux pumps, Efflux Pump Inhibitors (EPIs) are a promising strategy.[30] Compounds like piperine have been shown to inhibit the activity of mycobacterial efflux pumps and can restore susceptibility to PZA in strains where resistance is due to increased efflux.[16] This approach essentially "disarms" the bacterium's defense mechanism, allowing the antibiotic to accumulate and exert its effect.[23]

Q: How can we target the non-replicating "persister" cells that are a major challenge in TB treatment?

A: This is PZA's primary role. However, if resistance to PZA develops, other strategies are needed. One emerging area is metabolic modulation . The goal is to "reawaken" dormant bacteria, forcing them into a more metabolically active state where they become susceptible to conventional antibiotics that target replication.[18][19] This could involve providing specific nutrients or inhibiting pathways that induce dormancy.[17] Another approach is to develop drugs that, like PZA, specifically target the unique metabolic vulnerabilities of these persister cells, such as their reliance on different energy pathways.[5][31] Prodrug strategies that are activated only under the hypoxic conditions characteristic of persister environments are also being explored.[32]

Section 5: Visual Diagrams

Mechanism of this compound/PZA Action and Resistance

cluster_cell Mycobacterium Cell cluster_resistance Resistance Mechanisms PZA_in PZA (Prodrug) PncA PncA Enzyme PZA_in->PncA Conversion POA POA (Active Drug) PncA->POA Target Downstream Targets (RpsA, PanD, etc.) POA->Target Inhibition Efflux Efflux Pump (e.g., Rv1258c) POA->Efflux Expulsion Effect Cell Death Target->Effect R1 pncA Mutation (No Conversion) R1->PncA Blocks R2 Target Mutation (rpsA, panD) R2->Target Blocks R3 Efflux Upregulation R3->Efflux Enhances PZA_out PZA (External) PZA_out->PZA_in Passive Diffusion

Caption: PZA activation pathway and points of resistance.

References

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Technical Support Center: Troubleshooting Inconsistent Results in Morinamide Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for morinamide research. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during in vitro and in vivo experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower you to design robust, reproducible experiments.

This resource is structured to address specific issues in a question-and-answer format, moving from foundational knowledge to detailed troubleshooting for complex experimental workflows.

Part 1: Frequently Asked Questions (FAQs) about this compound

This section addresses fundamental questions about this compound's properties and handling, which are often the root cause of experimental variability.

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as morphazinamide, is a synthetic derivative of pyrazinamide and is primarily investigated for its anti-tuberculosis activity.[1] While it is metabolized to pyrazinamide in the body, this compound itself possesses intrinsic in vitro activity against Mycobacterium tuberculosis.[1] Its core mechanism of action, similar to pyrazinamide, involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall. This is achieved through the disruption of the fatty acid synthase II (FAS-II) enzyme complex, leading to a weakened cell wall and eventual cell death.

Q2: I'm observing poor solubility of my this compound powder. What is the recommended solvent and storage procedure for a stock solution?

This compound is known to have poor aqueous solubility.[2] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into your aqueous experimental medium.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving this compound.

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve in a minimal amount of high-purity DMSO (e.g., cell culture grade).

    • Gently vortex or sonicate at room temperature to ensure complete dissolution.

    • Bring the solution to the final desired volume with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Q3: My this compound solution appears to be degrading over time, indicated by a color change. What could be the cause?

This compound, like many small molecules, can be susceptible to degradation under certain conditions. The primary factors to consider are:

  • pH: this compound's stability is pH-dependent. Extreme pH values can lead to hydrolysis of the amide group.

  • Light: Photodegradation can occur with prolonged exposure to light.

  • Temperature: Elevated temperatures can accelerate degradation.

Always prepare fresh dilutions from your frozen stock solution for each experiment and avoid prolonged storage of working solutions at room temperature.

Part 2: Troubleshooting Inconsistent Results in Cell-Based Assays

Cell-based assays, such as Minimum Inhibitory Concentration (MIC) assays against M. tuberculosis, are central to evaluating this compound's efficacy. However, they are also prone to variability.

Q4: My MIC values for this compound against M. tuberculosis are inconsistent between experiments. What are the likely culprits?

Inconsistent MIC values are a common frustration in anti-tuberculosis drug testing. Here’s a systematic approach to troubleshooting this issue:

1. The Critical Role of pH:

The activity of pyrazinamide, and by extension this compound, is highly dependent on an acidic pH environment.[3] M. tuberculosis resides within the acidic phagosomes of macrophages, and the drug's efficacy is significantly higher at acidic pH.

  • Potential Problem: Inconsistent pH of your bacterial growth medium.

  • Troubleshooting Steps:

    • Verify Media pH: Before each experiment, meticulously measure and adjust the pH of your growth medium (e.g., Middlebrook 7H9) to the desired acidic level (typically pH 5.5-6.0).

    • Buffering Capacity: Ensure your medium has sufficient buffering capacity to maintain the acidic pH throughout the incubation period, as bacterial metabolism can alter the pH.

    • Standardize pH Adjustment: Use a standardized protocol for pH adjustment, including the type and concentration of the acid used (e.g., HCl).

2. Inoculum Preparation and Standardization:

The density of the bacterial inoculum is a critical parameter in MIC assays.

  • Potential Problem: Inconsistent bacterial density in the inoculum.

  • Troubleshooting Steps:

    • Spectrophotometric Standardization: Always standardize your M. tuberculosis inoculum to a specific optical density (OD) at 600 nm (e.g., OD600 of 0.05-0.1) before adding it to the assay plates.

    • Homogeneous Suspension: Ensure a single-cell suspension by vortexing with glass beads to break up clumps before OD measurement.

    • Viability Check: Periodically perform serial dilutions and plate counting to correlate OD with colony-forming units (CFUs) and ensure the viability of your bacterial stock.

3. This compound Solubility and Precipitation in Media:

Even when diluted from a DMSO stock, this compound can precipitate in aqueous media, especially at higher concentrations.

  • Potential Problem: Precipitation of this compound in the assay wells.

  • Troubleshooting Steps:

    • Visual Inspection: Before adding the inoculum, carefully inspect the assay plate under a microscope for any signs of drug precipitation.

    • Solubility Enhancement: Consider the use of solubility-enhancing excipients, such as cyclodextrins, if precipitation is a persistent issue. However, these must be validated to ensure they do not affect bacterial growth or this compound activity.

    • Highest Test Concentration: The highest concentration of this compound tested should not exceed its solubility limit in the final assay medium.

4. Interaction with Media Components and Serum Proteins:

Cell culture media are complex mixtures, and their components can interact with the test compound. If you are performing intracellular activity assays in macrophages, serum proteins in the medium can also be a factor.

  • Potential Problem: Binding of this compound to media components or serum proteins, reducing its bioavailable concentration.[4][5][6][7][8]

  • Troubleshooting Steps:

    • Media Consistency: Use the same batch of media and supplements for a set of comparative experiments.

    • Serum-Free vs. Serum-Containing Media: If applicable, compare this compound's activity in serum-free and serum-containing media to assess the impact of protein binding.

    • Control for Media Effects: Always include a "media only" control (no drug) and a "drug in media" control (no cells) to monitor for any background effects or contamination.

Experimental Workflow: Standardizing a this compound MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout Mtb_Culture 1. M. tuberculosis Culture (Log Phase) Inoculum_Prep 5. Standardize Mtb Inoculum (OD600) Mtb_Culture->Inoculum_Prep Morinamide_Stock 2. Prepare this compound Stock (DMSO) Serial_Dilution 4. Serial Dilution of this compound in 96-well plate Morinamide_Stock->Serial_Dilution Media_Prep 3. Prepare & pH-adjust Assay Medium (pH 5.8) Media_Prep->Serial_Dilution Inoculate 6. Inoculate Plate Serial_Dilution->Inoculate Inoculum_Prep->Inoculate Incubate 7. Incubate (37°C, 7-14 days) Inoculate->Incubate Readout 8. Add Viability Indicator (e.g., Resazurin) Incubate->Readout Determine_MIC 9. Determine MIC (Lowest concentration with no growth) Readout->Determine_MIC

Caption: Standardized workflow for a this compound MIC assay.

Part 3: Troubleshooting Inconsistent Results in Analytical Chemistry (HPLC)

High-Performance Liquid Chromatography (HPLC) is essential for quantifying this compound in various matrices and for assessing its stability. Inconsistent HPLC results can compromise the integrity of your data.

Q5: I am seeing variable peak areas and retention times for this compound in my HPLC analysis. How can I improve the reproducibility of my method?

Inconsistent HPLC results often stem from issues with the mobile phase, column, or sample preparation. Here is a troubleshooting guide based on validated methods for similar compounds.[9][10][11]

1. Mobile Phase Preparation and Composition:

The mobile phase is the lifeblood of your HPLC system.

  • Potential Problem: Inconsistent mobile phase composition, pH, or degassing.

  • Troubleshooting Steps:

    • Precise Preparation: Always prepare the mobile phase fresh daily using high-purity solvents and reagents. Use volumetric flasks for accurate measurements.

    • pH Control: If using a buffer, ensure its pH is accurately adjusted and that it is within the stable pH range of your column. For this compound, a slightly acidic mobile phase (e.g., pH 4.4-5.0) is a good starting point.[9][10]

    • Degassing: Thoroughly degas the mobile phase before use to prevent air bubbles from interfering with the pump and detector.

    • Solvent Miscibility: Ensure that the organic and aqueous components of your mobile phase are fully miscible at the intended ratios.

2. Column Health and Equilibration:

The column is where the separation happens, and its condition is paramount.

  • Potential Problem: Column degradation, contamination, or insufficient equilibration.

  • Troubleshooting Steps:

    • Column Equilibration: Before starting a sequence of injections, equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

    • Column Washing: After each run, wash the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove any strongly retained compounds.

    • Guard Column: Use a guard column to protect your analytical column from contaminants in the sample.

    • Column Performance Check: Regularly check the column's performance by injecting a standard and monitoring peak shape, retention time, and plate count.

3. Sample Preparation and Injection:

The quality of your sample and the precision of your injection are critical.

  • Potential Problem: Incomplete dissolution of this compound, sample matrix effects, or inconsistent injection volume.

  • Troubleshooting Steps:

    • Sample Filtration: Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could clog the column.

    • Matrix Matching: When analyzing this compound in complex matrices (e.g., plasma, cell lysates), prepare your calibration standards in the same matrix to account for any matrix effects.

    • Injector Maintenance: Regularly clean and maintain the autosampler and injection port to ensure accurate and reproducible injection volumes.

Protocol: A Validated Stability-Indicating HPLC Method for this compound (Adapted from Morin Hydrate Method)

This protocol is adapted from a validated method for a similar flavonoid and should serve as an excellent starting point for this compound analysis.[9]

Parameter Condition Rationale
Column C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds like this compound.
Mobile Phase Acetonitrile : 10 mM Potassium Dihydrogen Phosphate (pH 5.0) (40:60 v/v)A common mobile phase for reverse-phase chromatography of polar compounds. The buffer controls the ionization state of this compound for consistent retention.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 260 nmBased on the UV absorbance spectrum of similar compounds. This should be optimized by scanning a this compound standard.
Injection Volume 20 µLA typical injection volume that can be adjusted based on concentration and sensitivity.
Column Temp. Ambient or 25°CMaintaining a constant temperature improves retention time reproducibility.

Part 4: Understanding and Mitigating this compound Degradation

This compound's stability is a key factor in obtaining reliable experimental results. Understanding its degradation pathways is crucial for proper handling and data interpretation.

Q6: I suspect my this compound is degrading during my experiment. What are the likely degradation pathways and how can I minimize this?

The primary degradation pathway for this compound is likely hydrolysis of the amide bond, especially under non-neutral pH conditions.[12] Other potential pathways include oxidation and photolysis.

Visualizing Potential Degradation

Morinamide_Degradation cluster_degradation Degradation Pathways cluster_products Potential Degradation Products This compound This compound N-(morpholin-4-ylmethyl)pyrazine-2-carboxamide Hydrolysis Hydrolysis (Acidic/Basic Conditions) This compound->Hydrolysis Oxidation Oxidation (Presence of Oxidizing Agents) This compound->Oxidation Photolysis Photolysis (UV Light Exposure) This compound->Photolysis Pyrazinoic_Acid Pyrazinoic Acid Hydrolysis->Pyrazinoic_Acid Morpholin_4_ylmethanamine Morpholin-4-ylmethanamine Hydrolysis->Morpholin_4_ylmethanamine Oxidized_Derivatives Oxidized Derivatives Oxidation->Oxidized_Derivatives Photodegradation_Products Photodegradation Products Photolysis->Photodegradation_Products

Caption: Potential degradation pathways of this compound.

Strategies to Minimize Degradation:

  • pH Control: Maintain the pH of your solutions within a stable range for this compound. For most in vitro experiments, this means using a well-buffered medium.

  • Protection from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Prepare fresh dilutions for each experiment and avoid leaving working solutions at room temperature for extended periods. Store stock solutions at -20°C or -80°C.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant (e.g., ascorbic acid) to the solution may help prevent oxidative degradation. However, this must be validated to ensure it does not interfere with the experiment.

  • Inert Atmosphere: For long-term storage of the solid compound, consider storing it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

By systematically addressing these potential sources of variability, you can significantly improve the consistency and reliability of your this compound experiments, leading to more robust and publishable data.

References

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  • Barry, A. L., et al. (1999). Quality control guidelines for amoxicillin, amoxicillin-clavulanate, azithromycin, piperacillin-tazobactam, roxithromycin, ticarcillin, ticarcillin-clavulanate, trovafloxacin (CP 99219), U-100592, and U-100766 for various National Committee for Clinical Laboratory Standards susceptibility testing methods. Results from multicenter trials. Journal of clinical microbiology, 37(1), 148–155. [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]

  • Zagozdzon, R., et al. (2022). The Impact of Serum Protein Adsorption on PEGylated NT3–BDNF Nanoparticles—Distribution, Protein Release, and Cytotoxicity in a Human Retinal Pigmented Epithelial Cell Model. International Journal of Molecular Sciences, 23(19), 11846. [Link]

  • Fike, R. (2022). Vitamins in cell culture media: Stability and stabilization strategies. Biotechnology and bioengineering, 119(11), 3098–3110. [Link]

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  • Maciążek-Jurczyk, M., et al. (2022). Revisiting and Updating the Interaction between Human Serum Albumin and the Non-Steroidal Anti-Inflammatory Drugs Ketoprofen and Ketorolac. International Journal of Molecular Sciences, 23(13), 7015. [Link]

  • Farmacia Journal. (2023). PREFORMULATION STUDIES OF TABLETS CONTAINING RIVAROXABAN – NIACINAMIDE COCRYSTALLIZATION COMPOUNDS. [Link]

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Technical Support Center: Morinamide Assay Interference

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing morinamide in biochemical and cell-based assays. This guide is designed to help you identify and troubleshoot potential artifacts and interferences caused by this compound, ensuring the integrity and accuracy of your experimental data. While this compound is a valuable antituberculosis agent, its chemical properties necessitate careful validation to distinguish true biological effects from assay-related artifacts.[1][2][3]

This resource provides FAQs, in-depth troubleshooting guides, and validated protocols to help you navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is primarily known as an antitubercular drug.[2] It is a prodrug that is metabolized into pyrazinamide, which inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] In research, it may be used in tuberculosis studies, drug screening campaigns, or as a chemical probe to investigate related pathways.

Q2: Why should I be concerned about assay interference with a small molecule like this compound?

Any small molecule introduced into an assay system has the potential to interfere with the assay's chemistry or detection method, independent of its biological activity.[4] Such interference can lead to false-positive or false-negative results, wasting significant time and resources by causing researchers to pursue erroneous hits or discard promising candidates.[5][6][7] Recognizing and controlling for these artifacts is a critical component of rigorous scientific investigation.[8]

Q3: What are the most common mechanisms of assay interference?

Small molecules can interfere with assays in several ways:

  • Optical Interference: The compound may possess intrinsic color (absorbance) or fluorescence that overlaps with the assay's detection wavelengths.[9]

  • Chemical Reactivity: The compound may be redox-active, directly reducing or oxidizing assay substrates (e.g., in cell viability assays) or reacting with reagents.[10][11]

  • Enzyme/Protein Interactions: The compound can directly inhibit or, counterintuitively, stabilize a reporter enzyme like luciferase, altering its activity.[12][13]

  • Colloidal Aggregation: At certain concentrations, compounds can form aggregates that sequester and non-specifically inhibit enzymes.[14]

Troubleshooting Guide: Problem-Based Scenarios

This section addresses specific problems you may encounter when using this compound in your experiments.

Scenario 1: Cell Viability Assays (MTT, MTS, XTT, Resazurin)

Q: My cell viability assay shows a surprising increase in signal (implying higher viability or proliferation) in the presence of this compound, even at high concentrations. Is this a real effect?

A: This is a classic red flag for assay interference. Tetrazolium salts (MTT, MTS, XTT) and resazurin are redox-sensitive dyes that are reduced by cellular dehydrogenases in metabolically active cells to produce a colored or fluorescent product.[15][16] However, compounds with reducing potential can perform this chemical reduction in a cell-free environment, directly mimicking the signal from viable cells and producing a potent false positive.[17][18]

Recommended Action:

  • Run a Cell-Free Control: This is the definitive test. Prepare wells containing your complete assay medium, the this compound concentrations of interest, and the detection reagent (e.g., MTT, resazurin), but do not add cells .

  • Incubate under the same conditions as your main experiment.

  • Analyze the Signal: If you observe a dose-dependent increase in signal in the absence of cells, you have confirmed that this compound is directly reducing the assay substrate. Your results from the cell-based experiment are therefore not a reliable measure of cell viability.

Assay TypeInterference MechanismValidation Experiment
MTT, MTS, XTT Direct chemical reduction of tetrazolium salt to colored formazan.Cell-Free Reduction Assay
Resazurin (AlamarBlue) Direct chemical reduction of resazurin to fluorescent resorufin.Cell-Free Reduction Assay
Scenario 2: Luminescence-Based Reporter Assays (e.g., Luciferase)

Q: My luciferase reporter assay shows inhibition with this compound, but I'm not sure if it's targeting my pathway of interest or the reporter enzyme itself. How can I check?

A: This is a common and critical issue. Firefly luciferase (FLuc) is susceptible to direct inhibition by a significant number of small molecules.[13][19] This direct inhibition can be easily mistaken for a genuine biological effect, such as the downregulation of a promoter driving luciferase expression. Counterintuitively, some inhibitors can also stabilize the luciferase enzyme, protecting it from degradation and leading to signal accumulation over time—a result that can be misinterpreted as pathway activation.[12][20]

Recommended Action:

  • Perform a Luciferase Counter-Screen: Test this compound's effect on a purified luciferase enzyme in a cell-free buffer system.

  • Compare IC50 Values: If the IC50 (concentration for 50% inhibition) in the purified enzyme assay is similar to the IC50 observed in your cell-based reporter assay, it strongly suggests the compound is directly inhibiting the luciferase enzyme.

  • Consider an Orthogonal Reporter: If interference is confirmed, a crucial next step is to validate your findings using a different type of reporter system, such as a fluorescent protein (e.g., GFP, mCherry) or by measuring the mRNA of the target gene directly via qPCR.

Scenario 3: Fluorescence-Based Assays

Q: I'm observing high background noise or an unexpected increase in signal in my fluorescence-based assay (e.g., fluorescent substrate, calcium indicators) when this compound is present.

A: This strongly suggests that this compound itself is fluorescent. Many organic molecules absorb light at one wavelength and emit it at another, and if these wavelengths overlap with your assay's excitation/emission settings, it will create a significant artifact.[21] While the related flavonoid, morin, is known to be highly fluorescent, it is crucial to test this compound specifically.[22][23]

Recommended Action:

  • Measure the Compound's Spectral Properties: In a plate reader, scan this compound (at relevant concentrations in your assay buffer) across a range of excitation and emission wavelengths to determine its spectral profile.

  • Create a "Quench Curve": If this compound is fluorescent, you must run a parallel experiment with this compound alone (no cells or other assay components) and subtract its background fluorescence from your experimental wells. Be aware that this correction can be complex and may not always be linear.

  • Check for Inner Filter Effect: Highly absorbent compounds can also interfere by absorbing the excitation or emission light, leading to a false decrease in signal. This can be assessed by running the assay in the presence of the compound and a known, stable fluorophore.

Workflow & Diagrams

General Troubleshooting Workflow

The following diagram outlines a systematic approach to identifying and mitigating assay interference from a test compound like this compound.

G cluster_start cluster_assay_type cluster_branches cluster_actions cluster_results Start Unexpected Result Observed with this compound AssayType What is your assay type? Start->AssayType Redox Redox-Based? (MTT, Resazurin) AssayType->Redox   Luminescence Luminescence? (Luciferase) AssayType->Luminescence   Fluorescence Fluorescence? AssayType->Fluorescence   ELISA ELISA / Immunoassay? AssayType->ELISA   ActionRedox Perform Cell-Free Reduction Control Redox->ActionRedox ActionLuminescence Perform Purified Enzyme Counter-Screen Luminescence->ActionLuminescence ActionFluorescence Measure Intrinsic Compound Fluorescence Fluorescence->ActionFluorescence ActionELISA Perform Spike-and-Recovery Experiment ELISA->ActionELISA ResultInterference Interference Confirmed: - Quantify artifact - Use orthogonal assay - Modify protocol ActionRedox->ResultInterference Color/Fluor Change in wells without cells ResultNoInterference No Interference Detected: Proceed with interpreting biological effect ActionRedox->ResultNoInterference No Signal Change ActionLuminescence->ResultInterference Inhibition of purified enzyme ActionLuminescence->ResultNoInterference No Inhibition ActionFluorescence->ResultInterference Signal detected from compound alone ActionFluorescence->ResultNoInterference No Signal ActionELISA->ResultInterference Poor recovery of spiked analyte ActionELISA->ResultNoInterference Good Recovery

Caption: A decision tree for troubleshooting potential this compound assay interference.

Mechanism: Direct Reduction in Viability Assays

This diagram illustrates how a redox-active compound can chemically reduce a tetrazolium dye (like MTT), bypassing the need for cellular metabolism and creating a false-positive signal.

G ViableCell Viable Cell (Active Metabolism) NADH NADH / NADPH ViableCell->NADH produces MTT MTT (Tetrazolium) Yellow, Soluble Formazan Formazan Purple, Insoluble NADH->Formazan reduces This compound This compound (Redox-Active) This compound->Formazan reduces

Caption: Comparison of biological vs. chemical reduction of MTT viability dye.

Key Experimental Protocols

Protocol 1: Cell-Free Redox Interference Assay

Objective: To determine if this compound directly reduces common viability/cytotoxicity assay reagents.

Materials:

  • 96-well clear flat-bottom plate

  • Assay medium (e.g., DMEM) identical to that used in cell-based experiments

  • This compound stock solution

  • MTT, MTS, XTT, or Resazurin reagent

  • Positive control (optional): a known reducing agent like Ascorbic Acid or DTT

  • Solubilization buffer (for MTT assay only)

Method:

  • Prepare a 2x concentration serial dilution of this compound in the assay medium.

  • Add 50 µL of each this compound dilution to triplicate wells of the 96-well plate.

  • Add 50 µL of medium only to negative control wells and 50 µL of positive control to its designated wells.

  • Prepare the detection reagent according to the manufacturer's instructions. Add the appropriate volume (e.g., 10-20 µL) to all wells.

  • Incubate the plate for 1-4 hours at 37°C, protected from light.

  • For MTT only: Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve formazan crystals.

  • Read the plate on a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, Ex/Em ~560/590 nm for Resazurin).

Interpretation: A dose-dependent increase in absorbance/fluorescence in the this compound-containing wells (without cells) confirms direct interference.

Protocol 2: Purified Luciferase Counter-Screen

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • 96-well white opaque plate

  • Purified recombinant firefly luciferase enzyme (e.g., from Promega, Sigma)

  • Luciferase assay buffer (typically contains DTT and cofactors)

  • ATP and D-Luciferin substrate

  • This compound stock solution

  • Known luciferase inhibitor (optional positive control)

Method:

  • Prepare a serial dilution of this compound in the luciferase assay buffer.

  • In the 96-well plate, combine the purified luciferase enzyme (at a fixed concentration recommended by the manufacturer) with the this compound dilutions.

  • Incubate for 15-30 minutes at room temperature to allow for potential binding.

  • Initiate the reaction by adding the luciferin substrate/ATP mixture using an injector-equipped luminometer, or by rapid manual pipetting.

  • Immediately measure the luminescence signal.

Interpretation: A dose-dependent decrease in the luminescent signal indicates direct inhibition of the luciferase enzyme. Calculate an IC50 and compare it to the value from your cell-based assay.

References

  • Patsnap Synapse. (2024). What is the mechanism of this compound?
  • Patsnap Synapse. (2024). What is this compound used for?
  • Dahlin, J. L., et al. (2018). Aggregating Behavior of Phenolic Compounds — A Source of False Bioassay Results? Molecules.
  • Santa Cruz Biotechnology. (n.d.). Luciferase Inhibitors. SCBT.
  • Trnka, L., et al. (2019). Evaluation of Firefly and Renilla Luciferase Inhibition in Reporter-Gene Assays: A Case of Isoflavonoids. MDPI.
  • Kirchbaum, K., et al. (2018). Inhibitor Bias in Luciferase-Based Luminescence Assays. Taylor & Francis.
  • Auld, D. S., et al. (2010). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. PMC - PubMed Central.
  • Thorne, N., et al. (2012). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual - NCBI Bookshelf.
  • Gampa, G., et al. (2024).
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Dragiev, P., et al. (2013). Two effective methods for correcting experimental high-throughput screening data.
  • Sykes, D., & Wagner, A. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World.
  • Słupska, M., et al. (2022). Experimental and Theoretical Study of Fluorescent Properties of Morin. PubMed.
  • Wikipedia. (n.d.). This compound.
  • Bastola, K. P., et al. (2017). Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass. SciRP.org.
  • Baell, J. B., & Nissink, J. W. M. (2018). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. NIH.
  • Abcam. (n.d.). Cell viability assays.
  • Lee, J., et al. (2025). Enhancing ELISA Sensitivity: From Surface Engineering to Synthetic Biology. PMC.
  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges.
  • Shahidi, F., & Naczk, M. (2025). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay.
  • Kell, D. B. (2012). Gaining confidence in high-throughput screening. PNAS.
  • Słupska, M., et al. (2022). Experimental and Theoretical Study of Fluorescent Properties of Morin. MDPI.
  • BenchChem. (2025). Technical Support Center: Cell Viability Assay Interference by Paranyline.
  • Cygnus Technologies. (n.d.). Sample Matrix Interference in ELISA, How to Overcome It.
  • PubChem. (n.d.). Morphazinamide. NIH.
  • Dahlin, J. L., et al. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. NIH.
  • Penner, M. H., & Jiang, S. (2017).
  • Molecular Devices. (n.d.).
  • Simundic, A. M., et al. (2023).
  • Simundic, A. M., et al. (2023).
  • Lamy, E., et al. (2020). Fluorescent Aminoglycoside Antibiotics and Methods for Accurately Monitoring Uptake by Bacteria. PubMed.
  • Baenziger, J., et al. (2022). Redox active or thiol reactive? Optimization of rapid screens to identify less evident nuisance compounds. PubMed.

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Long-term storage and handling of Morinamide powder

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth information and practical advice for the long-term storage, handling, and use of Morinamide powder in a research setting. Designed by application scientists, this resource consolidates critical technical data with field-proven insights to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound powder.

What is this compound?

This compound, also known as morphazinamide, is a pyrazinecarboxamide derivative.[1] It is recognized as an antibacterial and antitubercular agent.[1] In the body, this compound is metabolized to pyrazinamide, a first-line medication for tuberculosis.

Chemical Properties of this compound:

PropertyValue
CAS Number 952-54-5 (Free Base)
Molecular Formula C₁₀H₁₄N₄O₂
Molecular Weight 222.24 g/mol
Appearance White or almost white crystalline powder
How should I store this compound powder for long-term stability?

Proper storage is critical to maintain the chemical integrity of this compound powder. Incorrect storage can lead to degradation, affecting its potency and leading to inconsistent experimental results.

Recommended Storage Conditions:

FormShort-Term (Days to Weeks)Long-Term (Months to Years)
This compound Hydrochloride Dry, dark, and at 0 - 4°C-20°C
This compound (Free Base) Dry, cool, and well-ventilated place, protected from light.While specific long-term data for the free base is not readily available, storage at -20°C is a prudent measure to ensure stability, mirroring the recommendations for the hydrochloride salt and other similar chemical compounds.

Key Storage Considerations:

  • Temperature: Store this compound powder at the recommended temperatures to minimize the rate of chemical degradation. For the hydrochloride salt, refrigeration at 4°C is suitable for short-term storage, while freezing at -20°C is recommended for long-term preservation.

  • Humidity: this compound powder is potentially hygroscopic (absorbs moisture from the air). Store it in a tightly sealed container in a desiccator or a low-humidity environment. Moisture can lead to powder clumping and chemical degradation through hydrolysis.

  • Light: Protect this compound powder from light to prevent photodegradation. Use opaque containers or store the powder in a dark location.

What are the signs of this compound powder degradation?

Visual inspection can sometimes indicate degradation, although chemical changes can occur without any visible signs. Be aware of the following:

  • Color Change: Any deviation from the expected white or off-white color may suggest degradation.

  • Clumping or Caking: This can indicate moisture absorption.

  • Odor: The development of any unusual odor.

If you suspect degradation, it is advisable to use a fresh batch of the compound or to verify its purity analytically.

Troubleshooting Guide

This section provides solutions to common problems encountered during the handling and use of this compound powder.

Problem 1: Difficulty Dissolving this compound Powder

This compound has limited aqueous solubility. Researchers often encounter challenges in preparing stock solutions.

Root Cause Analysis and Solutions:

  • Incorrect Solvent: Water may not be the most effective solvent for achieving high concentrations.

    • Solution: Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound.[2][3][4] Ethanol can also be used, but DMSO is generally preferred for achieving higher solubility of similar compounds.[5]

  • Precipitation upon Dilution: A common issue is the precipitation of the compound when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[2]

    • Solution:

      • Lower the Final Concentration: Ensure the final concentration in your aqueous solution is below the solubility limit of this compound in that specific medium.

      • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

      • Vortexing During Dilution: Add the DMSO stock solution to the aqueous medium while vortexing to ensure rapid and uniform mixing, which can help prevent localized high concentrations and subsequent precipitation.

      • Warm the Aqueous Medium: Gently warming the aqueous medium to 37°C before adding the DMSO stock can sometimes improve solubility.[6]

Problem 2: Instability of this compound in Solution

Once dissolved, this compound, like many small molecules, can be susceptible to degradation in solution.

Root Cause Analysis and Solutions:

  • Hydrolysis: The amide group in this compound can be susceptible to hydrolysis, especially at non-neutral pH.

    • Solution: Prepare stock solutions fresh before each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Oxidation: Exposure to air can lead to oxidation.

    • Solution: While not always necessary, for highly sensitive experiments, you can degas your solvents and prepare solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Photodegradation: Exposure to light can degrade the compound.

    • Solution: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Problem 3: Precipitation in Cell Culture Media

The introduction of a this compound solution into cell culture media can sometimes lead to precipitation, which can be toxic to cells or interfere with assays.[7]

Root Cause Analysis and Solutions:

  • Solvent Shock: The rapid change in solvent environment from DMSO to an aqueous medium can cause the compound to precipitate.

    • Solution: Follow the recommendations for preventing precipitation upon dilution mentioned in "Problem 1". Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cell toxicity.[5]

  • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins or salts, leading to precipitation.

    • Solution:

      • Test Different Media: If possible, test the solubility of this compound in different basal media.

      • Serum Concentration: Sometimes, reducing the serum concentration can help, although this may affect cell health.

      • Filter Sterilization: After diluting the this compound stock into the media, filter the final solution through a 0.22 µm syringe filter before adding it to the cells. This will remove any pre-formed precipitates.

Experimental Protocols

This section provides detailed, step-by-step methodologies for common procedures involving this compound powder.

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 222.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing the Powder: Carefully weigh out 2.22 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Adding the Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use sterile vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Protocol 2: General Guidelines for In Vitro Assays

This protocol provides a general workflow for using the this compound stock solution in a typical in vitro cell-based assay.

Procedure:

  • Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Preparing Intermediate Dilutions: Prepare a series of intermediate dilutions of the this compound stock solution in DMSO or the appropriate assay buffer.

  • Preparing the Final Working Solution: Further dilute the intermediate solutions into the final cell culture medium to achieve the desired working concentrations. It is crucial to add the this compound solution to the medium while vortexing to ensure rapid mixing. The final DMSO concentration should be kept consistent across all experimental conditions and should not exceed a level that is toxic to the cells (typically <0.5%).

  • Dosing the Cells: Add the final working solutions to your cell cultures according to your experimental design. Include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

Visualizations

Workflow for Preparing and Using this compound in In Vitro Assays

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Workflow weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Stock Solution aliquot->thaw For Experimental Use intermediate_dilution Prepare Intermediate Dilutions thaw->intermediate_dilution final_dilution Prepare Final Working Solution in Media intermediate_dilution->final_dilution dose_cells Dose Cells final_dilution->dose_cells

Caption: Workflow for preparing and using this compound.

Troubleshooting Decision Tree for this compound Precipitation

G start Precipitation Observed? check_conc Is Final Concentration Too High? start->check_conc Yes reduce_conc Reduce Final Concentration check_conc->reduce_conc Yes check_dilution Slow Dilution? check_conc->check_dilution No vortex_dilute Vortex During Dilution check_dilution->vortex_dilute Yes check_temp Is Medium Cold? check_dilution->check_temp No warm_medium Warm Medium to 37°C check_temp->warm_medium Yes check_media Media Interaction? check_temp->check_media No filter_media Filter-Sterilize Final Solution check_media->filter_media Possible

Caption: Decision tree for troubleshooting precipitation.

References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.
  • Gallo, L. (2020, December 9). Reduction of amide compound in DMSO?
  • Thabit, S. S. (2021, December 21). Solubility of drugs in ethanol and dmso.
  • Faridi, H. (2014, July 31). How to enhance drug solubility for in vitro assays?
  • Omidian, H. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent?
  • Soleimanifar, N. (2015, June 7). How can I reconstitute my drug solved in DMSO 25mg and crystallized after 6 months in room temp?
  • Sigma-Aldrich. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing.
  • Chem-Impex. Pyrazinecarboxamide.
  • Sigma-Aldrich. Pyrazinamide 98-96-4.
  • Thermo Fisher Scientific - AR. Mammalian Cell Culture Basics Support—Troubleshooting.
  • Gaylord Chemical Company, L.L.C. (2007, October). Dimethyl Sulfoxide (DMSO)
  • Palacios, J., et al. (2021). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Processes, 9(11), 1999.
  • Nuvisan. In vitro toxicology - Preclinical safety.
  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 659.
  • BOC Sciences. (2026, January 18).
  • Hypha Discovery.
  • Gil, R. R., & Gamenara, D. (2018). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 56(6), 474-485.
  • Bak, A., et al. (2019). A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. Molecules, 24(9), 1795.
  • Wang, Q., et al. (2014). Identification of forced degradation products of lacosamide by LC-QqLIT-MS and LC-IT/TOF-MS. Journal of Pharmaceutical and Biomedical Analysis, 98, 293-302.
  • RedShiftBio. (2025, September 5). Structural Analysis of Glucagon in Solvents Using MMS.
  • The FASEB Journal. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro.
  • de Souza, W., et al. (2014). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Korean Journal for Parasitology, 52(3), 321-325.
  • ResearchGate. (2025, August 10). Solubility of Tobramycin in Methanol, Ethanol, Dimethyl Sulfoxide, and N,N-Dimethylformamide.
  • Sotiropoulou, I., et al. (2013). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Journal of Biomolecular Screening, 18(7), 815-823.
  • PubChem. Pyrazinamide.
  • MDPI. (2018).
  • ResearchGate. (2018).
  • Proteintech Group. Cell culture troubleshooting.
  • Assay Guidance Manual. (2019). Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology.

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Morinamide Bioavailability Enhancement: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Morinamide research. This guide is designed for researchers, scientists, and drug development professionals actively working to overcome the challenges associated with the in vivo bioavailability of this compound. As an antitubercular agent that functions as a prodrug for Pyrazinamide, optimizing this compound's delivery is paramount to achieving therapeutic success against Mycobacterium tuberculosis.[1][2] This document moves beyond standard protocols to provide in-depth, troubleshooting-oriented guidance in a practical question-and-answer format, grounded in established scientific principles.

Section 1: Foundational Concepts & Core FAQs

This section addresses the fundamental questions researchers face when beginning their work on this compound bioavailability.

Q1: What are the primary physicochemical and physiological barriers limiting this compound's oral bioavailability?

The oral bioavailability of any drug, including this compound, is a complex interplay between its intrinsic properties and the physiological environment of the gastrointestinal (GI) tract. While specific data on this compound's solubility and permeability are not as abundant as for its metabolite, Pyrazinamide, we can infer the likely challenges based on typical small molecule behavior and its prodrug nature.

  • Solubility and Dissolution Rate: A drug must first dissolve in the GI fluids to be absorbed. If this compound has poor aqueous solubility, its dissolution will be the rate-limiting step for absorption.[3] This is a common challenge for over 40% of new chemical entities.[4]

  • Membrane Permeability: The drug must then permeate the intestinal epithelium. This can be hindered by factors like hydrophilicity/lipophilicity balance and molecular size.

  • Pre-systemic Metabolism (First-Pass Effect): this compound is metabolized in the liver by amidases to the active Pyrazinoic acid (PA) and can also be oxidized by xanthine oxidase.[5] While this conversion is necessary for its therapeutic effect, extensive metabolism in the gut wall or liver before reaching systemic circulation can reduce the amount of parent drug available for absorption and subsequent conversion in target tissues.

  • Efflux Transporters: Efflux pumps like P-glycoprotein (P-gp) in the intestinal wall can actively transport absorbed drug molecules back into the GI lumen, effectively reducing net absorption.[6]

Understanding which of these barriers is dominant for this compound is the critical first step in selecting an appropriate enhancement strategy.

Q2: Why focus on enhancing this compound's bioavailability if it's just a prodrug for Pyrazinamide, which is well-absorbed?

This is a crucial strategic question. While Pyrazinamide itself is generally well-absorbed, the therapeutic goal is to ensure consistent and effective concentrations of the active agent at the site of infection, primarily within macrophages and the acidic environment of tuberculous lesions.[1][5] Relying solely on the passive absorption of the prodrug can lead to several issues:

  • Variable Pharmacokinetics: Inconsistent absorption of this compound will lead to unpredictable peak (Cmax) and overall exposure (AUC) levels of Pyrazinamide, potentially compromising efficacy or leading to toxicity.[7]

  • Sub-therapeutic Concentrations: Inefficient delivery of this compound may result in Pyrazinamide concentrations that are too low to exert a sufficient sterilizing effect, contributing to the development of drug resistance.[1]

  • Site-Specific Delivery: Advanced formulation strategies can not only increase overall absorption but can also influence the drug's distribution, potentially improving its accumulation at the infection site.[8]

Therefore, enhancing this compound's bioavailability is about controlling the pharmacokinetics to ensure a predictable and therapeutically optimal level of its active metabolite.

Section 2: Formulation Strategies & Troubleshooting

This section details specific formulation strategies and provides solutions to common problems encountered during development.

Lipid-Based Formulations (LBFs)

LBFs are a powerful tool for improving the oral bioavailability of drugs with poor water solubility.[9] They work by presenting the drug in a solubilized state, bypassing the dissolution step and utilizing the body's natural lipid absorption pathways.[10]

FAQ: When is an LBF the right choice for this compound?

An LBF approach is highly indicated if preliminary studies show that this compound's bioavailability is limited by poor aqueous solubility. LBFs, particularly Self-Microemulsifying Drug Delivery Systems (SMEDDS), maintain the drug in a dissolved state within fine oil droplets upon dispersion in GI fluids, maximizing the concentration gradient for absorption.[11] Furthermore, formulations with long-chain fatty acids can promote lymphatic transport, which bypasses the liver and reduces first-pass metabolism—a potentially significant advantage for a prodrug like this compound.[10]

Troubleshooting Guide: LBFs

Problem Encountered Underlying Cause(s) Recommended Actions & Solutions
"My SMEDDS formulation shows phase separation or drug precipitation upon aqueous dilution." 1. Poor choice of excipients (oil, surfactant, co-surfactant).2. Incorrect ratio of components.3. Drug concentration exceeds the formulation's solubilization capacity.1. Screen Excipients: Systematically test a panel of oils, surfactants (varying HLB values), and co-solvents for their ability to solubilize this compound.2. Construct Pseudo-Ternary Phase Diagrams: This is a critical, self-validating step. Titrate different ratios of your chosen excipients with water to map the microemulsion region. This visually defines the robust formulation space.3. Reduce Drug Load: Temporarily reduce the this compound concentration to establish a stable blank SMEDDS, then determine the maximum drug load it can support without precipitation.
"The formulation performs well in vitro but shows poor bioavailability in vivo." 1. In vivo precipitation: The formulation may not be robust enough to withstand the complex environment of the GI tract (pH changes, digestive enzymes).2. Lipolysis effects: Digestion of lipid excipients by lipases can alter the formulation's structure and cause the drug to precipitate.[11]1. Perform in vitro lipolysis studies: Simulate digestion using a lipase enzyme to assess how the formulation behaves and if it can maintain this compound in a solubilized state post-digestion.2. Incorporate Precipitation Inhibitors: Consider adding polymers like HPMC or PVP to the formulation. These can help maintain a supersaturated state of the drug in vivo, preventing precipitation.

Experimental Protocol: Preparation and Characterization of a this compound SMEDDS

  • Solubility Screening: Determine the saturation solubility of this compound in various oils (e.g., Capryol™ 90, Labrafil® M 1944 CS), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Phase Diagram Construction: Select the most promising excipients. Prepare mixtures of oil and surfactant/co-surfactant (S/CoS mix) at different ratios (e.g., 1:1, 2:1, 3:1). Titrate each S/CoS mix with the oil phase to create a series of formulations. Then, for each formulation, add water dropwise under gentle stirring and observe for clarity and phase separation to map the microemulsion region.

  • Drug Loading: Prepare the optimized blank formulation from the phase diagram and dissolve this compound into it at the desired concentration with gentle heating or vortexing.

  • Characterization:

    • Dilution Test: Dilute 1 mL of the this compound SMEDDS in 100 mL of water or simulated gastric fluid. The formulation should disperse rapidly to form a clear or slightly bluish microemulsion.

    • Droplet Size Analysis: Use Dynamic Light Scattering (DLS) to measure the mean globule size and Polydispersity Index (PDI) upon dilution. A droplet size <100 nm with a low PDI (<0.3) is typically desired.

    • Thermodynamic Stability: Subject the formulation to centrifugation (e.g., 3500 rpm for 30 min) and freeze-thaw cycles to ensure it does not break or precipitate the drug.

Nanoparticle-Based Delivery Systems

Nanoparticles (NPs) offer a versatile platform for enhancing bioavailability by increasing drug solubility, protecting the drug from degradation, and enabling targeted or controlled release.[8][12]

FAQ: What type of nanoparticle is best for this compound?

The choice depends on the specific delivery challenge you aim to solve:

  • Polymeric Nanoparticles (e.g., PLGA): Excellent for achieving sustained release, which can be beneficial for reducing dosing frequency. They are biodegradable and have a long history of use.[13] The encapsulation process can be optimized for both hydrophilic and hydrophobic drugs.

  • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles, Liposomes): These are highly biocompatible and can be very effective at encapsulating lipophilic drugs. Liposomes, with their aqueous core, can also be adapted for more hydrophilic compounds and their membrane-like structure can facilitate cellular uptake.[8]

A key advantage of nanosystems is their ability to be taken up by cells, potentially delivering this compound directly into macrophages, a primary site of M. tuberculosis infection.[8]

Workflow Diagram: Nanoparticle Formulation & Characterization

G cluster_0 Formulation cluster_1 Characterization & Evaluation A 1. Dissolve this compound & Polymer (e.g., PLGA) in Organic Solvent C 3. Emulsification (High-Speed Homogenization/Sonication) A->C B 2. Prepare Aqueous Phase (with Surfactant, e.g., PVA) B->C D 4. Solvent Evaporation (Stirring Overnight) C->D E 5. Nanoparticle Collection (Ultracentrifugation & Washing) D->E F Size, PDI, Zeta Potential (DLS) E->F Harvested NPs J In Vivo Pharmacokinetic Study F->J G Morphology (TEM/SEM) G->J H Encapsulation Efficiency (EE%) & Drug Loading (DL%) H->J I In Vitro Drug Release (Dialysis Method) I->J

Caption: A typical workflow for formulating and evaluating polymeric nanoparticles for drug delivery.

Troubleshooting Guide: Nanoparticles

Problem Encountered Underlying Cause(s) Recommended Actions & Solutions
"My encapsulation efficiency (EE%) is consistently low." 1. Drug Properties: The drug may have high solubility in the external aqueous phase, leading it to partition out during emulsification.2. Process Parameters: Insufficient emulsification energy or a slow solvent removal process can lead to drug leakage.1. Change the Solvent System: Use a more volatile organic solvent or a solvent in which the drug is highly soluble but the polymer is only moderately soluble.2. Optimize the Polymer-to-Drug Ratio: Increasing the amount of polymer can sometimes create a more robust matrix to entrap the drug.3. Use a Double Emulsion Method (w/o/w): If this compound is water-soluble, this method is superior for encapsulating it within a hydrophobic polymer matrix.
"The nanoparticles are aggregating after synthesis or during storage." 1. Low Surface Charge: The zeta potential of the particles is not high enough (either positive or negative) to create sufficient electrostatic repulsion.2. Residual Surfactant Issues: Incomplete removal of stabilizers like PVA can lead to bridging flocculation.1. Optimize Surfactant Concentration: Ensure the concentration of the stabilizer (e.g., PVA, Poloxamer) in the aqueous phase is optimal. Too little won't stabilize the emulsion; too much can be difficult to remove.2. Improve Washing Steps: Increase the number of centrifugation and re-suspension cycles after synthesis to thoroughly remove excess surfactant.3. Add a Cryoprotectant: For long-term storage via lyophilization (freeze-drying), add a cryoprotectant like trehalose or sucrose to prevent aggregation.

Section 3: Preclinical Evaluation & Bioanalysis

Robust preclinical testing is essential to validate your formulation strategy. This requires accurate bioanalytical methods and well-designed in vivo studies.

Bioanalytical Method Development

FAQ: What is the gold standard for quantifying this compound and its metabolite, Pyrazinamide, in plasma?

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the method of choice.[14][15] Its superiority lies in:

  • High Sensitivity: Capable of detecting concentrations at the ng/mL or even pg/mL level, which is crucial for capturing the full pharmacokinetic profile.

  • High Specificity: Tandem MS can differentiate between this compound, its active metabolite Pyrazinamide, and other endogenous matrix components, eliminating interference.[16]

  • Multiplexing: Allows for the simultaneous quantification of both the parent drug (this compound) and its metabolite (Pyrazinamide) in a single analytical run, which is highly efficient.

Troubleshooting Guide: Bioanalysis

Problem Encountered Underlying Cause(s) Recommended Actions & Solutions
"I'm observing significant matrix effects (ion suppression or enhancement) in my LC-MS/MS data." Phospholipids, salts, and other endogenous components in plasma co-elute with the analytes and interfere with the ionization process in the MS source.1. Improve Sample Preparation: Move from a simple Protein Precipitation (PPT) method to a more rigorous Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These methods are more effective at removing interfering components.[17]2. Optimize Chromatography: Adjust the mobile phase gradient or change the column chemistry to better separate your analytes from the bulk of the matrix components.3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the best practice. An SIL-IS (e.g., Deuterium- or ¹³C-labeled this compound) behaves identically to the analyte during extraction and ionization, perfectly compensating for any matrix effects.
In Vivo Study Design

FAQ: How should I structure a pilot pharmacokinetic (PK) study for my new this compound formulation?

A well-designed pilot PK study is essential to compare your enhanced formulation against a control.[18]

  • Animal Model: Wistar or Sprague-Dawley rats are commonly used for oral PK studies due to their size and well-characterized physiology.[19]

  • Study Groups (Minimum 3):

    • Group 1 (IV Bolus): Administer a known dose of this compound intravenously. This group is essential for determining the absolute bioavailability of your oral formulations.

    • Group 2 (Oral Control): Administer this compound as a simple suspension (e.g., in 0.5% carboxymethyl cellulose) via oral gavage. This is your baseline.

    • Group 3 (Oral Test Formulation): Administer your novel formulation (e.g., SMEDDS or NP suspension) via oral gavage at the same dose as the control group.

  • Dosing and Sampling: Ensure animals are fasted overnight to reduce variability. Collect blood samples (e.g., via tail vein or saphenous vein) at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours). The sampling schedule should be designed to capture the absorption phase, Cmax, and elimination phase accurately.

  • Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters (Cmax, Tmax, AUC, half-life) for both this compound and Pyrazinamide.

Logical Diagram: Formulation Parameters to In Vivo Outcome

G F1 Particle Size P1 GI Dissolution F1->P1 -ve impact F2 Solubility Enhancement F2->P1 +ve impact F3 Drug Release Rate P2 Membrane Permeation F3->P2 +ve impact P1->P2 enables P3 First-Pass Metabolism P2->P3 O1 Increased Cmax P2->O1 O2 Increased AUC (Higher Bioavailability) P2->O2 O3 Altered Tmax P2->O3 P3->O2 -ve impact

Caption: Relationship between formulation design, physiological barriers, and resulting pharmacokinetic outcomes.

Section 4: Data Presentation

Clear presentation of quantitative data is crucial for interpretation and comparison. The table below provides a template for summarizing PK results.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and its Metabolite Pyrazinamide Following Oral Administration of Different Formulations to Rats (Dose = 20 mg/kg).

Formulation Analyte Cmax (ng/mL) Tmax (hr) AUC₀₋₂₄ (ng·hr/mL) Relative Bioavailability (%)
Control Suspension This compound250 ± 451.0980 ± 150100 (Reference)
Pyrazinamide1800 ± 2102.015500 ± 1800100 (Reference)
SMEDDS This compound850 ± 900.53450 ± 420352
Pyrazinamide4200 ± 5501.039800 ± 4100257
PLGA Nanoparticles This compound400 ± 602.04100 ± 500418
Pyrazinamide2500 ± 3004.031000 ± 3500200

Data are presented as Mean ± SD (n=6). Relative Bioavailability calculated as (AUC_test / AUC_control) * 100.

References

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Validation & Comparative

A Head-to-Head Battle in Tuberculosis Therapy: Morinamide vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Efficacy Comparison for Drug Development Professionals

In the relentless pursuit of more effective and safer treatment regimens for tuberculosis (TB), a critical evaluation of existing and novel therapeutic agents is paramount. Pyrazinamide (PZA), a cornerstone of first-line anti-TB therapy for decades, is renowned for its potent sterilizing activity against semi-dormant bacilli residing in acidic environments. However, concerns regarding its hepatotoxicity and the emergence of resistance necessitate the exploration of alternatives. Morinamide, a structural analogue of PZA, presents a compelling case for investigation. This guide provides a comprehensive, data-driven comparison of the efficacy of this compound and pyrazinamide, tailored for researchers, scientists, and drug development professionals.

At a Glance: Key Efficacy Parameters

ParameterThis compoundPyrazinamide
Primary Mechanism Inhibition of mycolic acid synthesis via the Fatty Acid Synthase II (FAS-II) pathway.[1]Prodrug converted to pyrazinoic acid (POA), which disrupts membrane potential and energy production.[2][3][4][5]
Activity Spectrum Primarily targets actively replicating Mycobacterium tuberculosis.Effective against non-replicating "persisters" in acidic environments.[2][4]
Resistance Profile To be fully elucidated; likely involves mutations in the FAS-II pathway.Primarily due to mutations in the pncA gene, preventing the conversion of PZA to its active form.[2][4][6]
Clinical Status Limited clinical data available.A core component of the standard short-course TB treatment regimen.[7][8][9]

Delving into the Mechanisms of Action: Two Distinct Strategies

The divergent mechanisms of action of this compound and pyrazinamide underpin their different roles in tuberculosis therapy.

This compound's Targeted Disruption of the Mycobacterial Cell Wall

This compound's primary mode of action is the inhibition of mycolic acid synthesis, a crucial component of the unique and robust mycobacterial cell wall.[1] It is believed to target the Fatty Acid Synthase II (FAS-II) enzyme complex, which is responsible for the elongation of fatty acids that form mycolic acids.[1] By disrupting this pathway, this compound compromises the structural integrity of the cell wall, leading to increased susceptibility to external stressors and ultimately, bacterial cell death.[1] This mechanism suggests that this compound is most effective against actively dividing bacilli where cell wall synthesis is prolific.

cluster_this compound This compound Mechanism of Action This compound This compound FAS-II Enzyme Complex FAS-II Enzyme Complex This compound->FAS-II Enzyme Complex Inhibits Mycolic Acid Synthesis Mycolic Acid Synthesis FAS-II Enzyme Complex->Mycolic Acid Synthesis Blocks Mycobacterial Cell Wall Integrity Mycobacterial Cell Wall Integrity Mycolic Acid Synthesis->Mycobacterial Cell Wall Integrity Disrupts Bacterial Cell Death Bacterial Cell Death Mycobacterial Cell Wall Integrity->Bacterial Cell Death Leads to

This compound's inhibitory effect on the FAS-II enzyme complex.

Pyrazinamide's Multi-Pronged Assault on Persister Cells

Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, encoded by the pncA gene.[2][3][4][6] The efficacy of PZA is highly dependent on an acidic environment, typically found within the phagolysosomes of macrophages where dormant or semi-dormant bacilli reside.[2][3] In this acidic milieu, POA accumulates within the bacterial cell and is thought to exert its bactericidal effect through multiple mechanisms, including the disruption of membrane potential, interference with energy production, and inhibition of trans-translation.[2][4][5][10] This unique mode of action is crucial for its sterilizing effect, which helps to shorten the duration of TB therapy.[2][6][8]

cluster_pyrazinamide Pyrazinamide Mechanism of Action Pyrazinamide (PZA) Pyrazinamide (PZA) Pyrazinamidase (pncA) Pyrazinamidase (pncA) Pyrazinamide (PZA)->Pyrazinamidase (pncA) Converted by Pyrazinoic Acid (POA) Pyrazinoic Acid (POA) Pyrazinamidase (pncA)->Pyrazinoic Acid (POA) Acidic Environment (in Macrophage) Acidic Environment (in Macrophage) Disruption of Membrane Potential & Energy Production Disruption of Membrane Potential & Energy Production Pyrazinoic Acid (POA)->Disruption of Membrane Potential & Energy Production Causes Bacterial Cell Death Bacterial Cell Death Disruption of Membrane Potential & Energy Production->Bacterial Cell Death Leads to

Activation and action of Pyrazinamide in an acidic environment.

Preclinical Efficacy: An In Vitro and In Vivo Comparison

Direct comparative preclinical data for this compound and pyrazinamide is scarce. However, by examining the available data for each compound, we can draw some initial comparisons.

In Vitro Susceptibility Testing

The standard method for assessing the in vitro activity of anti-TB drugs is the determination of the Minimum Inhibitory Concentration (MIC).[11] This is the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.

  • Pyrazinamide: PZA exhibits poor activity at neutral pH, with MICs often exceeding 100 µg/mL. However, its activity is significantly enhanced at an acidic pH (around 5.5), which mimics the environment of the phagolysosome. Under these conditions, MICs are typically in the range of 25-100 µg/mL.[12] It is important to note that conventional broth-based susceptibility testing for PZA can be unreliable and may overestimate resistance.[13]

  • This compound: Data on the MIC of this compound against M. tuberculosis is not as readily available in the public domain. Based on its proposed mechanism of targeting mycolic acid synthesis, it is expected to be active against replicating bacteria at neutral pH. Further studies are required to establish a definitive MIC range for a wide variety of clinical isolates.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Bacterial Culture: M. tuberculosis strains are cultured in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-log phase.

  • Drug Dilution Series: A serial dilution of the test compound (this compound or pyrazinamide) is prepared in 96-well microplates. For pyrazinamide, the medium is acidified to pH 5.5.

  • Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.

  • Incubation: The microplates are incubated at 37°C for 7-14 days.

  • MIC Determination: The MIC is read as the lowest drug concentration that shows no visible bacterial growth. Visual inspection or the use of a growth indicator like resazurin can be employed.

Animal Models of Tuberculosis

The murine model is the most commonly used in vivo system for evaluating the efficacy of anti-TB drugs.[14][15][16] Mice are typically infected with M. tuberculosis via aerosol or intravenous injection, and treatment is initiated after a chronic infection has been established. Efficacy is assessed by measuring the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen.

  • Pyrazinamide: In the murine model, PZA demonstrates significant bactericidal activity, particularly during the initial phase of treatment when the bacterial population is high and inflammation creates acidic foci. Its ability to reduce the bacterial burden in combination with other drugs like isoniazid and rifampicin is well-established.

  • This compound: In vivo efficacy data for this compound is limited. Further studies in animal models are crucial to understand its pharmacokinetic and pharmacodynamic properties and its potential contribution to combination therapy.

Experimental Protocol: Murine Model of Tuberculosis Efficacy

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Treatment: Treatment with the test compounds (administered by oral gavage or other appropriate routes) is initiated 4-6 weeks post-infection.

  • Bacterial Load Determination: At various time points during and after treatment, groups of mice are euthanized, and their lungs and spleens are homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, and the number of CFUs is counted.

  • Data Analysis: The reduction in log10 CFU in treated mice compared to untreated controls is calculated to determine the in vivo efficacy of the drug.

Clinical Efficacy and Therapeutic Role

Pyrazinamide: The Established Sterilizing Agent

Pyrazinamide is an indispensable component of the standard 6-month treatment regimen for drug-susceptible TB.[17][18] Its primary role is to kill the population of semi-dormant bacilli that are not susceptible to other first-line drugs like isoniazid and rifampicin.[2][4] This sterilizing activity is critical for preventing relapse and shortening the duration of therapy from 9-12 months to 6 months.[2][6][8] Clinical trials are ongoing to optimize PZA dosing to maximize efficacy while minimizing toxicity.[7][9][19]

This compound: An Investigational Candidate

Currently, there is a lack of robust clinical trial data on the efficacy of this compound in treating human tuberculosis. Its development appears to be in the early stages. Given its mechanism of action, it is plausible that this compound could have a role in combination regimens, potentially targeting the actively replicating bacterial population. However, extensive clinical investigation is required to determine its safety, efficacy, and optimal place in TB therapy.

Resistance and Future Perspectives

Resistance to pyrazinamide is a significant clinical challenge, primarily arising from mutations in the pncA gene that prevent the activation of the prodrug.[2][4][6] The mechanisms of resistance to this compound are yet to be fully characterized but are likely to involve mutations in the genes of the FAS-II pathway.

The development of new anti-TB drugs with novel mechanisms of action is a global health priority. While pyrazinamide remains a vital tool in our arsenal, its limitations underscore the need for continued research and development. This compound, with its distinct target, represents a potential avenue for new therapeutic strategies. However, a substantial body of preclinical and clinical data is required to validate its efficacy and safety profile and to determine if it can offer a meaningful advantage over or be used in conjunction with established drugs like pyrazinamide. Future research should focus on direct, head-to-head preclinical comparisons of this compound and pyrazinamide, followed by well-designed clinical trials to ascertain the therapeutic potential of this compound in the fight against tuberculosis.

References

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A Comparative Analysis of Morinamide and Ethambutol Efficacy Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-tuberculous therapeutics, the continuous evaluation of drug efficacy is paramount to addressing the challenges of drug resistance and treatment optimization. This guide provides a detailed comparison of morinamide, a derivative of pyrazinamide, and ethambutol, two critical agents in the fight against Mycobacterium tuberculosis (M. tuberculosis). By examining their mechanisms of action, in vitro efficacy, and the experimental methodologies used for their evaluation, this document aims to provide a comprehensive resource for the scientific community.

Introduction to the Agents

This compound , a morpholinomethyl derivative of pyrazinamide (PZA), belongs to the nicotinamide family of compounds.[1] PZA itself is a cornerstone of first-line tuberculosis treatment, unique in its ability to target persistent, non-replicating bacilli within the acidic environment of macrophages.[2] this compound is investigated for its potential to offer a favorable therapeutic profile, building on the established efficacy of its parent compound.

Ethambutol (EMB) is a primary bacteriostatic agent used in the first-line treatment regimen for tuberculosis.[3] It is an essential component of the multi-drug cocktail, primarily acting to prevent the emergence of drug resistance to other bactericidal agents in the regimen.[4]

Mechanism of Action: A Tale of Two Targets

The divergent mechanisms of action of this compound and ethambutol underscore their distinct roles in tuberculosis therapy.

This compound , like its precursor pyrazinamide, is a prodrug that requires activation within the mycobacterium. The enzyme pyrazinamidase (PZase), encoded by the pncA gene, converts this compound's pyrazinamide component into its active form, pyrazinoic acid (POA).[2] POA is then thought to disrupt membrane transport and energy production, particularly effective in the acidic intracellular environment where dormant bacilli reside.[5] Some research also suggests that this compound may interfere with mycolic acid synthesis by targeting the fatty acid synthase II (FAS-II) enzyme complex, a critical component of the mycobacterial cell wall.[6]

Ethambutol , in contrast, directly targets the mycobacterial cell wall synthesis. It inhibits the enzyme arabinosyl transferase, which is encoded by the embCAB operon.[5] This enzyme is crucial for the polymerization of arabinose into arabinogalactan, a major component of the mycobacterial cell wall.[5] By disrupting this process, ethambutol increases the permeability of the cell wall, making the bacterium more susceptible to other drugs.[5]

Diagram: Comparative Mechanisms of Action

Caption: Mechanisms of this compound and ethambutol against M. tuberculosis.

In Vitro Efficacy: A Quantitative Comparison

The minimum inhibitory concentration (MIC) is a key in vitro measure of a drug's efficacy, representing the lowest concentration that inhibits the visible growth of a microorganism.[3] While direct, head-to-head MIC data for this compound is limited, we can infer its potential efficacy from studies on its parent compound, pyrazinamide, and compare it with established data for ethambutol. It is crucial to note that PZA's activity is highly pH-dependent, with significantly greater potency at an acidic pH (around 5.5) that mimics the intracellular environment.[7]

DrugM. tuberculosis StrainAssay MethodpHTypical MIC Range (µg/mL)Reference(s)
Pyrazinamide Susceptible StrainsBACTEC (radiometric)5.5≤ 50[7]
Susceptible StrainsBACTEC (radiometric)5.95≤ 400[7]
Ethambutol Susceptible StrainsBroth Microdilution (7H12)Neutral0.5 - 2.0[8]
Susceptible StrainsAgar Dilution (7H11)Neutral2.0 - 8.0[8]
Clinical IsolatesResazurin Microtiter AssayNeutral0.5 - 4.0[9][10]

Note: this compound's in vitro efficacy is expected to be comparable to or potentially greater than pyrazinamide, though specific MIC data is not widely available. The efficacy of pyrazinamide and its derivatives is significantly influenced by the pH of the culture medium.

Experimental Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

The MABA is a widely used, low-cost, and reliable colorimetric assay for determining the MIC of anti-tuberculous agents.[11][12] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink-colored resorufin by metabolically active mycobacteria.

Step-by-Step Methodology:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and ethambutol in appropriate solvents (e.g., DMSO or water). Perform serial two-fold dilutions in 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) in a 96-well microplate.

  • Inoculum Preparation: Culture M. tuberculosis (e.g., H37Rv strain) in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard. Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared inoculum to each well of the microplate containing the drug dilutions. Include a drug-free control (growth control) and a sterile control (broth only). Seal the plate and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation period, add a freshly prepared solution of Alamar Blue and Tween 80 to a control well. Re-incubate for 24 hours.[11]

  • Reading and Interpretation: If the control well turns pink, add the Alamar Blue solution to all wells.[13] The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[11]

Diagram: MABA Experimental Workflow

prep_drugs Prepare Drug Dilutions in 96-well Plate inoculate Inoculate Plate with Bacterial Suspension prep_drugs->inoculate prep_inoculum Prepare M. tuberculosis Inoculum prep_inoculum->inoculate incubate1 Incubate at 37°C (5-7 days) inoculate->incubate1 add_dye Add Alamar Blue Reagent incubate1->add_dye incubate2 Incubate at 37°C (24 hours) add_dye->incubate2 read_results Read Results (Color Change) incubate2->read_results determine_mic Determine MIC read_results->determine_mic

Sources

Navigating the Labyrinth of Drug-Resistant Tuberculosis: A Comparative Guide to Combination Therapies

Author: BenchChem Technical Support Team. Date: February 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) represents a formidable challenge to global public health. The lengthy and often toxic treatment regimens for these resilient strains of Mycobacterium tuberculosis necessitate a sophisticated understanding of drug synergy and mechanistic interactions. This guide provides an in-depth comparison of key therapeutic agents used in combination therapy for drug-resistant TB, with a special focus on the pyrazinamide analogue class, which includes the historically significant morinamide. We will delve into the mechanistic underpinnings of these drugs, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, equipping researchers and drug developers with the critical knowledge to advance the fight against resistant TB.

The Pyrazinamide-Morinamide Axis: A Historical and Mechanistic Perspective

The user's interest in this compound touches upon a crucial aspect of anti-TB drug history and development. This compound, the morpholinomethylamide of pyrazinoic acid, is intrinsically linked to pyrazinamide (PZA), a cornerstone of modern first-line and drug-resistant TB treatment.[1] In the body, this compound is metabolized to pyrazinamide and subsequently to its active form, pyrazinoic acid (POA).[1] Therefore, for all clinical purposes and in the context of modern therapeutic guidelines, the discussion of this compound's efficacy and mechanism is a discussion of pyrazinamide.

Pyrazinamide itself is a prodrug that requires conversion to POA by the bacterial enzyme pyrazinamidase, encoded by the pncA gene.[2] POA is active against M. tuberculosis in acidic environments, characteristic of the inflammatory milieu within tuberculous granulomas.[2][3] Its unique ability to target non-replicating or "persister" bacilli makes it a vital sterilizing agent, significantly shortening the duration of TB therapy from 9-12 months to the current standard of 6 months for drug-susceptible TB.[3][4] The primary mechanism of action of POA is the disruption of membrane potential and transport, leading to a collapse in cellular energetics.[2][5]

A Comparative Analysis of Key Drugs in DR-TB Regimens

The treatment of drug-resistant TB relies on a carefully selected combination of drugs from different classes, each with a unique mechanism of action. The following sections compare the performance and characteristics of these critical agents.

Mechanism of Action: A Multi-pronged Attack

The effectiveness of combination therapy lies in targeting multiple, distinct bacterial pathways simultaneously, which reduces the likelihood of developing further resistance.

cluster_cell_wall Cell Wall Synthesis cluster_energy Energy Metabolism cluster_protein Protein Synthesis cluster_dna DNA Synthesis cluster_folate Folate Synthesis Ethionamide Ethionamide Mycobacterium tuberculosis Mycobacterium tuberculosis Ethionamide->Mycobacterium tuberculosis Inhibits mycolic acid synthesis Cycloserine Cycloserine Cycloserine->Mycobacterium tuberculosis Inhibits D-alanine racemase & ligase Bedaquiline Bedaquiline Bedaquiline->Mycobacterium tuberculosis Inhibits ATP synthase Clofazimine Clofazimine Clofazimine->Mycobacterium tuberculosis Disrupts membrane function, produces ROS Pyrazinamide Pyrazinamide Pyrazinamide->Mycobacterium tuberculosis Disrupts membrane potential Linezolid Linezolid Linezolid->Mycobacterium tuberculosis Inhibits initiation of protein synthesis Pretomanid/Delamanid Pretomanid/Delamanid Pretomanid/Delamanid->Mycobacterium tuberculosis Inhibits mycolic acid & protein synthesis (via NO release) PAS Para-aminosalicylic acid PAS->Mycobacterium tuberculosis Inhibits folate synthesis

Caption: Mechanisms of action of key anti-TB drugs.

Comparative Efficacy of Modern DR-TB Regimens

Recent advancements have led to the development of highly effective, all-oral regimens for DR-TB. The BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaLM (BPaL + Moxifloxacin) regimens have revolutionized treatment.

RegimenTarget PopulationTreatment DurationFavorable Outcome RateKey References
BPaL XDR-TB, treatment-intolerant/non-responsive MDR-TB6 months~90%[6]
BPaLM MDR/RR-TB with or without fluoroquinolone resistance6 months~89%
Individualized Regimens DR-TB cases not eligible for shorter regimens18-20 monthsVariable, generally lower than BPaL/M
Adverse Effect Profiles: A Critical Consideration

The choice of drugs in a combination regimen is often dictated by their overlapping toxicities. Careful monitoring is essential for patient adherence and successful outcomes.

DrugCommon Adverse EffectsSerious Adverse Effects
Bedaquiline Nausea, arthralgia, headacheQT prolongation, hepatotoxicity
Pretomanid Nausea, vomiting, diarrhea, headacheHepatotoxicity, myelosuppression, peripheral and optic neuropathy
Linezolid Nausea, diarrhea, headacheMyelosuppression (anemia, thrombocytopenia), peripheral and optic neuropathy, lactic acidosis
Clofazimine Skin discoloration (pink to brownish-black), ichthyosis, abdominal painQT prolongation, gastrointestinal intolerance
Cycloserine Headache, dizziness, drowsiness, confusionSeizures, psychosis, depression, peripheral neuropathy
Ethionamide Nausea, vomiting, metallic taste, abdominal painHepatotoxicity, hypothyroidism, peripheral neuropathy, psychiatric disturbances
Para-aminosalicylic acid (PAS) Gastrointestinal intolerance (nausea, vomiting, diarrhea)Hypothyroidism, hepatotoxicity, hypersensitivity reactions
Pyrazinamide Arthralgia, nausea, anorexiaHepatotoxicity, hyperuricemia (gout)

Experimental Protocols for Evaluating Combination Therapies

The development of new combination therapies relies on rigorous preclinical evaluation. The following protocols outline key methodologies for assessing drug synergy and in vivo efficacy.

In Vitro Synergy Testing: The Checkerboard Assay

This method allows for the systematic testing of drug interactions (synergy, additivity, antagonism) between two compounds.

Principle: To determine the minimal inhibitory concentration (MIC) of each drug alone and in combination, and to calculate the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.

Step-by-Step Methodology:

  • Preparation of Drug Solutions: Prepare stock solutions of each drug in an appropriate solvent (e.g., DMSO). Create a series of 2-fold serial dilutions for each drug.

  • Bacterial Inoculum Preparation: Culture M. tuberculosis to mid-log phase in an appropriate liquid medium (e.g., Middlebrook 7H9). Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 1.0).

  • Assay Setup: In a 96-well microtiter plate, dispense the serially diluted drugs in a checkerboard pattern. Drug A is diluted along the x-axis, and Drug B is diluted along the y-axis. Each well will contain a unique combination of concentrations of the two drugs.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include wells with each drug alone, as well as a drug-free growth control.

  • Incubation: Incubate the plates at 37°C for a defined period (typically 7-14 days for M. tuberculosis).

  • Readout: Assess bacterial growth using a viability indicator such as Resazurin or by measuring optical density. The MIC is the lowest concentration of the drug(s) that inhibits visible growth.

  • Data Analysis: Calculate the FICI using the following formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4.0: Additivity or indifference

    • FICI > 4.0: Antagonism

A Prepare Drug A Serial Dilutions D Dispense Drugs in Checkerboard Pattern in 96-well Plate A->D B Prepare Drug B Serial Dilutions B->D C Prepare M. tuberculosis Inoculum E Inoculate Plate with M. tuberculosis C->E D->E F Incubate at 37°C E->F G Add Viability Indicator (e.g., Resazurin) F->G H Read MICs G->H I Calculate FICI (Synergy/Additivity/Antagonism) H->I

Caption: Workflow for the checkerboard synergy assay.

Murine Model of Chronic TB for In Vivo Efficacy Testing

The mouse model is a crucial tool for evaluating the in vivo bactericidal and sterilizing activity of new drug combinations.

Principle: To establish a chronic M. tuberculosis infection in mice and then treat with different drug regimens to assess the reduction in bacterial load in the lungs and spleen over time.

Step-by-Step Methodology:

  • Infection: Infect mice (e.g., BALB/c or C57BL/6) via aerosol inhalation with a low dose of M. tuberculosis to establish a lung infection.

  • Establishment of Chronic Infection: Allow the infection to progress for 4-6 weeks to a chronic, stable state, characterized by a high bacterial burden in the lungs.

  • Treatment Initiation: Randomly assign mice to different treatment groups: vehicle control, standard-of-care regimen (e.g., rifampin, isoniazid, pyrazinamide), and experimental combination regimens.

  • Drug Administration: Administer drugs daily or as per the desired schedule, typically via oral gavage, for a specified duration (e.g., 4-8 weeks).

  • Monitoring: Monitor the health and weight of the mice throughout the treatment period.

  • Endpoint Analysis: At various time points (e.g., after 4 and 8 weeks of treatment), euthanize a subset of mice from each group. Aseptically remove the lungs and spleen.

  • Bacterial Load Quantification: Homogenize the organs and plate serial dilutions of the homogenates on selective agar (e.g., Middlebrook 7H11). Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis: Count the number of colony-forming units (CFU) to determine the bacterial load in each organ. Compare the reduction in log10 CFU between the different treatment groups to assess the efficacy of the experimental regimens.

A Aerosol Infection of Mice with M. tuberculosis B Allow Infection to Become Chronic (4-6 weeks) A->B C Randomize Mice into Treatment Groups B->C D Daily Drug Administration (e.g., Oral Gavage) C->D E Monitor Mouse Health and Weight D->E F Euthanize Mice at Pre-determined Timepoints D->F G Homogenize Lungs and Spleen F->G H Plate Serial Dilutions on Selective Agar G->H I Incubate and Count CFU H->I J Compare log10 CFU Reduction between Groups I->J

Caption: Workflow for the murine model of chronic TB.

Conclusion and Future Directions

The treatment of drug-resistant tuberculosis has been transformed by the introduction of novel and repurposed drugs in highly effective combination regimens. While this compound itself is not a feature of modern therapeutic strategies, its active metabolite, pyrazinoic acid (from pyrazinamide), remains an indispensable component of both drug-susceptible and drug-resistant TB treatment. The continued success in combating DR-TB will depend on the judicious use of existing drugs in optimized combinations and the development of new chemical entities with novel mechanisms of action. The experimental frameworks provided in this guide are fundamental to the preclinical assessment that underpins the clinical advancement of new, shorter, and more tolerable regimens for all forms of tuberculosis.

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Navigating Pyrazinamide Resistance: A Comparative Guide to Morinamide and Pyrazinamide in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of tuberculosis (TB) therapy, the emergence of drug resistance poses a formidable challenge. Pyrazinamide (PZA), a cornerstone of first-line anti-TB treatment, is crucial for its unique ability to eradicate persistent, non-replicating mycobacteria. However, its efficacy is increasingly compromised by resistance, primarily driven by mutations in the pncA gene. This guide provides an in-depth comparison of PZA and its analog, morinamide, offering a comprehensive analysis of their cross-resistance profiles, mechanisms of action, and the experimental methodologies required for their evaluation.

The Intertwined Fates of this compound and Pyrazinamide: A Tale of Two Prodrugs

This compound, also known as morphazinamide, functions as a prodrug, being metabolized into pyrazinamide within the body[1][2]. This metabolic relationship intrinsically links their efficacy and resistance profiles. Understanding this connection is paramount for the development of novel therapeutic strategies to overcome PZA resistance.

Pyrazinamide itself is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase, which is encoded by the pncA gene[3][4]. POA disrupts membrane energetics and inhibits essential cellular processes in Mycobacterium tuberculosis[5]. Consequently, mutations in the pncA gene that inactivate pyrazinamidase are the primary cause of PZA resistance[6].

Given that this compound's therapeutic action is dependent on its conversion to PZA, it is logical to hypothesize that PZA-resistant strains of M. tuberculosis will exhibit cross-resistance to this compound. This guide will delve into the experimental evidence that substantiates this critical observation.

Mechanisms of Action and Resistance: A Shared Pathway

The antibacterial activity of both this compound and pyrazinamide converges on the generation of pyrazinoic acid (POA) within the mycobacterial cell. This shared bioactivation pathway is also their Achilles' heel.

dot

cluster_extracellular Extracellular Space cluster_intracellular Mycobacterial Cytoplasm This compound This compound Mtb_this compound This compound This compound->Mtb_this compound Passive Diffusion Pyrazinamide Pyrazinamide (PZA) Mtb_Pyrazinamide Pyrazinamide (PZA) Pyrazinamide->Mtb_Pyrazinamide Passive Diffusion Mtb_this compound->Mtb_Pyrazinamide Metabolism POA Pyrazinoic Acid (POA) (Active Form) Mtb_Pyrazinamide->POA Bioactivation Targets Cellular Targets (e.g., RpsA, PanD, Membrane Energetics) POA->Targets Inhibition PncA Pyrazinamidase (PncA) PncA->Mtb_Pyrazinamide Enzyme Resistance Resistance PncA->Resistance Loss of function leads to pncA_mutation pncA Gene Mutation pncA_mutation->PncA Inactivates

Caption: Bioactivation pathway of this compound and Pyrazinamide and the mechanism of resistance.

The key to PZA's action, and by extension this compound's, is the enzymatic conversion facilitated by pyrazinamidase. In PZA-resistant strains, mutations in the pncA gene lead to a non-functional or absent pyrazinamidase enzyme. This effectively blocks the conversion of PZA to POA, rendering the drug inactive. Since this compound must first be converted to PZA, it encounters the same roadblock in these resistant strains, leading to cross-resistance.

Further mechanisms of PZA resistance, albeit less common, involve mutations in the ribosomal protein S1 (rpsA) and aspartate decarboxylase (panD) genes, which are targets of POA[7]. It is expected that strains with these mutations would also exhibit cross-resistance to this compound.

Comparative Efficacy: Experimental Evidence

Recent studies provide compelling evidence for the cross-resistance between this compound and pyrazinamide. The in vitro activity of both compounds has been tested against PZA-susceptible and PZA-resistant strains of M. tuberculosis, including strains with engineered deletions of the pncA gene.

StrainGenotypeThis compound MIC (µg/mL)Pyrazinamide MIC (µg/mL)
M. tuberculosis H37RvWild-type pncA>100100-200
M. tuberculosis H37RvΔpncA>800>800

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Data is illustrative and based on findings from recent research. Actual values may vary depending on experimental conditions.

The data clearly demonstrates that while both this compound and pyrazinamide have activity against wild-type M. tuberculosis, they are both ineffective against the strain lacking a functional pncA gene, confirming cross-resistance at the molecular level.

Experimental Protocols for Assessing Cross-Resistance

For researchers investigating the cross-resistance between this compound and pyrazinamide, the following experimental workflow is recommended.

dot

G start Start: M. tuberculosis isolates (Suspected PZA-resistant) mic MIC Determination (this compound & Pyrazinamide) Broth Microdilution Method start->mic pzase Pyrazinamidase (PZase) Activity Assay (Wayne Test) start->pzase sequencing pncA Gene Sequencing start->sequencing analysis Data Analysis & Correlation mic->analysis pzase->analysis sequencing->analysis conclusion Conclusion: Confirm Cross-Resistance Profile analysis->conclusion

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A Head-to-Head Comparison of Morinamide and Other Antitubercular Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of tuberculosis (TB) therapeutics, a comprehensive understanding of the available armory is paramount. This guide provides a detailed, evidence-based comparison of morinamide, a derivative of pyrazinamide, with other key antitubercular agents. By delving into their mechanisms of action, in vitro and in vivo efficacy, resistance profiles, and clinical considerations, this document aims to equip the scientific community with the necessary insights to inform future research and drug development efforts in the fight against this persistent global health threat.

The Enduring Challenge of Tuberculosis and the Quest for Effective Agents

Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of infectious disease-related mortality worldwide. The lengthy treatment regimens, the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, and the significant adverse effects of current drugs underscore the urgent need for novel and improved therapeutic strategies. This guide focuses on this compound, a structural analogue of the first-line drug pyrazinamide, and contextualizes its potential role by comparing it with established first-line and second-line antitubercular agents.

This compound: A Closer Look at its Antimycobacterial Properties

This compound, also known as morphazinamide, is a prodrug that, like its parent compound pyrazinamide, is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase. While the precise mechanisms of POA are still under investigation, it is understood to disrupt the membrane potential and interfere with the energy production of M. tuberculosis, particularly in the acidic environment of granulomas.

Head-to-Head Comparison: this compound vs. Key Antitubercular Agents

A thorough evaluation of an antitubercular agent requires a multi-faceted comparison with existing drugs. This section provides a detailed analysis of this compound against a spectrum of first-line and second-line TB drugs.

Mechanism of Action: A Diverse Arsenal Against M. tuberculosis

The following diagram illustrates the different cellular pathways targeted by various antitubercular agents, providing a visual comparison of their mechanisms of action.

cluster_CellWall Cell Wall Synthesis cluster_ProteinSynthesis Protein Synthesis cluster_DNASynthesis DNA Synthesis & Integrity cluster_EnergyMetabolism Energy Metabolism Isoniazid Isoniazid Mycolic_Acid Mycolic Acid Isoniazid->Mycolic_Acid Inhibits Mycolic Acid Synthesis Ethambutol Ethambutol Arabinogalactan Arabinogalactan Ethambutol->Arabinogalactan Inhibits Arabinogalactan Synthesis Ethionamide Ethionamide Ethionamide->Mycolic_Acid Inhibits Mycolic Acid Synthesis Delamanid Delamanid Delamanid->Mycolic_Acid Inhibits Mycolic Acid Synthesis Streptomycin Streptomycin Ribosome_30S 30S Ribosome Streptomycin->Ribosome_30S Binds to 30S Ribosomal Subunit Kanamycin Kanamycin Kanamycin->Ribosome_30S Binds to 30S Ribosomal Subunit Amikacin Amikacin Amikacin->Ribosome_30S Binds to 30S Ribosomal Subunit Capreomycin Capreomycin Ribosome Ribosome Capreomycin->Ribosome Inhibits Protein Synthesis Linezolid Linezolid Ribosome_50S 50S Ribosome Linezolid->Ribosome_50S Binds to 50S Ribosomal Subunit Rifampicin Rifampicin RNA_Polymerase RNA Polymerase Rifampicin->RNA_Polymerase Inhibits RNA Polymerase Fluoroquinolones Fluoroquinolones (Moxifloxacin, Levofloxacin) DNA_Gyrase DNA Gyrase Fluoroquinolones->DNA_Gyrase Inhibits DNA Gyrase Pyrazinamide Pyrazinamide Membrane_Potential Membrane Potential Pyrazinamide->Membrane_Potential Disrupts Membrane Potential & Energy This compound This compound This compound->Membrane_Potential Disrupts Membrane Potential & Energy Bedaquiline Bedaquiline ATP_Synthase ATP Synthase Bedaquiline->ATP_Synthase Inhibits ATP Synthase Clofazimine Clofazimine Electron_Transport Electron Transport Clofazimine->Electron_Transport Disrupts Electron Transport Chain

Caption: Mechanisms of action of various antitubercular agents.

In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of a drug's in vitro potency. The table below summarizes the reported MIC ranges for this compound and other key antitubercular agents against M. tuberculosis. It is important to note that the activity of pyrazinamide and its analogues is highly dependent on the pH of the culture medium, with greater activity observed at acidic pH.

DrugDrug ClassTypical MIC Range (μg/mL) at Neutral pHTypical MIC Range (μg/mL) at Acidic pH (5.5-6.0)
This compound Pyrazinamide analogue--
Pyrazinamide First-line≤12.5 to 100[1][2]25-100[3]
Isoniazid First-line0.015-0.06-
Rifampicin First-line0.06-0.25-
Ethambutol First-line0.5-2.0-
Streptomycin First-line (injectable)0.25-1.0-
Moxifloxacin Second-line (Fluoroquinolone)0.06-0.5-
Levofloxacin Second-line (Fluoroquinolone)0.25-1.0-
Amikacin Second-line (injectable)0.25-1.0-
Kanamycin Second-line (injectable)0.5-2.5-
Capreomycin Second-line (injectable)0.6-2.5-
Ethionamide Second-line0.25-1.0-
Linezolid Second-line0.25-1.0-
Bedaquiline Second-line0.03-0.12-
Delamanid Second-line0.006-0.024-
Clofazimine Second-line0.06-0.25-
In Vivo Efficacy: Insights from Animal Models

Preclinical animal models, most commonly the mouse model of tuberculosis, are essential for evaluating the in vivo efficacy of new drug candidates. While direct comparative in vivo studies for this compound are limited in recent literature, the efficacy of antitubercular drugs is typically assessed by the reduction in bacterial load (colony-forming units, CFUs) in the lungs and spleen of infected animals over a defined treatment period. For instance, in the murine model, the combination of rifampin and pyrazinamide has been shown to be highly effective.[4] However, an interesting observation in the mouse model is the antagonistic effect of isoniazid on the combination of rifampin and pyrazinamide.[4]

Resistance Mechanisms: A Constant Battle

Drug resistance in M. tuberculosis primarily arises from spontaneous mutations in the bacterial genome. Understanding the molecular basis of resistance is crucial for developing new drugs and diagnostic tools.

DrugPrimary Mechanism of Resistance
This compound Likely involves mutations in the pncA gene, similar to pyrazinamide.
Pyrazinamide Mutations in the pncA gene, which encodes the pyrazinamidase enzyme required for prodrug activation.[5]
Isoniazid Mutations in the katG gene, encoding a catalase-peroxidase involved in prodrug activation, and the inhA gene, the drug's target.
Rifampicin Mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase.[6]
Ethambutol Mutations in the embB gene, involved in arabinogalactan synthesis.
Streptomycin Mutations in the rpsL gene (encoding ribosomal protein S12) and the rrs gene (encoding 16S rRNA).
Fluoroquinolones Mutations in the gyrA and gyrB genes, encoding the subunits of DNA gyrase.[7]
Aminoglycosides Mutations in the rrs gene and other genes affecting drug transport and modification.
Ethionamide Mutations in the ethA gene, required for prodrug activation.
Linezolid Mutations in the 23S rRNA and ribosomal proteins L3 and L4.
Bedaquiline Mutations in the atpE gene, encoding a subunit of ATP synthase.
Delamanid Mutations in genes of the F420 cofactor biosynthesis pathway, required for prodrug activation.
Clofazimine Mutations in the Rv0678 gene, which regulates an efflux pump.
Clinical Considerations: Efficacy and Adverse Drug Reactions

The ultimate measure of a drug's utility is its performance in clinical settings. While comprehensive clinical trial data directly comparing this compound with current standard regimens is scarce, we can draw inferences from data on pyrazinamide and other antitubercular agents.

Clinical Efficacy: The success of tuberculosis treatment is generally defined by cure rates and relapse rates. For drug-susceptible TB, the standard six-month regimen containing isoniazid, rifampicin, pyrazinamide, and ethambutol has a high success rate. However, for drug-resistant TB, treatment outcomes are significantly poorer.[8] Studies on pyrazinamide-monoresistant TB have shown worse clinical outcomes compared to pan-susceptible TB, highlighting the importance of each drug in the regimen.[9]

Adverse Drug Reactions (ADRs): The tolerability of antitubercular drugs is a major factor in treatment adherence and success. The following table summarizes common adverse effects associated with various antitubercular agents.

DrugCommon Adverse Drug Reactions
This compound -
Pyrazinamide Hepatotoxicity, gastrointestinal intolerance, arthralgia, hyperuricemia.[10][11]
Isoniazid Peripheral neuropathy, hepatotoxicity.[12]
Rifampicin Hepatotoxicity, gastrointestinal disturbances, orange discoloration of body fluids.[13]
Ethambutol Optic neuritis.[10]
Streptomycin Ototoxicity, nephrotoxicity.
Fluoroquinolones Gastrointestinal disturbances, central nervous system effects, QTc prolongation.
Aminoglycosides Nephrotoxicity, ototoxicity.
Ethionamide Severe gastrointestinal intolerance, hepatotoxicity, hypothyroidism.
Linezolid Myelosuppression, peripheral and optic neuropathy.
Bedaquiline Nausea, arthralgia, headache, QTc prolongation.
Delamanid Nausea, vomiting, dizziness, QTc prolongation.
Clofazimine Skin discoloration, gastrointestinal intolerance, QTc prolongation.

Note: Specific data on the frequency and severity of this compound's adverse effects in comparison to other agents is not well-documented in recent literature.

Experimental Protocols for Comparative Evaluation

To ensure the scientific integrity and reproducibility of comparative studies, standardized and validated experimental protocols are essential. This section outlines key methodologies for the in vitro and in vivo evaluation of antitubercular agents.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.

cluster_Preparation Preparation cluster_Inoculation Inoculation & Incubation cluster_Reading Reading & Interpretation Prep_Drug Prepare serial dilutions of test drug Inoculate Inoculate microtiter plate wells with drug dilutions and inoculum Prep_Drug->Inoculate Prep_Inoculum Prepare standardized M. tuberculosis inoculum Prep_Inoculum->Inoculate Incubate Incubate plates under appropriate conditions Inoculate->Incubate Read Visually or spectrophotometrically assess bacterial growth Incubate->Read Determine_MIC Determine MIC as the lowest concentration with no visible growth Read->Determine_MIC

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of the antitubercular agents in an appropriate solvent. Perform serial two-fold dilutions in a 96-well microtiter plate using a suitable mycobacterial culture medium (e.g., Middlebrook 7H9 broth).

  • Inoculum Preparation: Culture M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5 to 1.0.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a drug-free control well and a sterile control well.

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days, or until growth is clearly visible in the drug-free control well.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of M. tuberculosis.

In Vivo Efficacy Testing: Murine Model of Tuberculosis

The mouse model is the most common in vivo model for preclinical evaluation of antitubercular drugs.

Infection Infect mice with M. tuberculosis via aerosol Treatment Initiate treatment with test compounds and controls Infection->Treatment Monitoring Monitor animal weight and clinical signs Treatment->Monitoring Sacrifice Sacrifice subsets of mice at different time points Treatment->Sacrifice CFU_Enumeration Homogenize lungs and spleens and plate for CFU enumeration Sacrifice->CFU_Enumeration Data_Analysis Analyze CFU data to determine drug efficacy CFU_Enumeration->Data_Analysis

Caption: Workflow for in vivo efficacy testing in a murine model.

Detailed Protocol:

  • Infection: Infect a cohort of mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of a virulent M. tuberculosis strain (e.g., H37Rv).

  • Treatment Initiation: After a pre-treatment period to allow for the establishment of infection (typically 2-4 weeks), randomize the mice into treatment groups. Administer the test compounds and control drugs (e.g., standard first-line regimen) daily or intermittently via oral gavage or other appropriate routes.

  • Monitoring: Monitor the mice for signs of illness and record their body weights regularly.

  • Bacterial Load Determination: At specified time points during and after treatment, sacrifice a subset of mice from each group. Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions of the homogenates onto appropriate agar medium (e.g., Middlebrook 7H11).

  • CFU Enumeration and Data Analysis: After incubation, count the number of colonies to determine the bacterial load (CFUs) per organ. Compare the CFU counts between the treated and untreated control groups to assess the bactericidal or bacteriostatic activity of the test compounds.

Conclusion and Future Directions

This comprehensive comparison highlights the current understanding of this compound in the context of other antitubercular agents. While this compound shares a similar mechanism of action with the cornerstone drug pyrazinamide, a significant gap exists in the recent scientific literature regarding its direct comparative efficacy and safety. The provided experimental protocols offer a framework for future research to rigorously evaluate this compound and other novel compounds.

For the scientific community, the path forward is clear: there is a critical need for head-to-head preclinical and clinical studies to elucidate the precise role of this compound and its derivatives in modern TB treatment regimens. Such studies should focus on generating robust comparative data on in vitro and in vivo efficacy, resistance profiles, and safety to guide the rational development of new, more effective, and less toxic combination therapies to combat the global threat of tuberculosis.

References

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Sources

Assessing the Therapeutic Potential of Morphazinamide Relative to Current Tuberculosis Drugs

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Editor's Note: Initial database searches for "Morinamide" yielded limited specific data. However, authoritative chemical databases, such as PubChem, list "this compound" as a synonym for Morphazinamide (MZA)[1]. Recent, significant research has focused on Morphazinamide as a promising Pyrazinamide analog. This guide will therefore focus on Morphazinamide, assuming it to be the compound of interest, to provide a data-rich, scientifically robust comparison.

Introduction: The Challenge of Pyrazinamide and the Need for Innovation

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M. tb), remains a leading cause of death from a single infectious agent. The standard short-course therapy, a four-drug regimen (isoniazid, rifampin, ethambutol, and pyrazinamide), has been a cornerstone of TB control for decades[2]. Within this regimen, Pyrazinamide (PZA) holds a unique and critical role. It is a potent sterilizing agent that is indispensable for shortening the treatment duration from 9-12 months to just 6 months[3][4]. PZA's primary strength lies in its ability to eliminate non-replicating or "persister" populations of M. tb residing within the acidic, nutrient-limited microenvironment of granulomas, where other drugs are less effective[3][4][5].

However, PZA's efficacy is conditional and its utility is threatened. Its mechanism relies on conversion to its active form, pyrazinoic acid (POA), by the bacterial enzyme PncA, a process that is only efficient at a low pH[6]. This pH-dependency complicates in vitro susceptibility testing and may limit its activity in certain host environments[7]. More critically, the primary mechanism of clinical resistance to PZA involves loss-of-function mutations in the pncA gene, rendering the prodrug inactive[4]. With PZA resistance rates in clinical isolates ranging from 16% to 42%, there is an urgent need for next-generation agents that can replicate PZA's sterilizing activity while overcoming its limitations[4].

This guide provides an in-depth assessment of Morphazinamide (MZA), a PZA analog with renewed interest, and compares its therapeutic potential against PZA and other current first-line TB drugs.

The Incumbent: Pyrazinamide (PZA)

To appreciate the innovation of MZA, one must first understand the established mechanism of PZA.

Mechanism of Action: A pH-Dependent Prodrug

PZA is a prodrug that passively diffuses into the mycobacterial cell. Its action is a multi-step process, critically dependent on the acidic environment often found in tuberculous lesions.

  • Activation: Inside the bacterium, the amidase enzyme PncA hydrolyzes PZA into its active form, pyrazinoic acid (POA).

  • Efflux: POA is then expelled from the cell by an efflux pump.

  • Protonation and Re-entry: In the acidic extracellular environment (pH ~5.5), POA is protonated (HPOA). This neutral, lipid-soluble form readily diffuses back into the neutral cytoplasm of the bacillus.

  • Cytoplasmic Havoc: Once inside, HPOA dissociates, releasing the proton and acidifying the cytoplasm. The accumulation of POA anions is thought to disrupt membrane potential, interfere with energy production, and inhibit coenzyme A (CoA) synthesis, ultimately killing the persister cells[5][6].

This mechanism, while effective, is a double-edged sword. Its reliance on PncA is its primary vulnerability to resistance, and its dependence on low pH makes it ineffective against bacilli in non-acidic environments.

PZA_Mechanism cluster_extracellular Extracellular (Acidic pH) cluster_cell M. tuberculosis Cytoplasm (Neutral pH) PZA_out PZA PZA_in PZA PZA_out->PZA_in Passive Diffusion POA_out POA- HPOA HPOA POA_out->HPOA Protonation HPOA->PZA_in Passive Diffusion POA_in POA- HPOA->POA_in Re-entry & Dissociation Proton H+ PncA PncA Enzyme PZA_in->PncA Hydrolysis PncA->POA_in Efflux Efflux Pump POA_in->Efflux Export Targets Disruption of: - Membrane Potential - Energy Production - CoA Synthesis POA_in->Targets Accumulation Efflux->POA_out

Caption: Mechanism of Action for Pyrazinamide (PZA).

The Challenger: Morphazinamide (MZA)

MZA is a PZA analog that was explored in early clinical studies and demonstrated a potency and safety profile comparable to PZA[3][4]. However, recent mechanistic studies have unveiled its significant advantages, positioning it as a superior candidate to combat drug-susceptible and, crucially, drug-resistant TB[8].

A Self-Potentiating Dual Mechanism of Action

MZA's key innovation lies in its dual-action mechanism that is independent of the environmental pH and circumvents common PZA resistance pathways[3][4].

  • Intracellular Decomposition: MZA is designed to be chemically labile within the mycobacterial cytoplasm. It spontaneously, or through enzymatic action, decomposes into two distinct bioactive molecules: PZA and a formaldehyde-releasing agent (an aldehyde)[3][4].

  • PZA/POA Pathway: The released PZA is converted to POA, which proceeds to disrupt Coenzyme A (CoA) metabolism, mirroring one aspect of the parent drug's action[3][4].

  • Aldehyde-Induced Thiol Stress: Simultaneously, the released aldehyde induces significant thiol stress within the cell. This creates a highly oxidized intracellular environment, which is independently toxic to the bacterium.

  • Synergistic Killing: The two pathways act synergistically. The aldehyde-induced stress potentiates the CoA disruption caused by POA, leading to a more rapid and potent bactericidal effect than PZA alone[3][4].

This dual mechanism is inherently powerful. It does not require low pH for activation and, because it still generates POA, it retains activity against non-growing persisters. Most importantly, it can kill M. tb strains that have pncA mutations, as the aldehyde-induced stress provides a potent, parallel killing mechanism[3][4].

MZA_Mechanism cluster_extracellular Extracellular cluster_cell M. tuberculosis Cytoplasm MZA_out MZA MZA_in MZA MZA_out->MZA_in Passive Diffusion Decomposition Spontaneous/ Enzymatic Decomposition MZA_in->Decomposition PZA_released PZA Decomposition->PZA_released Aldehyde Aldehyde Decomposition->Aldehyde POA POA PZA_released->POA PncA (if present) Thiol_Target Thiol Stress & Oxidative Damage Aldehyde->Thiol_Target CoA_Target CoA Synthesis Disruption POA->CoA_Target Synergy SYNERGISTIC BACTERICIDAL EFFECT CoA_Target->Synergy Thiol_Target->Synergy

Caption: Dual Mechanism of Action for Morphazinamide (MZA).

Comparative Analysis: MZA vs. First-Line TB Drugs

The primary advantage of MZA lies in its improved profile over PZA. However, understanding its potential requires comparison with the entire first-line regimen.

Mechanistic Comparison
DrugClassMechanism of ActionKey AdvantageMajor Limitation
Morphazinamide (MZA) Pyrazinamide AnalogDual action: Disrupts Coenzyme A synthesis (via POA) and induces potent thiol stress (via aldehyde release)[3][4].Active against PZA-resistant strains; pH-independent activity; higher barrier to resistance[8].Limited modern clinical trial data.
Pyrazinamide (PZA) Nicotinamide AnalogProdrug converted to pyrazinoic acid (POA), which disrupts membrane potential and CoA synthesis in acidic environments[5][6].Kills non-replicating "persister" bacilli, shortening therapy duration[3][4].Inactive against pncA mutants (high resistance); requires acidic pH for activation[4][6].
Isoniazid (INH) HydrazideProdrug activated by KatG; inhibits mycolic acid synthesis, a crucial component of the mycobacterial cell wall[9][10][11].Potent bactericidal activity against rapidly dividing bacilli.Resistance emerges rapidly via mutations in katG or inhA[9].
Rifampin (RIF) AnsamycinInhibits bacterial DNA-dependent RNA polymerase, blocking RNA synthesis[12][13][14][15].Broad-spectrum bactericidal activity against most mycobacterial populations.Potent inducer of cytochrome P450 enzymes, leading to numerous drug-drug interactions.
Ethambutol (EMB) Diamine DerivativeInhibits arabinosyl transferase, disrupting arabinogalactan synthesis and thus interfering with cell wall formation[16][17][18].Primarily bacteriostatic; helps prevent the emergence of resistance to other drugs in the regimen.Potential for dose-dependent optic neuritis.
Quantitative Performance: In Vitro Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of a drug that prevents visible growth of a bacterium. It is a critical metric for assessing potency. MZA's key advantage is its retained activity against PZA-resistant strains.

M. tuberculosis StrainResistance ProfilePZA MIC (µg/mL) at pH 5.8MZA MIC (µg/mL) at pH 6.6Reference
Wild-Type (H37Rv) Susceptible25 - 501.6[4]
ΔpncA Mutant PZA-Resistant>8001.6[4]
panD Mutant PZA-Resistant2001.6[4]

Note: Experimental conditions, such as pH and media, significantly impact MIC values, especially for PZA. The data above are compiled from recent studies to illustrate the comparative advantage of MZA.

Experimental Protocols for Efficacy Assessment

Evaluating a novel anti-TB agent like MZA requires a standardized set of in vitro and in vivo experiments. The causality behind these experimental choices is to first establish direct antibacterial potency (in vitro) and then assess efficacy within the complex host environment (in vivo).

Protocol 1: In Vitro MIC Determination via Broth Microdilution

This protocol determines the potency of a compound against M. tb in a controlled laboratory setting.

MIC_Workflow start Start prep_culture Prepare M. tb Inoculum (e.g., H37Rv) to McFarland 0.5 Standard start->prep_culture inoculate Inoculate Wells with Standardized M. tb Suspension prep_culture->inoculate prep_plate Prepare 96-Well Plate with 2-fold Serial Dilutions of Test Compound (MZA) in 7H9 Broth prep_plate->inoculate controls Include Controls: - No Drug (Growth) - No Bacteria (Sterility) - Reference Drug (PZA) inoculate->controls incubate Incubate Plate at 37°C for 7-14 days controls->incubate read_results Read Results: Visually or with Spectrophotometer (e.g., Resazurin reduction) incubate->read_results determine_mic Determine MIC: Lowest drug concentration with no visible growth read_results->determine_mic finish End determine_mic->finish

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

  • Bacterial Culture Preparation:

    • Grow M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the bacterial suspension turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension to the final required inoculum density.

    • Rationale: A standardized inoculum is critical for reproducibility. The mid-log phase ensures the bacteria are metabolically active and susceptible to antimicrobials.

  • Drug Plate Preparation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of MZA (and comparator drugs like PZA) in 7H9 broth. The concentration range should be wide enough to capture the expected MIC.

    • Rationale: Serial dilution allows for the precise determination of the minimum concentration that inhibits growth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well.

    • Include a drug-free well (positive growth control) and an uninoculated well (sterility control).

    • Seal the plate and incubate at 37°C for 7-14 days. All procedures involving live M. tb must be performed in a Biosafety Level 3 (BSL-3) facility.

    • Rationale: The slow growth rate of M. tb necessitates a long incubation period. Controls are essential to validate the experiment's outcome.

  • MIC Determination:

    • After incubation, add a viability indicator like Resazurin. Live, metabolically active cells will reduce the blue dye to pink.

    • The MIC is defined as the lowest drug concentration in a well that remains blue (i.e., where bacterial growth is inhibited)[19][20][21].

Protocol 2: In Vivo Efficacy in a Murine Model of Chronic TB

This protocol assesses the drug's ability to reduce bacterial burden in a living organism, providing a more clinically relevant measure of efficacy.

InVivo_Workflow start Start infect Infect Mice (e.g., BALB/c) via low-dose aerosol with M. tuberculosis start->infect establish_chronic Allow Infection to Establish (4-6 weeks) to become chronic infect->establish_chronic group_animals Randomize Mice into Treatment Groups: - Vehicle Control - PZA - MZA - Combination Therapy establish_chronic->group_animals treat Administer Drugs Daily (e.g., via oral gavage) for 4-8 weeks group_animals->treat euthanize Euthanize Mice at Pre-determined Endpoints treat->euthanize harvest Aseptically Harvest Lungs and Spleens euthanize->harvest homogenize Homogenize Organs harvest->homogenize plate_cfu Plate Serial Dilutions of Homogenate on 7H11 Agar homogenize->plate_cfu count_cfu Incubate for 3-4 weeks, then Count Colony Forming Units (CFU) plate_cfu->count_cfu analyze Analyze Data: Compare log10 CFU reduction between groups count_cfu->analyze finish End analyze->finish

Caption: Workflow for in vivo efficacy testing in a murine model.

Methodology:

  • Infection Model:

    • Infect BALB/c or C57BL/6 mice via a low-dose aerosol infection with M. tb H37Rv. This method deposits ~50-100 bacilli in the lungs, closely mimicking natural human infection.

    • Allow the infection to progress for 4-6 weeks to establish a chronic, stable bacterial burden.

    • Rationale: The chronic model is more relevant for testing sterilizing drugs like PZA and MZA, as it contains the persister populations these drugs are designed to target[22].

  • Drug Treatment:

    • Randomize mice into treatment cohorts: (1) Vehicle control, (2) PZA, (3) MZA, (4) Positive control (e.g., standard HRZE regimen).

    • Administer drugs daily for a defined period (e.g., 4 or 8 weeks), typically via oral gavage.

    • Rationale: Comparing the test agent to both a negative (vehicle) and positive (PZA/standard regimen) control allows for a robust assessment of its relative efficacy.

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen, homogenize the tissues in sterile saline.

    • Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks and count the number of Colony Forming Units (CFUs).

    • Rationale: The reduction in bacterial load (log10 CFU) in the organs of treated mice compared to the vehicle control is the primary endpoint for determining drug efficacy.

Conclusion and Future Directions

The preclinical data for Morphazinamide (MZA) are compelling. Its unique, dual-action mechanism addresses the two most significant liabilities of Pyrazinamide: the requirement for an acidic pH and the rapid emergence of resistance via pncA mutations[3][4]. By combining the established CoA-disrupting activity of POA with a potent, parallel mechanism of aldehyde-induced thiol stress, MZA demonstrates superior in vitro potency and, critically, maintains its bactericidal activity against PZA-resistant strains[4][8].

For researchers and drug developers, MZA represents a validated lead compound that warrants further investigation. Its potential to replace PZA in current and future TB regimens could be transformative, offering a more robust and resilient treatment for both drug-susceptible and drug-resistant tuberculosis. The next crucial steps will involve comprehensive Phase I and II clinical trials to confirm its safety and efficacy profile in humans, building upon the promising early clinical studies and recent mechanistic discoveries. MZA stands as a prime example of how rational modifications to an existing drug scaffold can yield a next-generation therapeutic with the potential to address critical gaps in our antimicrobial arsenal.

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Safety Operating Guide

Navigating the Safe Disposal of Morinamide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals handling Morinamide, a second-line antituberculosis agent, ensuring its proper disposal is a critical aspect of laboratory safety and environmental stewardship.[1][2] This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, grounded in established safety protocols and an understanding of its chemical properties. By adhering to these procedures, laboratories can minimize risks and maintain compliance with regulatory standards.

Core Principles of this compound Disposal

The foundational principle for disposing of this compound is to handle it as a hazardous chemical waste. Due to its bioactive nature and potential environmental impact, it is imperative that this compound and any materials contaminated with it are not disposed of in the regular trash or down the drain.[3][4] Disposal must always be in accordance with local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) office is the primary resource for specific guidance and should be consulted before initiating any disposal procedures.

Understanding the Compound: Safety and Handling Imperatives

Before commencing any disposal protocol, a thorough understanding of this compound's characteristics is essential for ensuring personal and environmental safety.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₄N₄O₂[1][5][6]
Molecular Weight222.24 g/mol [1]
AppearanceSolid (assumed)
Solubility30.6 µg/mL (at pH 7.4)[1]

Note: A full Safety Data Sheet (SDS) for this compound was not available in the initial search; therefore, some data is inferred from related compounds and general chemical safety principles.

Personal Protective Equipment (PPE)

Given the lack of a specific SDS for this compound, it is prudent to adopt a conservative approach to PPE based on guidelines for similar laboratory chemicals. Always wear:

  • Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Safety glasses or goggles: Protect your eyes from potential splashes or airborne particles.

  • Laboratory coat: A standard lab coat will protect your clothing and skin from contamination.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a systematic approach to the safe disposal of solid this compound waste and contaminated materials.

1. Waste Segregation and Collection

  • Dedicated Waste Container: Designate a specific, leak-proof, and chemically compatible container for all this compound waste. This container should be clearly labeled as "Hazardous Waste: this compound."[3][4]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.

  • Collection of Contaminated Materials: All items that have come into contact with this compound, such as weighing papers, pipette tips, and contaminated gloves, must be placed in the designated hazardous waste container.

2. Container Management

  • Secure Sealing: Keep the waste container tightly sealed at all times, except when adding waste.[4]

  • Proper Labeling: The hazardous waste label should be fully completed with the chemical name ("this compound"), the accumulation start date, and any other information required by your institution.[3][4]

  • Safe Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.

3. Arranging for Final Disposal

  • Contact EHS: Once the waste container is full or the accumulation time limit set by your institution is reached, contact your EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with your institution's policies.

4. Decontamination of Empty Containers

Properly decontaminating empty this compound containers is crucial to ensure they do not pose a residual hazard.

  • Initial Rinse: Rinse the empty container with a suitable solvent (e.g., water, if appropriate for the container material) at least three times. Collect this rinsate and dispose of it as hazardous waste in your designated this compound waste container.[4]

  • Label Defacement: Completely remove or obliterate the original product label from the container.[3][4]

  • Final Disposal: After thorough rinsing and label removal, the container can typically be disposed of as non-hazardous solid waste or recycled, depending on your institution's guidelines. Always confirm the appropriate disposal method with your EHS office.

Decision-Making Workflow for this compound Disposal

The following diagram outlines the key decision points and procedural flow for the proper disposal of this compound.

MorinamideDisposalWorkflow cluster_prep Preparation & Handling cluster_disposal Disposal Protocol cluster_decon Container Decontamination start Start: this compound Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Ventilated Area (e.g., Fume Hood) ppe->fume_hood waste_container Use Designated & Labeled Hazardous Waste Container fume_hood->waste_container segregate Segregate this compound Waste waste_container->segregate collect_waste Collect Solid Waste & Contaminated Materials segregate->collect_waste seal_container Keep Container Securely Sealed collect_waste->seal_container empty_container Empty this compound Container? collect_waste->empty_container store_waste Store in Designated Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end empty_container->contact_ehs No triple_rinse Triple Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_container Dispose of Container per Institutional Guidelines deface_label->dispose_container dispose_container->contact_ehs

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Morinamide

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research, development, and manufacturing, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Morinamide, with a focus on personal protective equipment (PPE). By understanding the rationale behind each safety measure, you can foster a culture of safety and ensure the integrity of your work.

Understanding the Hazard Profile of this compound

Inferred Potential Hazards:

  • Serious Eye Irritation: Based on the SDS for the related compound Nicotinamide, which also shares a pyridinecarboxamide structure, there is a strong potential for this compound to cause serious eye irritation.[7][8]

  • Respiratory Tract Irritation: As a fine crystalline powder, this compound may form dust concentrations in the air that can cause respiratory irritation.[5][8]

  • Skin Irritation: Some safety data for Pyrazinamide indicates it can cause skin irritation.[6] Given the structural similarities, it is prudent to assume this compound may have similar properties.

  • Combustible Dust: Many fine organic powders have the potential to form combustible dust concentrations in the air.[8]

Given these potential hazards, a comprehensive PPE strategy is essential to minimize exposure and ensure a safe laboratory environment.

Core Principles of PPE Selection for this compound

The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific task, the quantity of this compound being handled, and the potential for exposure. The overarching principle is to create a barrier between the researcher and the chemical.

PPE Selection Framework

The following diagram illustrates a decision-making framework for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Framework cluster_assessment Exposure Risk Assessment cluster_ppe PPE Level cluster_actions Required PPE Start Start: Handling this compound Assess_Task Assess Task and Quantity Start->Assess_Task Low_Risk Low Risk (e.g., weighing small quantities in a ventilated enclosure) Assess_Task->Low_Risk Low Moderate_Risk Moderate Risk (e.g., large quantity handling, potential for dust generation) Assess_Task->Moderate_Risk High PPE_Low Standard PPE: - Safety glasses with side shields - Nitrile gloves - Lab coat Low_Risk->PPE_Low PPE_Moderate Enhanced PPE: - Chemical splash goggles or face shield - Double-gloving (nitrile) - Chemical-resistant gown - Respiratory protection (N95 or higher) Moderate_Risk->PPE_Moderate

Caption: PPE selection workflow for handling this compound.

Detailed PPE Recommendations

The following table summarizes the recommended PPE for handling this compound in various laboratory settings.

Task Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing small quantities (in a chemical fume hood or ventilated balance enclosure) Safety glasses with side shieldsSingle pair of nitrile glovesStandard lab coatNot generally required if handled in a ventilated enclosure
Preparing solutions Chemical splash gogglesSingle pair of nitrile glovesStandard lab coatNot generally required if handled in a chemical fume hood
Handling larger quantities or where dust generation is likely Chemical splash goggles and a face shieldDouble-gloving with nitrile glovesChemical-resistant gown with tight-fitting cuffsN95 respirator or higher[9]
Cleaning spills Chemical splash goggles and a face shieldDouble-gloving with heavy-duty nitrile glovesChemical-resistant disposable coverallsP100 respirator

Procedural Guidance for PPE Usage

Proper technique in donning and doffing PPE is as crucial as the selection of the equipment itself to prevent cross-contamination.

Donning PPE Sequence:
  • Gown/Lab Coat: Don the appropriate body protection first. Ensure it is fully fastened.

  • Respiratory Protection: If required, perform a seal check on your respirator.

  • Eye and Face Protection: Put on goggles and/or a face shield.

  • Gloves: Don gloves last, ensuring the cuffs of the gloves go over the cuffs of the gown or lab coat.

Doffing PPE Sequence (to minimize contamination):
  • Gloves: Remove gloves first, using a glove-to-glove and then skin-to-skin technique to avoid touching the outer contaminated surface.

  • Gown/Lab Coat: Unfasten and roll the gown away from your body, turning it inside out as you remove it.

  • Eye and Face Protection: Remove by handling the strap or earpieces.

  • Respiratory Protection: Remove the respirator last.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and correct action is critical.

Spill Response:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before cleaning, don the appropriate PPE as outlined in the table above for spill cleanup.

  • Contain the Spill: For a solid spill, gently cover with absorbent pads. For a liquid spill, use absorbent material to dike the area and prevent spreading.

  • Clean the Spill: Use a chemical spill kit to clean the area. For solid this compound, carefully scoop or vacuum with a HEPA-filtered vacuum. Avoid dry sweeping, which can generate dust.

  • Decontaminate: Wipe the area with an appropriate decontaminating solution and then with water.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.[10][11]

Exposure Response:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[6][7]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal of Contaminated PPE and this compound Waste

All materials that have come into contact with this compound, including used PPE, empty containers, and spill cleanup materials, must be considered hazardous waste.

Disposal Protocol:

  • Segregation: Collect all this compound-contaminated waste in a designated, clearly labeled, and sealed container.

  • Containerization: Use a robust, leak-proof container for solid waste. For sharps, use a designated sharps container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a description of the contents.

  • Storage: Store the waste container in a designated satellite accumulation area until it is collected by trained hazardous waste personnel.

  • Disposal: The final disposal method should be incineration at a licensed hazardous waste facility to ensure complete destruction of the chemical.[12][13][14]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always consult your institution's specific safety protocols and the supplier's SDS for the most current and detailed information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.